molecular formula C10H12FNO2 B111605 (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid CAS No. 130855-57-1

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B111605
CAS No.: 130855-57-1
M. Wt: 197.21 g/mol
InChI Key: BBRMBENCQBOTHY-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRMBENCQBOTHY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469114
Record name 4-Fluoro-alpha-methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130855-57-1
Record name 4-Fluoro-alpha-methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid: A Core Component in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination and α-Methylation in Amino Acid Scaffolds

In the landscape of contemporary drug discovery and peptide therapeutics, the strategic modification of amino acid building blocks is a cornerstone of innovation. (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, also known as α-methyl-L-4-fluorophenylalanine, represents a pivotal example of such molecular engineering. This non-proteinogenic amino acid integrates two key structural modifications—α-methylation and para-fluorination of the phenyl ring—that confer significant and often synergistic advantages to parent peptides and small molecules.

The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The high electronegativity of fluorine can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with biological targets.[1] Concurrently, the α-methyl group provides conformational constraint, reducing the flexibility of the peptide backbone and locking in bioactive conformations. This steric hindrance also protects the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the therapeutic agent.

This technical guide provides a comprehensive overview of the fundamental properties of this compound, offering insights into its synthesis, physicochemical characteristics, and its critical role in the development of next-generation therapeutics.

Physicochemical and Basic Properties

The unique structural features of this compound dictate its chemical behavior and properties, which are summarized in the table below.

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₂FNO₂Chem-Impex[2]
Molecular Weight 197.21 g/mol Chem-Impex[2]
Appearance White to off-white solid/powderChem-Impex[2][3]
Chirality (S)-enantiomerN/A
Synonyms α-Methyl-L-4-fluorophenylalanine, (S)-α-Methyl-p-fluorophenylalanineN/A
Optical Rotation [α]D²⁰ = -12 ± 2° (c=1 in MeOH) for Fmoc-protected versionChem-Impex[3]
Basicity, Acidity, and Zwitterionic Nature

Like all α-amino acids, this compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. In physiological pH ranges, it exists predominantly as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

  • pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group in α-amino acids is typically around 2-3. The electron-withdrawing effect of the nearby protonated amino group enhances its acidity compared to a simple carboxylic acid like propanoic acid. The additional electron-withdrawing inductive effect of the 4-fluorophenyl group is expected to slightly lower this pKa value further.

  • pKa₂ (Amino Group): The pKa of the α-amino group is typically in the range of 9-10. The α-methyl group may slightly increase the basicity (raise the pKa) due to its electron-donating inductive effect, while the distant 4-fluorophenyl group is expected to have a negligible effect on the amino group's basicity.

This zwitterionic character is fundamental to its behavior in biological systems and its utility in solid-phase peptide synthesis.

Asymmetric Synthesis and Methodologies

The synthesis of enantiomerically pure α-methylated amino acids is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, generally falling into categories such as the alkylation of chiral templates, asymmetric Strecker synthesis, or enzymatic resolutions.

While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search results, a general and robust approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. A representative workflow is outlined below.

Conceptual Asymmetric Synthesis Workflow

This protocol is a generalized representation based on established methods for similar compounds.

  • Preparation of a Chiral Glycine Enolate Equivalent: A common starting point is the use of a Schiff base of glycine with a chiral auxiliary, such as a derivative of camphor or a Schöllkopf bis-lactim ether.

  • Deprotonation: The Schiff base is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperatures (-78 °C) to generate a chiral, stabilized enolate.

  • Diastereoselective Alkylation: The enolate is first reacted with methyl iodide to install the α-methyl group. This is followed by a second alkylation step using 4-fluorobenzyl bromide. The chiral auxiliary directs the approach of the electrophiles, leading to a high degree of diastereoselectivity.

  • Hydrolysis and Deprotection: The resulting product is subjected to acidic hydrolysis to cleave the Schiff base and remove the chiral auxiliary, yielding the desired this compound. The chiral auxiliary can often be recovered and recycled.

Asymmetric_Synthesis_Workflow start Chiral Glycine Schiff Base enolate Chiral Enolate Formation (LDA, -78°C) start->enolate methylation α-Methylation (CH₃I) enolate->methylation benzylation Benzylation (4-F-BnBr) methylation->benzylation hydrolysis Acidic Hydrolysis benzylation->hydrolysis product (S)-2-Amino-3-(4-fluorophenyl) -2-methylpropanoic acid hydrolysis->product recycle Chiral Auxiliary (Recycled) hydrolysis->recycle

Caption: Conceptual workflow for the asymmetric synthesis.

Applications in Drug Discovery and Development

The incorporation of this compound into peptide-based drugs or small molecules is a strategic decision aimed at enhancing their therapeutic potential.

Enhancing Peptide Stability and Pharmacokinetics

Peptides often suffer from poor metabolic stability due to degradation by peptidases. The α-methyl group of this amino acid provides steric shielding, making the adjacent peptide bond resistant to enzymatic cleavage. This leads to a longer in vivo half-life and improved bioavailability. The fluorophenyl moiety can also increase lipophilicity, which can aid in cell membrane permeability. Commercial suppliers highlight its role in improving the stability and solubility of peptides, making it a valuable tool in drug design.[3]

Conformational Control and Receptor Binding

The α-methyl group restricts the conformational freedom of the peptide backbone, reducing the entropic penalty upon binding to a biological target. This can lead to higher binding affinity and selectivity. By locking the peptide into a more bioactive conformation, the overall potency of the drug can be significantly increased.

PET Imaging in Oncology

The core structure of this compound has been leveraged in the development of Positron Emission Tomography (PET) imaging agents for cancer. A radiolabeled derivative, (S)-2-amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (¹⁸F-FIMP), has shown promise for imaging the L-type amino acid transporter (LAT1), which is often overexpressed in tumor cells.[4] This demonstrates that the α-methylated fluorophenylalanine scaffold is recognized and transported by key amino acid transporters, providing a mechanism for targeted delivery to cancer cells.

Applications central_node (S)-2-Amino-3-(4-fluorophenyl) -2-methylpropanoic acid sub_node1 Enhanced Metabolic Stability (Resistance to Peptidases) central_node->sub_node1 α-Methylation sub_node3 Conformational Rigidity (Higher Binding Affinity) central_node->sub_node3 α-Methylation sub_node5 Targeted Drug Delivery (Amino Acid Transporters) central_node->sub_node5 Core Structure sub_node2 Improved Pharmacokinetics (Longer Half-life) sub_node1->sub_node2 sub_node4 Increased Potency and Selectivity sub_node3->sub_node4 sub_node6 PET Imaging Agents (Cancer Diagnostics) sub_node5->sub_node6

Caption: Key applications and their structural basis.

Conclusion

This compound is more than just a modified amino acid; it is a powerful tool in the arsenal of medicinal chemists. By combining the benefits of α-methylation for conformational rigidity and enzymatic stability with the strategic placement of fluorine to modulate electronic and metabolic properties, this building block enables the design of more potent, selective, and durable therapeutics. Its demonstrated utility in enhancing peptide drug performance and its application as a scaffold for targeted cancer imaging underscore its significance. As the demand for advanced and highly specific therapeutics continues to grow, the role of meticulously engineered amino acids like α-methyl-L-4-fluorophenylalanine will undoubtedly expand, paving the way for new and improved treatments for a wide range of diseases.

References

The Advent of Sterically Hindered Fluorinated Amino Acids: A Technical Guide to the Genesis and Synthesis of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the discovery and history of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry. By examining the foundational principles that led to its conception and the synthetic pathways developed for its creation, this document offers a detailed technical narrative for professionals engaged in the design and development of novel therapeutics.

Conceptual Genesis: The Rationale Behind α-Methylation and Fluorination in Amino Acid Scaffolds

The development of this compound was not a singular event but rather the logical culmination of decades of research into the strategic modification of amino acid structures to enhance their therapeutic potential. The core impetus for its synthesis lies in two key structural modifications: α-methylation and aromatic fluorination.

1.1. The Significance of α-Methylation

The introduction of a methyl group at the α-carbon of an amino acid imposes significant steric constraints, which profoundly influences the conformational properties of peptides into which it is incorporated. This seemingly minor alteration has several critical consequences for drug design:

  • Enhanced Proteolytic Stability: The α-methyl group sterically hinders the approach of proteases, significantly reducing the rate of enzymatic degradation of the peptide backbone. This leads to a longer in vivo half-life, a crucial attribute for peptide-based therapeutics.[1][2]

  • Conformational Rigidity: The presence of the gem-dimethyl group restricts the rotational freedom around the peptide bond, favoring the adoption of specific secondary structures such as helical conformations.[1] This pre-organization can enhance binding affinity and selectivity for a target receptor.

  • Increased Lipophilicity: The addition of a methyl group can increase the overall lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.[3]

The pursuit of these benefits has driven the development of numerous asymmetric synthetic methods for producing enantiomerically pure α-methyl-α-amino acids.[4][5]

1.2. The Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine in a drug molecule is a widely employed strategy in medicinal chemistry to fine-tune its physicochemical and biological properties. In the context of a phenylalanine analog, the introduction of a fluorine atom at the para-position of the phenyl ring offers several advantages:

  • Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can alter the pKa of nearby functional groups and influence ligand-receptor interactions through modified electrostatic and hydrogen bonding potential.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism and increase the metabolic stability of the compound.

  • Enhanced Binding Affinity: In some cases, fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, leading to increased binding affinity.

  • Improved Pharmacokinetic Profile: The strategic placement of fluorine can enhance membrane permeability and bioavailability.[6]

The convergence of these two powerful strategies—α-methylation and fluorination—provided a compelling rationale for the design and synthesis of this compound as a valuable building block for creating more robust and effective peptide-based drugs.[7][8]

Asymmetric Synthesis: Crafting Enantiopure this compound

The primary challenge in the synthesis of this compound lies in the stereoselective construction of the chiral quaternary α-carbon. Various methodologies have been developed for the asymmetric synthesis of α-methyl-α-amino acids, which can be adapted for the preparation of the title compound.

2.1. Chiral Auxiliary-Mediated Alkylation

A common and effective strategy involves the use of a chiral auxiliary to direct the diastereoselective alkylation of a glycine or alanine enolate equivalent. A general workflow for this approach is as follows:

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

  • Coupling to Chiral Auxiliary: (S)-Alanine is coupled to a suitable chiral auxiliary, for example, a pseudoephedrine or a camphor-derived sultam, to form a chiral substrate.

  • Enolate Formation: The chiral substrate is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to generate a stereochemically defined enolate.

  • Diastereoselective Alkylation: The enolate is then reacted with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) to introduce the fluorophenylmethyl side chain. The steric bulk of the chiral auxiliary directs the approach of the electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is subsequently cleaved under acidic or basic conditions to yield the desired this compound.

  • Purification: The final product is purified by techniques such as recrystallization or chromatography to obtain the enantiomerically pure amino acid.

The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity and overall yield.

2.2. Catalytic Asymmetric Synthesis

More modern approaches utilize catalytic asymmetric methods, which offer greater atom economy. These methods include:

  • Asymmetric Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be used to mediate the enantioselective alkylation of an N-protected alanine ester.[4]

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or iridium catalyst can provide access to the desired enantiomer.

The following diagram illustrates a generalized workflow for the synthesis of α-methyl amino acids.

G cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_product Final Product start1 Alanine Derivative step1 Coupling to Chiral Auxiliary start1->step1 start2 Chiral Auxiliary start2->step1 start3 4-Fluorobenzyl Halide step3 Diastereoselective Alkylation start3->step3 step2 Enolate Formation step1->step2 step2->step3 step4 Auxiliary Cleavage & Deprotection step3->step4 product (S)-2-Amino-3-(4-fluorophenyl)- 2-methylpropanoic Acid step4->product

Caption: Generalized workflow for chiral auxiliary-mediated synthesis.

Physicochemical and Pharmacological Profile

While a specific, dedicated discovery paper for this compound is not readily identifiable in the literature, its properties can be inferred from related compounds and its intended applications. The non-fluorinated analog, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has been investigated for its anti-inflammatory, antinociceptive, and antiplatelet activities.[9][10] It is plausible that the 4-fluoro-substituted version was synthesized to modulate these pharmacological properties, potentially enhancing efficacy or improving the pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂FNO₂
Molecular Weight197.21 g/mol
XLogP31.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Data obtained from PubChem CID 14606002.[11]

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in peptide synthesis.[7] Its incorporation into peptide sequences is intended to confer the beneficial properties of α-methylation and fluorination, as discussed previously.

4.1. Peptide Mimetics and Therapeutic Peptides

This amino acid is particularly valuable in the design of peptide mimetics and therapeutic peptides where enhanced stability and specific conformational preferences are desired.[1][2] By replacing a natural amino acid with this analog, researchers can create peptides with improved resistance to enzymatic degradation and potentially higher binding affinities for their biological targets.

4.2. Probing Ligand-Receptor Interactions

The unique steric and electronic properties of this compound make it a useful tool for probing the structure-activity relationships of peptide-receptor interactions. By systematically incorporating it into a peptide sequence, researchers can gain insights into the conformational requirements for biological activity.

The following diagram illustrates the impact of α-methylation on peptide structure.

G cluster_unmodified Unmodified Peptide cluster_modified α-Methylated Peptide a Flexible Backbone (High Conformational Freedom) b Susceptible to Proteolysis a->b leads to c Rigid Backbone (Favors Helical Conformation) d Resistant to Proteolysis c->d leads to unmodified_peptide Unmodified Peptide modified_peptide α-Methylated Peptide

Caption: Conformational effects of α-methylation on peptides.

Conclusion and Future Outlook

The discovery and development of this compound represent a sophisticated approach to the design of advanced biomolecules. While its history is intertwined with the broader evolution of α-methylated and fluorinated amino acids, its utility as a specialized building block in medicinal chemistry is clear. The continued exploration of such non-proteinogenic amino acids will undoubtedly lead to the development of novel peptide-based therapeutics with superior pharmacological properties. The principles of steric hindrance and electronic modulation that underpin the design of this compound will continue to be central to the field of rational drug design.

References

An In-Depth Technical Guide to 3-Fluoro-L-phenylalanine (CAS 19883-77-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry

The deliberate incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a parent compound.[1][2] In the realm of amino acids, these modifications offer a powerful tool for enhancing the therapeutic potential of peptides and peptidomimetics. This guide provides a comprehensive technical overview of 3-Fluoro-L-phenylalanine (CAS 19883-77-3), a fluorinated analog of L-phenylalanine that has garnered significant attention as a valuable building block in drug discovery and protein engineering.[1] We will delve into its core physicochemical properties, spectral characteristics, synthesis, and applications, providing field-proven insights and detailed protocols for its effective utilization.

Core Physicochemical Properties

3-Fluoro-L-phenylalanine is a non-proteinogenic α-amino acid distinguished by the substitution of a hydrogen atom with a fluorine atom at the meta-position of the phenyl ring.[3][4] This seemingly subtle modification imparts significant changes to the molecule's electronic and steric properties, making it a valuable tool for probing and modulating biological systems.

PropertyValueSource(s)
CAS Number 19883-77-3[1][3]
Molecular Formula C₉H₁₀FNO₂[1][3]
Molecular Weight 183.18 g/mol [4][5]
IUPAC Name (2S)-2-amino-3-(3-fluorophenyl)propanoic acid[4][5]
Synonyms m-Fluoro-L-phenylalanine, H-Phe(3-F)-OH[1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 198.0-200.5 °C (decomposes)[1]
Solubility Soluble in water and alcohol at room temperature.[6]
pKa₁ (α-COOH) 2.10[3]
pKa₂ (α-NH₃⁺) 8.98[3]

Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of 3-Fluoro-L-phenylalanine is essential for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of 3-Fluoro-L-phenylalanine. The presence of the ¹⁹F nucleus provides an additional handle for structural elucidation.

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the α-proton, and the β-protons of the side chain. The coupling of the aromatic protons with the fluorine atom provides key diagnostic information.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms, with the carbons of the phenyl ring exhibiting coupling to the fluorine atom.

L-Phenylalanine ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
α-CH3.9858.74
β-CH₂3.1-3.339.10
Aromatic CH7.3-7.4130.4-132.1
C=O-176.77
Reference data for L-phenylalanine in D₂O.[7]
Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluoro-L-phenylalanine displays characteristic absorption bands corresponding to its functional groups.

Functional Group Approximate Wavenumber (cm⁻¹)
N-H stretch (amino group)3000-3300
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (carboxyl group)1700-1750
C=C stretch (aromatic ring)1450-1600
C-F stretch1000-1400
General expected ranges based on the structure.[8][9]
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and determining the fragmentation pattern of 3-Fluoro-L-phenylalanine. Under electron ionization (EI), common fragmentation pathways for amino acids include the loss of water, carbon monoxide, and ammonia from the protonated molecular ion.[10] The presence of the fluorophenyl group will influence the fragmentation, leading to characteristic ions.

Synthesis and Purification

The synthesis of 3-Fluoro-L-phenylalanine can be achieved through various methods, including enzymatic and chemical approaches.

Enzymatic Synthesis

One elegant and stereoselective method involves the use of phenylalanine ammonia lyases (PALs). This approach offers a green and efficient route to a variety of L-phenylalanine analogs.

Protocol 1: Enzymatic Synthesis of 3-Fluoro-L-phenylalanine

Causality: This protocol leverages the high stereoselectivity of PALs to catalyze the addition of ammonia to the corresponding cinnamic acid precursor, directly yielding the desired L-enantiomer.

Methodology:

  • Enzyme Preparation: Express and purify a suitable phenylalanine ammonia lyase (e.g., from Anabaena variabilis (AvPAL) or Planctomyces brasiliensis (PbPAL)) according to established protocols.[11]

  • Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing:

    • 3-Fluorocinnamic acid (substrate)

    • A high concentration of an ammonia source (e.g., ammonium carbonate or ammonium hydroxide)

    • A suitable buffer (e.g., Tris-HCl, pH 8.5-9.0)

    • The purified PAL enzyme

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 30-40 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by HPLC, observing the depletion of the 3-fluorocinnamic acid peak and the appearance of the 3-Fluoro-L-phenylalanine product peak.

  • Workup and Purification:

    • Terminate the reaction by denaturing the enzyme (e.g., by acidification or heat).

    • Remove the denatured enzyme by centrifugation.

    • Purify the 3-Fluoro-L-phenylalanine from the reaction mixture using ion-exchange chromatography or reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and chiral HPLC.

Enzymatic_Synthesis cluster_reactants Reactants 3-Fluorocinnamic_Acid 3-Fluorocinnamic Acid PAL_Enzyme Phenylalanine Ammonia Lyase (PAL) 3-Fluorocinnamic_Acid->PAL_Enzyme Ammonia Ammonia (NH₃) Ammonia->PAL_Enzyme 3-Fluoro-L-phenylalanine 3-Fluoro-L-phenylalanine PAL_Enzyme->3-Fluoro-L-phenylalanine

Caption: Enzymatic synthesis of 3-Fluoro-L-phenylalanine.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of 3-Fluoro-L-phenylalanine is paramount for its application in drug development and peptide synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a standard method for assessing the chemical purity of 3-Fluoro-L-phenylalanine.

Protocol 2: HPLC Analysis of 3-Fluoro-L-phenylalanine

Causality: This method separates the analyte from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurity peaks. The purity is calculated based on the relative peak areas.

Chiral HPLC

To determine the enantiomeric purity, a chiral stationary phase is required.

Protocol 3: Chiral HPLC Analysis

Causality: This technique separates the L- and D-enantiomers based on their differential interactions with a chiral stationary phase.

Methodology:

  • System: HPLC with UV or other suitable detector.

  • Column: A chiral stationary phase, such as one based on cyclodextrin, teicoplanin, or a Pirkle-type phase.

  • Mobile Phase: The mobile phase composition (normal or reversed-phase) will depend on the specific chiral column used. Common mobile phases include mixtures of hexane/isopropanol or acetonitrile/water.

  • Analysis: Inject the sample and determine the ratio of the L- and D-enantiomer peaks to calculate the enantiomeric excess (% ee).

Applications in Drug Development and Research

The unique properties of 3-Fluoro-L-phenylalanine make it a valuable tool in several areas of research and development.

Peptide and Protein Engineering

Incorporation of 3-Fluoro-L-phenylalanine into peptides can enhance their metabolic stability by blocking sites of enzymatic degradation.[1] The altered electronic properties of the fluorinated phenyl ring can also modulate the binding affinity of the peptide to its target receptor.

Solid-Phase Peptide Synthesis (SPPS)

3-Fluoro-L-phenylalanine, typically as its N-Fmoc protected derivative (Fmoc-L-Phe(3-F)-OH), can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis protocols.

Protocol 4: Incorporation of Fmoc-3-Fluoro-L-phenylalanine-OH in SPPS

Causality: This protocol follows the standard Fmoc-SPPS cycle, where the base-labile Fmoc group is removed to allow for the coupling of the next amino acid.

Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) and perform the initial deprotection of the Fmoc group if necessary.

  • Amino Acid Activation: In a separate vessel, activate Fmoc-3-Fluoro-L-phenylalanine-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

  • Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours).

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added 3-Fluoro-L-phenylalanine residue with a solution of piperidine in DMF (typically 20%).

  • Washing: Wash the resin with DMF to remove piperidine.

  • Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude peptide by reversed-phase HPLC.

SPPS_Cycle Start Start with Deprotected Resin Activate_AA Activate Fmoc-Phe(3-F)-OH Start->Activate_AA Couple_AA Couple to Resin Activate_AA->Couple_AA Wash_1 Wash Couple_AA->Wash_1 Deprotect Fmoc Deprotection (Piperidine) Wash_1->Deprotect Wash_2 Wash Deprotect->Wash_2 Next_Cycle Couple Next Amino Acid Wash_2->Next_Cycle Next_Cycle->Activate_AA Repeat Cycle

Caption: General workflow for incorporating 3-Fluoro-L-phenylalanine in SPPS.

¹⁹F NMR Spectroscopy in Structural Biology

The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. Incorporating 3-Fluoro-L-phenylalanine into a protein allows for the use of ¹⁹F NMR to study protein structure, dynamics, and ligand binding without the background signal present in ¹H NMR of large biomolecules.[12]

Metabolic Fate

The metabolic fate of fluorinated amino acids is a critical consideration in drug development. While specific pathways for 3-Fluoro-L-phenylalanine are not extensively detailed in readily available literature, studies on other fluorinated aromatic compounds suggest that biodegradation can occur, often initiated by monooxygenases that can lead to defluorination.[13] The stability of the C-F bond, however, generally leads to increased metabolic stability compared to the non-fluorinated parent compound.[14]

Safety and Handling

3-Fluoro-L-phenylalanine should be handled in accordance with standard laboratory safety procedures for chemical reagents. It is recommended to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Role of Fluorine in Enhancing Peptide and Protein Stability

Abstract

The strategic incorporation of fluorine into peptides and proteins has emerged as a powerful tool in drug discovery and protein engineering. This guide provides a comprehensive technical overview of the multifaceted roles that fluorine plays in modulating the stability of these biomacromolecules. We will delve into the fundamental physicochemical properties of fluorine that drive these effects, explore its influence on conformational stability and proteolytic resistance, and detail the practical applications and experimental methodologies essential for researchers in this field. This document is intended to serve as a valuable resource for scientists and drug development professionals seeking to leverage the unique properties of fluorine to design more robust and effective therapeutic peptides and proteins.

The Fluorine Advantage: Fundamental Physicochemical Principles

The unique properties of fluorine, the most electronegative element, are central to its profound impact on peptide and protein stability.[1][2][3] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its substitution with minimal steric perturbation.[1] However, the strong electron-withdrawing nature of fluorine creates a powerful inductive effect, leading to a highly polarized C-F bond.[4] This combination of size and electronegativity gives rise to several key characteristics that influence biomolecular stability:

  • Enhanced Hydrophobicity: Fluorinated amino acid side chains are significantly more hydrophobic than their hydrocarbon counterparts.[5][6] This increased hydrophobicity is a primary driver of the "fluoro-stabilization effect," which promotes the burial of these residues within the protein core, thereby enhancing overall thermodynamic stability.[1][5][7]

  • Conformational Predisposition: The electronic and steric properties of fluorinated side chains can influence local conformational preferences.[8][9] For instance, while highly fluorinated amino acids may decrease α-helix propensity, they have been shown to stabilize β-sheet structures.[7] This allows for the fine-tuning of secondary structure elements within a peptide or protein.

  • Modulation of pKa: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic groups, influencing electrostatic interactions and pH-dependent stability.

  • Resistance to Oxidation: The high strength of the C-F bond makes fluorinated compounds more resistant to metabolic oxidation, a crucial factor in drug development.[8]

Impact on Peptide and Protein Structure and Stability

The introduction of fluorine can have a dramatic and often predictable impact on the structural integrity and stability of peptides and proteins.

Conformational Stability

Fluorination is a widely recognized strategy for enhancing the thermal and chemical stability of proteins.[5][10] The increased hydrophobicity of fluorinated residues drives more efficient packing within the protein's hydrophobic core, leading to a more stable folded state.[5][10][11] This "fluorous effect" is a powerful tool for protein design, enabling the creation of proteins with enhanced resistance to denaturation by heat, chemical agents, and organic solvents.[5]

However, the effect of fluorination on secondary structure is context-dependent.[1] Studies have shown that while incorporating hexafluoroleucine (Hfl) can decrease the intrinsic α-helical propensity of a peptide, it can still lead to an overall increase in the thermostability of helical proteins.[1] This suggests that the stabilizing hydrophobic interactions can overcome the local conformational penalty. Conversely, fluorinated amino acids have been shown to have a higher propensity for β-sheet formation, making them valuable for stabilizing β-sheet-rich proteins like antibodies.[7][12]

Logical Diagram: Impact of Fluorination on Peptide Stability

Fluorination Fluorination of Amino Acids Properties Altered Physicochemical Properties Fluorination->Properties Leads to Hydrophobicity Increased Hydrophobicity Properties->Hydrophobicity Conformation Altered Conformational Propensity Properties->Conformation Electronic Modified Electronic Effects Properties->Electronic Stability Enhanced Peptide/Protein Stability Hydrophobicity->Stability Drives Conformation->Stability Influences Electronic->Stability Contributes to Thermal Increased Thermal Stability Stability->Thermal Proteolytic Increased Proteolytic Resistance Stability->Proteolytic Binding Modulated Binding Affinity Stability->Binding Applications Therapeutic & Research Applications Stability->Applications Enables Start Start: Fluorinated & Control Peptides Synthesis Peptide Synthesis (SPPS) Start->Synthesis Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization StabilityAssays Stability Assessment Characterization->StabilityAssays CD Circular Dichroism (Conformational) StabilityAssays->CD Secondary Structure ThermalMelt Thermal Melt (Tm) StabilityAssays->ThermalMelt Thermal Stability ProteaseAssay Protease Digestion Assay StabilityAssays->ProteaseAssay Proteolytic Stability DataAnalysis Data Analysis & Comparison CD->DataAnalysis ThermalMelt->DataAnalysis ProteaseAssay->DataAnalysis Conclusion Conclusion on Stability Enhancement DataAnalysis->Conclusion

References

An In-depth Technical Guide to the Synthesis of Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-canonical amino acids (ncAAs) represent a significant expansion of the chemical diversity available for protein engineering and drug discovery. Moving beyond the 20 proteinogenic amino acids, ncAAs offer novel side-chain functionalities, altered backbone stereochemistry, and unique physicochemical properties.[1][2][] This guide provides a comprehensive technical overview of the primary methodologies for synthesizing ncAAs, tailored for researchers, scientists, and drug development professionals. We delve into the foundational principles and practical execution of chemical synthesis, enzymatic and chemoenzymatic approaches, and in vivo incorporation through genetic code expansion. The discussion emphasizes the causality behind experimental choices, presenting each protocol as a self-validating system. Detailed step-by-step methodologies, comparative data tables, and illustrative diagrams of key workflows are provided to equip the reader with the knowledge to select and implement the most suitable synthetic strategy for their specific research and development goals.

Introduction: The Expanding Role of Non-Canonical Amino Acids in Science

Beyond the Canonical 20: A Universe of Chemical Diversity

The central dogma of molecular biology describes a system that primarily utilizes 20 canonical amino acids to construct the vast array of proteins that drive life's processes.[4] However, nature's repertoire is far broader, with over 500 amino acids identified.[4] Non-canonical amino acids (ncAAs), also referred to as unnatural amino acids (UAAs), are those not naturally encoded in the genetic code of most organisms.[] They can possess unique side chains, D-stereochemistry, or modified backbones, offering a rich palette of chemical functionalities.[5][6] The ability to synthesize these molecules and incorporate them into peptides and proteins has become a transformative tool in chemical biology, materials science, and medicine.[][7]

Applications in Drug Discovery and Development

The incorporation of ncAAs into peptide-based therapeutics is a powerful strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[7][8][9] By introducing ncAAs, researchers can enhance resistance to enzymatic degradation, modulate receptor binding affinity and selectivity, and fine-tune pharmacokinetic profiles.[8][10] For instance, replacing an L-amino acid with its D-enantiomer can confer resistance to proteases.[8] Furthermore, ncAAs serve as versatile building blocks for peptidomimetics and other small molecule drugs, contributing to novel therapeutic scaffolds.[9]

Tools for Probing and Engineering Biological Systems

Beyond therapeutics, ncAAs are invaluable tools for studying protein structure and function.[1][10] The introduction of ncAAs with specific properties—such as fluorescent labels, photo-crosslinkers, or bioorthogonal handles—at precise locations within a protein allows for the investigation of protein-protein interactions, cellular localization, and enzymatic mechanisms in living cells.[10][11] This is often achieved through the powerful technique of genetic code expansion, which enables the site-specific incorporation of ncAAs into proteins in vivo.[2][11]

Chemical Synthesis Strategies: Building Blocks from the Ground Up

Chemical synthesis remains a cornerstone for producing a wide variety of ncAAs, offering great flexibility in designing novel structures.[1][] However, these methods can be challenged by harsh reaction conditions and the need for protecting group strategies.[][5][12]

Classical Methods: Foundations of ncAA Synthesis

First described by Adolph Strecker in 1850, this method is a two-step process for synthesizing α-amino acids from an aldehyde or ketone.[13][14] The reaction begins with the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide, followed by hydrolysis of the nitrile to yield the amino acid.[13][14][15][16]

  • Mechanism: The process involves the initial formation of an imine from the aldehyde and ammonia. Cyanide then acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.[15][16] Subsequent acid-catalyzed hydrolysis converts the nitrile group into a carboxylic acid, yielding the final α-amino acid.[13][15]

  • Causality in Protocol: The use of ammonium chloride (NH₄Cl) and potassium cyanide (KCN) is a common and safer alternative to using ammonia and hydrogen cyanide gas.[13] The mildly acidic ammonium ion protonates the aldehyde, activating it for nucleophilic attack by ammonia.[13][15]

  • Imine Formation & Cyanation: a. In a well-ventilated fume hood, dissolve the starting aldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. b. Add ammonium chloride (NH₄Cl, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of the α-Aminonitrile: a. Upon completion of the first step, concentrate the reaction mixture under reduced pressure to remove the solvent. b. Add a strong acid, such as 6M hydrochloric acid (HCl), to the residue. c. Heat the mixture to reflux for 4-8 hours to hydrolyze the nitrile. d. Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid. e. The crude amino acid can be purified by recrystallization.

Asymmetric Synthesis: The Pursuit of Chirality

Since most biological applications require enantiomerically pure amino acids, asymmetric synthesis is crucial.[5][17]

This approach utilizes naturally occurring chiral molecules, such as canonical amino acids or carbohydrates, as starting materials.[1] For example, substituted proline derivatives can be generated from proline through targeted C-H oxidation.[1]

This is a highly efficient method for producing optically enriched α-amino acids.[1] It often involves the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemistry of the reaction. For example, the asymmetric hydrogenation of N-acetylamino phenyl acrylic acids using a ruthenium catalyst can produce chiral acids with high enantiomeric excess.[1]

This protocol is a conceptual representation of asymmetric alkylation using a chiral auxiliary, such as a fluorine-modified Ni(II) Schiff base complex.[1]

  • Complex Formation: a. Prepare the chiral Ni(II) Schiff base complex by reacting a chiral ligand with a nickel(II) salt. b. Add the amino acid substrate (e.g., glycine) to form the nucleophilic glycine-Ni(II) complex.

  • Asymmetric Alkylation: a. Cool the reaction mixture to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). b. Add a suitable base (e.g., lithium diisopropylamide, LDA) to deprotonate the α-carbon of the glycine. c. Slowly add the electrophile (e.g., an alkyl halide) to the reaction mixture. The chiral ligand directs the alkylation to one face of the enolate, resulting in a diastereoselective addition. d. Allow the reaction to proceed for several hours at low temperature.

  • Hydrolysis and Purification: a. Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). b. Decompose the complex, typically with acid, to release the alkylated amino acid. c. Purify the resulting ncAA using column chromatography or recrystallization to separate the desired enantiomer.

Solid-Phase Synthesis of Peptides with ncAAs

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides.[8] The incorporation of ncAAs into peptides via SPPS follows the same fundamental cycle as for natural amino acids: anchoring the C-terminal amino acid to a solid support, Nα-amino group deprotection, and coupling of the next amino acid.[8][18]

  • Key Considerations for ncAAs in SPPS:

    • Steric Hindrance: Bulky ncAA side chains can slow down coupling reactions. This can be overcome by using more potent coupling reagents (e.g., HATU, HCTU) and extending reaction times.[8][18]

    • Side-Chain Reactivity: The unique functional groups on ncAA side chains may require specific protecting groups to prevent unwanted side reactions during synthesis.[18]

This protocol outlines a single coupling cycle.[8]

  • Resin Swelling: a. Place the appropriate Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes, then drain the solvent.[8]

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.[8] b. Drain the solution and repeat the piperidine treatment for another 10-15 minutes. c. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected ncAA (3-5 eq) and a coupling agent (e.g., HBTU, 3-5 eq) in DMF. b. Add a base, such as N,N-diisopropylethylamine (DIEA, 6-10 eq), to the activation mixture.[18] c. Add the activated ncAA solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered ncAAs, longer coupling times or a second coupling step may be necessary.[18] e. Wash the resin with DMF and dichloromethane (DCM).

  • Final Cleavage and Deprotection: a. After the final coupling and deprotection steps, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to release the peptide and remove side-chain protecting groups.

Enzymatic and Chemoenzymatic Synthesis: Nature's Catalysts for Novel Chemistry

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing ncAAs. Enzymes operate under mild conditions, are highly stereoselective, and often do not require protecting groups, which simplifies the synthetic process.[5][6][19]

The Power of Biocatalysis: Specificity and Sustainability

Enzymes can be engineered through directed evolution to enhance their activity, stability, and substrate scope, enabling the synthesis of a vast array of ncAAs.[5][6][17][20][21] This approach is often more environmentally friendly than chemical methods that may use toxic reagents and generate significant waste.[2][12]

Key Enzyme Classes in ncAA Synthesis

Transaminases catalyze the transfer of an amino group from a donor molecule (like a canonical amino acid) to a keto acid acceptor, producing a new amino acid. This is a highly effective method for generating chiral amino acids from prochiral keto acids.[19]

Amino acid dehydrogenases (AADHs) catalyze the reductive amination of α-keto acids to their corresponding α-amino acids, using a cofactor like NADH or NADPH.[17][19] This process often requires a coupled enzyme system to regenerate the cofactor.[17][19]

One-Pot Chemoenzymatic Syntheses

Combining chemical and enzymatic reactions in a single pot leverages the strengths of both approaches.[22] For example, a chemical reaction can generate an intermediate that is then stereoselectively converted into the final ncAA product by an enzyme.[22]

  • Reaction Setup: a. In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the α-keto acid substrate (1.0 eq). b. Add a suitable amino donor, such as L-alanine or isopropylamine (typically in excess, e.g., 1.5-3.0 eq). c. Add the pyridoxal-5'-phosphate (PLP) cofactor (catalytic amount). d. Initiate the reaction by adding the purified transaminase enzyme.

  • Reaction and Monitoring: a. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation. b. Monitor the conversion of the keto acid to the amino acid using High-Performance Liquid Chromatography (HPLC) with a chiral column to also determine the enantiomeric excess (e.e.).

  • Work-up and Purification: a. Once the reaction is complete, terminate it by adding acid to precipitate the enzyme. b. Centrifuge the mixture to remove the precipitated protein. c. The supernatant containing the ncAA can be purified using ion-exchange chromatography.

In Vivo Incorporation: Expanding the Genetic Code

Genetic code expansion allows for the site-specific incorporation of ncAAs into proteins within living cells.[2][11][23] This powerful technique relies on repurposing codons (often stop codons) and engineering cellular machinery to recognize and incorporate the desired ncAA.[24]

The Concept of Genetic Code Expansion

The core of this technology is the creation of an "orthogonal translation system" (OTS).[24] An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be mutually exclusive with the host cell's own synthetases and tRNAs.[24][25]

Orthogonal Translation Systems (OTS)

The orthogonal aaRS is evolved to specifically recognize and charge the desired ncAA onto the orthogonal tRNA.[25] The orthogonal tRNA has its anticodon modified to recognize a repurposed codon, typically the amber stop codon (UAG).[24]

Methods for In Vivo Incorporation

This is the most common method, where an amber stop codon (UAG) within the gene of interest is suppressed by the orthogonal tRNA carrying the ncAA.[11][26] When the ribosome encounters the UAG codon, instead of terminating translation, it incorporates the ncAA.[24]

To incorporate multiple different ncAAs, alternative strategies like using four-base "quadruplet" codons are being developed.[4] This expands the number of available codons beyond the standard 64.[4]

Metabolic Engineering for ncAA Production

For large-scale production, it is often desirable for the host organism to synthesize the ncAA itself.[12] This involves engineering the host's metabolic pathways to produce the ncAA from simple carbon sources like glucose.[12]

  • Plasmid Preparation: a. Clone the gene of interest into an expression vector, introducing an in-frame amber stop codon (TAG) at the desired incorporation site via site-directed mutagenesis. b. Use a second plasmid to express the engineered orthogonal aaRS and its cognate suppressor tRNA.

  • Transformation and Expression: a. Co-transform both plasmids into a suitable E. coli expression strain. b. Grow the cells in a minimal medium supplemented with the ncAA. c. Induce the expression of the target protein and the orthogonal pair components.

  • Protein Purification and Verification: a. Harvest the cells and lyse them to release the proteins. b. Purify the target protein using standard chromatography techniques (e.g., affinity chromatography). c. Verify the successful incorporation of the ncAA using mass spectrometry or Western blotting with an antibody specific to a tag on the protein.

Purification and Characterization: Ensuring Quality and Identity

Regardless of the synthetic method, rigorous purification and characterization are essential to ensure the identity and purity of the final ncAA product.

Technique Purpose Key Considerations
Recrystallization Purification of solid compoundsRelies on differences in solubility between the ncAA and impurities.
Ion-Exchange Chromatography Purification based on net chargeHighly effective for separating amino acids from other charged or neutral molecules.
Reverse-Phase HPLC High-resolution separation and purity analysisSeparates based on hydrophobicity. Chiral columns can be used to determine enantiomeric purity.
NMR Spectroscopy Structural elucidationProvides detailed information about the chemical structure and stereochemistry of the ncAA.
Mass Spectrometry Molecular weight determinationConfirms the identity of the synthesized ncAA by providing an accurate mass.

Visualization of Key Workflows

Diagram: Strecker Amino Acid Synthesis

Strecker_Synthesis Aldehyde Aldehyde/Ketone Iminium Iminium Ion Aldehyde->Iminium + NH₃, - H₂O Ammonia NH₃ Ammonia->Iminium Cyanide HCN/CN⁻ Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Iminium->Aminonitrile + CN⁻ AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis Hydrolysis H₃O⁺ (Hydrolysis) Hydrolysis->AminoAcid

Caption: The reaction pathway of the Strecker synthesis.

Diagram: In Vivo ncAA Incorporation Workflow

InVivo_Incorporation cluster_plasmids Engineered Plasmids cluster_cell Host Cell (E. coli) Plasmid1 Plasmid 1: Gene of Interest with TAG codon Transformation Co-transformation Plasmid1->Transformation Plasmid2 Plasmid 2: Orthogonal aaRS + tRNA Plasmid2->Transformation Expression Expression Culture + ncAA Transformation->Expression Ribosome Ribosome Expression->Ribosome Transcription & Translation Protein Protein with ncAA Ribosome->Protein

Caption: Workflow for genetic code expansion in E. coli.

Conclusion and Future Perspectives

The synthesis of non-canonical amino acids is a dynamic and rapidly evolving field. While classical chemical methods provide unparalleled flexibility, the rise of biocatalysis and chemoenzymatic strategies offers more sustainable and highly selective alternatives. Concurrently, the sophistication of genetic code expansion techniques is transforming our ability to create tailor-made proteins with novel functions directly within living organisms.[2][12] The continued integration of these diverse synthetic approaches will undoubtedly accelerate innovation in drug discovery, materials science, and fundamental biological research, further unlocking the vast potential held within the expanded alphabet of life.

References

in vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the , hereafter referred to as 18F-FIMP. This novel radiotracer has emerged as a promising candidate for Positron Emission Tomography (PET) imaging, particularly for visualizing tumors that overexpress specific amino acid transporters.[1][2][3][4] This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and reproducible evaluation of 18F-FIMP's potential in a preclinical setting.

Introduction to 18F-FIMP: A Selective Amino Acid Transporter Ligand

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid growth and proliferation. A key feature of this altered state is an increased demand for amino acids, which are essential for protein synthesis, energy production, and maintaining redox balance. This demand is met by the upregulation of specific amino acid transporters on the cell surface.[3] Among these, the L-type amino acid transporter 1 (LAT1) is a particularly attractive target for cancer imaging and therapy due to its high expression in a wide range of tumors and limited expression in normal tissues.[3][5][6]

18F-FIMP is a novel synthetic amino acid analogue designed to specifically target these transporters for PET imaging.[1][2][3][4][7] Previous studies have indicated that 18F-FIMP exhibits a high affinity for LAT1, which is crucial for its tumor-specific accumulation.[2][3][4][7] The in vitro evaluation of 18F-FIMP is a critical step in its development, providing fundamental insights into its transport mechanism, specificity, and potential for clinical translation. This guide will detail the essential in vitro assays required to characterize 18F-FIMP's interaction with cancer cells.

Radiosynthesis and Quality Control of 18F-FIMP

A detailed protocol for the radiosynthesis of 18F-FIMP is beyond the scope of this guide, but it is crucial to start with a radiotracer of high radiochemical purity and specific activity. Automated synthesis modules are often employed for the efficient and reproducible production of 18F-labeled amino acids.[6][8][9]

Key Quality Control Parameters:

  • Radiochemical Purity: Should be >99% as determined by radio-HPLC. This ensures that the observed biological activity is attributable to 18F-FIMP and not radiolabeled impurities.

  • Specific Activity: High specific activity is essential to minimize the pharmacological effects of the injected mass and to ensure that the tracer is binding to the target transporters without saturating them.

  • Enantiomeric Purity: The biological activity of amino acids is often stereospecific.[10] It is critical to confirm the enantiomeric purity of the (S)-isomer, as it is the biologically active form for transport via LAT1.

Core In Vitro Evaluation Workflow

The in vitro characterization of 18F-FIMP aims to elucidate its primary transport mechanisms, its specificity for different amino acid transporters, and its metabolic stability. A typical workflow involves a series of cell-based assays using cancer cell lines with well-characterized expression of relevant transporters.

InVitro_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis & Interpretation Cell_Lines Select & Culture Cancer Cell Lines Transfection Generate Transporter- Overexpressing Cell Lines Cell_Lines->Transfection Optional Uptake_Assay 18F-FIMP Cellular Uptake Assay Cell_Lines->Uptake_Assay QC Confirm Transporter Expression (WB, IF) Transfection->QC QC->Uptake_Assay Inhibition_Assay Competitive Inhibition Assay Uptake_Assay->Inhibition_Assay Metabolism_Assay Metabolic Stability Assay Uptake_Assay->Metabolism_Assay IC50_Calc Calculate IC50 Values Inhibition_Assay->IC50_Calc Metabolite_ID Identify Metabolites Metabolism_Assay->Metabolite_ID Data_Quant Quantify Uptake (%ID/mg protein) Data_Quant->Inhibition_Assay Conclusion Determine Specificity & Stability Profile IC50_Calc->Conclusion Metabolite_ID->Conclusion

Caption: In Vitro Evaluation Workflow for 18F-FIMP.

Detailed Experimental Protocols

Cell Line Selection and Culture

The choice of cell lines is paramount for a successful in vitro evaluation. It is advisable to use a panel of cell lines with varying and well-characterized expression levels of the amino acid transporters of interest, namely LAT1, ATB0,+, ASCT2, and xCT.[3][11]

Recommended Cell Lines:

  • High LAT1 expression: A549 (lung carcinoma), MCF-7 (breast cancer), U87 (glioblastoma)[2][12]

  • Negative/Low LAT1 expression: CHO-K1 (Chinese hamster ovary) can be used as a negative control.[2]

Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Generation and Validation of Transporter-Overexpressing Cell Lines

To definitively assess the contribution of individual transporters to 18F-FIMP uptake, it is highly recommended to use cell lines engineered to overexpress a single transporter.[2][11]

Protocol: Transfection

  • Vector Preparation: Obtain or construct expression vectors containing the full-length cDNA for human LAT1, ATB0,+, ASCT2, and xCT. A mock vector (empty plasmid) should be used as a control.

  • Transfection: Seed cells (e.g., CHO-K1) in 6-well plates. When cells reach 70-80% confluency, transfect them with the respective expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection: If the vectors contain a selection marker (e.g., neomycin resistance), select for stably transfected cells by adding the appropriate antibiotic to the culture medium.

Protocol: Validation of Transporter Expression

  • Western Blotting:

    • Lyse the cells and extract membrane proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for LAT1, ATB0,+, ASCT2, or xCT. An antibody against Na+/K+-ATPase should be used as a loading control.[2]

    • Incubate with a secondary antibody conjugated to horseradish peroxidase and visualize the protein bands using an enhanced chemiluminescence system. Causality: Western blotting provides a quantitative measure of protein expression, confirming the successful overexpression of the target transporter in the transfected cells.[2][11]

  • Immunofluorescent Analysis:

    • Grow transfected cells on coverslips.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and block non-specific binding sites.

    • Incubate with primary antibodies against the transporters of interest.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.

    • Visualize the cells using a fluorescence microscope. Causality: This technique confirms the correct localization of the transporters to the cell membrane and provides a visual confirmation of overexpression.[2][11]

18F-FIMP Cellular Uptake and Inhibition Assays

These assays are the cornerstone of the in vitro evaluation, directly measuring the uptake of 18F-FIMP into cancer cells and determining which transporters are involved.

Protocol: Cellular Uptake Assay

  • Cell Seeding: Seed cells (parental or transfected) in 24-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Uptake: Add 18F-FIMP (approximately 37 kBq/well) in KRH buffer to each well and incubate for a defined period (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis: Lyse the cells with 0.1 M NaOH.

  • Measurement: Measure the radioactivity in the cell lysate using a gamma counter.

  • Protein Assay: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).

  • Calculation: Express the uptake as a percentage of the added dose per milligram of protein (%ID/mg protein).

Protocol: Competitive Inhibition Assay

This assay is performed similarly to the uptake assay, with the addition of a competitive inhibitor to the uptake solution.

  • Follow steps 1 and 2 of the uptake assay protocol.

  • Inhibition: Add 18F-FIMP along with a known inhibitor of a specific amino acid transporter (e.g., 2-amino-2-norbornanecarboxylic acid (BCH) for system L transporters) at a high concentration (e.g., 1 mM).

  • Incubate for the pre-determined optimal uptake time (e.g., 15 minutes).

  • Follow steps 4-8 of the uptake assay protocol.

  • Compare the uptake in the presence and absence of the inhibitor to determine the degree of inhibition.

Causality: A significant reduction in 18F-FIMP uptake in the presence of a specific inhibitor indicates that the tracer is transported by the corresponding transporter system.[9][13]

Inhibition_Assay LAT1 LAT1 Cell Cancer Cell LAT1->Cell ATB0 ATB0,+ ATB0->Cell ASCT2 ASCT2 ASCT2->Cell xCT xCT xCT->Cell FIMP 18F-FIMP FIMP->LAT1 Uptake FIMP->ATB0 Uptake Inhibitor Specific Inhibitor (e.g., BCH) Inhibitor->LAT1 Blocks Inhibitor->ATB0 Blocks

Caption: Mechanism of Competitive Inhibition Assay.

Metabolic Stability Assay

It is important to assess whether 18F-FIMP is metabolized by cancer cells, as the presence of radiolabeled metabolites could confound the interpretation of PET images.

Protocol: In Vitro Metabolic Stability

  • Incubate a higher concentration of 18F-FIMP with a dense culture of cancer cells for an extended period (e.g., 60-120 minutes).

  • Collect both the cell lysate and the culture medium.

  • Precipitate proteins from the samples (e.g., with acetonitrile).

  • Analyze the supernatant by radio-HPLC or radio-TLC to separate the parent compound from potential radiolabeled metabolites.

  • Quantify the percentage of intact 18F-FIMP remaining over time.

Causality: High in vitro stability is a desirable characteristic for a PET tracer, as it simplifies the pharmacokinetic modeling and ensures that the PET signal accurately reflects the distribution of the parent compound.[14][15]

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: 18F-FIMP Uptake in Transporter-Overexpressing Cells

Cell LineTransporter Overexpressed18F-FIMP Uptake (%ID/mg protein)
Mock-transfectedNoneBaseline Uptake
LAT1-transfectedLAT1Significantly Increased
ATB0,+-transfectedATB0,+Significantly Increased
ASCT2-transfectedASCT2No Significant Increase
xCT-transfectedxCTNo Significant Increase
Data is illustrative and based on findings from literature.[2][11]

Table 2: Inhibition of 18F-FIMP Uptake by Specific Inhibitors

Cell LineInhibitor (1 mM)% Inhibition of 18F-FIMP Uptake
LAT1-overexpressingBCH (LAT inhibitor)High (>80%)
ATB0,+-overexpressingArginine (ATB0,+ substrate)Moderate to High
ASCT2-overexpressingAlanine (ASCT2 substrate)Low/Negligible
xCT-overexpressingSulfasalazine (xCT inhibitor)Low/Negligible
Data is illustrative and based on findings from literature.[2][11]

Interpretation of Results:

The results from these assays will provide a comprehensive in vitro profile of 18F-FIMP. The ideal profile for a promising tumor imaging agent would be:

  • High uptake in LAT1-expressing cancer cells.

  • Significantly higher uptake in LAT1-overexpressing cells compared to mock-transfected cells.

  • Strong inhibition of uptake by LAT1-specific inhibitors like BCH.

  • Minimal uptake via other transporters to ensure specificity.

  • High metabolic stability, with the majority of the radioactivity remaining as the parent compound after incubation with cancer cells.

Based on the available literature, 18F-FIMP has been shown to be a substrate for both LAT1 and ATB0,+, with no significant transport by ASCT2 or xCT.[2][11] This dual-transporter affinity is an important characteristic to consider when interpreting its biodistribution in vivo.

Conclusion

The in vitro evaluation of 18F-FIMP is a critical step in its development as a PET radiotracer for oncology. The protocols and rationale outlined in this guide provide a robust framework for characterizing its transport mechanisms, specificity, and metabolic stability. A thorough in vitro characterization, as described herein, will provide the necessary foundation for advancing 18F-FIMP to preclinical in vivo studies and, ultimately, to clinical trials.

References

A Senior Application Scientist's Guide to Tumor-Specific L-Type Amino Acid Transporter 1 (LAT1) Imaging Probes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic landscape of cancer is profoundly different from that of normal tissue, a distinction that has been exploited for diagnostic imaging for decades. Beyond the well-known reliance on glucose, the dysregulated metabolism of amino acids has emerged as a critical hallmark of malignancy. The L-type Amino Acid Transporter 1 (LAT1), or SLC7A5, is a key mediator of this altered metabolism, responsible for the transport of essential amino acids required to sustain the rapid proliferation of tumor cells. Its expression is markedly upregulated across a wide array of human cancers while remaining low in most normal tissues, making it an exceptionally promising "pan-cancer" target for molecular imaging and therapy.[1][2][3]

This guide provides a comprehensive technical overview of the development and application of imaging probes targeting LAT1. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic rationale and field-proven insights. We will explore the biological imperative for targeting LAT1, dissect the design and function of various probe classes, present a rigorous preclinical validation workflow, and discuss the current state of clinical translation and future challenges. This document is intended for researchers, clinicians, and drug development professionals seeking to leverage LAT1-targeted imaging to advance oncologic research and patient care.

The Central Role of LAT1 in Cancer Biology: The Rationale for a Molecular Imaging Target

The Warburg Effect and Beyond: Metabolic Reprogramming in Cancer

The concept of altered tumor metabolism is most famously embodied by the Warburg effect—the propensity for cancer cells to favor aerobic glycolysis.[4] This metabolic shift, which forms the basis for the most widely used clinical PET tracer, 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), is just one facet of a broader metabolic reprogramming.[4] Cancer cells must also acquire a host of other nutrients to build new biomass, with essential amino acids being paramount.[5] Their uptake is facilitated by a suite of membrane transporters, among which LAT1 has garnered significant attention.[5][6]

LAT1 (SLC7A5): A Pan-Cancer Biomarker of Aggressiveness

LAT1 is a sodium-independent antiporter that forms a heterodimeric complex with the glycoprotein CD98 (SLC3A2).[3][7] It facilitates the uptake of large neutral amino acids (e.g., leucine, phenylalanine, tyrosine) in exchange for intracellular substrates, most commonly glutamine.[6] This transporter is not merely a passive conduit for nutrients; its activity is deeply intertwined with key oncogenic signaling pathways. The influx of leucine, a primary substrate of LAT1, is a potent activator of the mTORC1 signaling complex, a central regulator of cell growth, proliferation, and protein synthesis.[8][9][10] Furthermore, LAT1 expression has been shown to be promoted by the MYC oncogene, creating a feedback loop that sustains tumor proliferation.[8]

Crucially, LAT1 protein overexpression is a consistent feature across a multitude of cancers, including those of the brain, lung, breast, prostate, and pancreas.[1][6][11] This high expression level is often correlated with increased tumor aggressiveness, chemoresistance, and poor patient prognosis, solidifying its status as a high-value molecular target.[8][10][11]

cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space Essential Amino Acids (e.g., Leucine) Essential Amino Acids (e.g., Leucine) LAT1 LAT1/CD98 Complex Essential Amino Acids (e.g., Leucine)->LAT1 Uptake Leucine_in Intracellular Leucine Pool LAT1->Leucine_in Glutamine Glutamine LAT1->Glutamine Efflux (Antiport) mTORC1 mTORC1 Leucine_in->mTORC1 Activates Proliferation Protein Synthesis Cell Growth & Proliferation mTORC1->Proliferation Promotes Phase1 Phase 1: In Vitro Characterization p1_out Phase1->p1_out sub1 • Binding Affinity (Ki, IC50) • Uptake/Efflux Kinetics • Inhibitor/KD Confirmation Phase1->sub1 Phase2 Phase 2: In Vivo Evaluation p2_out Phase2->p2_out sub2 • Biodistribution (%ID/g) • PET/CT Imaging (TBR) • In Vivo Blocking Study Phase2->sub2 Phase3 Phase 3: Ex Vivo Validation p3_out Phase3->p3_out sub3 • Autoradiography • Immunohistochemistry Phase3->sub3 Clinical Clinical Translation p1_out->Phase2 Affinity & Specificity Confirmed p2_out->Phase3 Favorable Biodistribution & In Vivo Specificity p3_out->Clinical Target Correlation Established

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The protocol herein is based on a robust and scalable methodology employing a chiral Ni(II) complex of a Schiff base derived from (S)-2-aminobenzophenone and alanine. This approach ensures high stereochemical control at the quaternary α-carbon, a common challenge in the synthesis of α,α-disubstituted amino acids. We will delve into the mechanistic underpinnings of this synthetic strategy, provide a detailed, step-by-step experimental protocol, and present data in a clear, accessible format.

Introduction: The Significance of Fluorinated Quaternary Amino Acids

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1][2] Quaternary α-amino acids, in turn, introduce conformational constraints into peptides, leading to more stable secondary structures and improved resistance to enzymatic degradation. The target molecule, this compound, combines these desirable features, making it a valuable building block for the design of novel therapeutics.

The primary challenge in the synthesis of such molecules lies in the enantioselective construction of the quaternary stereocenter.[3][4] Direct alkylation of α-amino acid enolates often leads to racemization or requires strongly basic conditions that may not be compatible with sensitive functional groups. The use of chiral auxiliaries provides a powerful solution to this problem by creating a chiral environment that directs the approach of the electrophile, leading to a diastereoselective transformation.[5]

Synthetic Strategy: Chiral Auxiliary-Mediated Alkylation

The chosen synthetic route leverages the well-established methodology of diastereoselective alkylation of a chiral Ni(II) complex of a Schiff base.[1][6][7] This strategy offers several advantages:

  • High Diastereoselectivity: The rigid, planar structure of the Ni(II) complex effectively shields one face of the enolate, forcing the incoming electrophile to attack from the opposite side, thus ensuring high stereocontrol.

  • Mild Reaction Conditions: The alkylation can be performed under relatively mild basic conditions, preserving the integrity of the starting materials and products.

  • Recyclable Auxiliary: The chiral auxiliary can be recovered and reused, making the process more cost-effective and sustainable.[1][6]

The overall synthetic workflow is depicted below:

Synthetic Workflow A Alanine D Chiral Ni(II) Complex of Alanine Schiff Base A->D B (S)-2-Aminobenzophenone B->D C Ni(II) Acetate C->D F Alkylated Ni(II) Complex D->F Base, Electrophile (E) E 4-Fluorobenzyl bromide E->F H (S)-2-Amino-3-(4-fluorophenyl) -2-methylpropanoic acid F->H Deprotection (G) I Recovered Chiral Auxiliary F->I Deprotection (G) G Acid Hydrolysis

Caption: Overall workflow for the synthesis of the target amino acid.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
L-Alanine≥99%Sigma-Aldrich
(S)-2-Aminobenzophenone≥98%Sigma-Aldrich
Nickel(II) Acetate TetrahydrateReagent GradeSigma-Aldrich
4-Fluorobenzyl bromide99%Sigma-Aldrich
Potassium HydroxideACS Reagent, ≥85%Sigma-Aldrich
MethanolAnhydrous, 99.8%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Hydrochloric Acid37%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium SulfateAnhydrous, ≥99%Sigma-Aldrich

Safety Precautions: 4-Fluorobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

Step 1: Synthesis of the Chiral Ni(II) Complex of the Alanine Schiff Base

This step involves the formation of the key chiral intermediate that will direct the stereoselective alkylation.

Reaction Scheme:

Complex Formation cluster_reagents Reagents cluster_products Product Alanine L-Alanine Complex Chiral Ni(II) Complex Alanine->Complex Auxiliary (S)-2-Aminobenzophenone Auxiliary->Complex NiOAc Ni(OAc)2·4H2O NiOAc->Complex H2O Water MeOH Methanol, KOH MeOH->Complex Reflux

Caption: Formation of the chiral Ni(II) complex.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-alanine (1.0 eq.), (S)-2-aminobenzophenone (1.0 eq.), and nickel(II) acetate tetrahydrate (1.0 eq.).

  • Add methanol to the flask to achieve a concentration of approximately 0.2 M with respect to L-alanine.

  • Add a solution of potassium hydroxide (2.0 eq.) in methanol.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The color of the solution should change to a deep red.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce precipitation of the complex.

  • Collect the red crystalline solid by vacuum filtration, wash with cold methanol, and then with diethyl ether.

  • Dry the complex under vacuum to a constant weight. The product can be used in the next step without further purification.

Step 2: Diastereoselective Alkylation with 4-Fluorobenzyl bromide

This is the crucial C-C bond-forming step where the stereochemistry of the quaternary center is established.

Reaction Scheme:

Alkylation cluster_reagents Reagents cluster_products Product Complex Chiral Ni(II) Complex AlkylatedComplex Alkylated Ni(II) Complex Complex->AlkylatedComplex Electrophile 4-Fluorobenzyl bromide Electrophile->AlkylatedComplex Base KOH Base->AlkylatedComplex Stir, RT DMF DMF

Caption: Diastereoselective alkylation of the chiral complex.

Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the chiral Ni(II) complex (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of powdered potassium hydroxide (1.1 eq.) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes. The solution should become a deep, dark red, indicating the formation of the nucleophilic enolate.

  • Add 4-fluorobenzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting complex.

  • Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane and water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated complex. This is typically used in the next step without further purification.

Step 3: Hydrolysis and Isolation of the Final Product

The final step involves the removal of the chiral auxiliary and the nickel ion to release the desired amino acid.

Protocol:

  • Dissolve the crude alkylated complex from the previous step in a mixture of methanol and 6 M hydrochloric acid (1:1 v/v).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Wash the aqueous solution with diethyl ether to remove the recovered chiral auxiliary (2-aminobenzophenone). The auxiliary can be recovered from the ether layer by evaporation of the solvent.

  • Adjust the pH of the aqueous layer to isoelectric point (typically around pH 6-7) with a suitable base (e.g., 2 M NaOH or ammonium hydroxide) to precipitate the free amino acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford this compound as a white solid.

  • The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Expected Results and Data

StepProductExpected YieldDiastereomeric/Enantiomeric Excess
1. Complex FormationChiral Ni(II) Complex of Alanine Schiff Base>90%N/A
2. AlkylationAlkylated Ni(II) Complex>85%>95% de
3. HydrolysisThis compound>80%>95% ee

References

Application Notes and Protocols for the Analytical Determination of 3-Fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Fluoro-L-phenylalanine in Modern Research

3-Fluoro-L-phenylalanine (3-F-Phe) is a synthetic amino acid analogue that has garnered significant interest across various scientific disciplines, including drug discovery, protein engineering, and metabolic research. The strategic incorporation of a fluorine atom onto the phenyl ring of L-phenylalanine imparts unique physicochemical properties, such as altered lipophilicity, metabolic stability, and electronic characteristics, without a drastic increase in steric bulk. These modifications make 3-F-Phe a valuable tool for probing protein structure and function, as well as a key building block in the development of novel therapeutic agents.

Given its increasing importance, the development of robust and reliable analytical methods for the detection and quantification of 3-F-Phe in various matrices is paramount. This comprehensive guide provides detailed application notes and protocols for the analysis of 3-F-Phe using a range of modern analytical techniques. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to accurately measure 3-F-Phe in samples ranging from simple aqueous solutions to complex biological fluids and fermentation broths.

Methodological Overview: A Multi-Platform Approach to 3-F-Phe Analysis

The selection of an appropriate analytical method for 3-F-Phe is contingent upon several factors, including the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. This guide will delve into four principal analytical platforms:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely accessible technique for the separation and quantification of 3-F-Phe.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile derivatives of 3-F-Phe, offering high sensitivity and structural information.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity quantification of 3-F-Phe in complex biological matrices.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that directly detects the fluorine atom, providing a unique and highly specific method for quantification.

Each section will provide a detailed theoretical background, explaining the causality behind experimental choices, followed by a step-by-step protocol.

Section 1: Chiral and Achiral Analysis of 3-Fluoro-L-phenylalanine by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, offering robust and reproducible separation of compounds. For 3-F-Phe, both achiral and chiral separations are of interest. Achiral analysis is suitable for quantifying the total amount of 3-F-Phe, while chiral analysis is essential for distinguishing between the L- and D-enantiomers, a critical consideration in pharmaceutical and biological studies.

Principle of Separation

Reversed-phase HPLC is the most common mode for separating amino acids. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of 3-F-Phe is influenced by its hydrophobicity and the pH of the mobile phase, which affects its ionization state. For chiral separations, a chiral stationary phase (CSP) is employed. These phases contain a chiral selector that forms transient diastereomeric complexes with the enantiomers of 3-F-Phe, leading to different retention times. Teicoplanin-based CSPs have shown excellent performance in resolving underivatized amino acid enantiomers[1].

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Biological Fluid or Fermentation Broth Filtration Filtration (0.22 µm) Sample->Filtration Dilution Dilution with Mobile Phase A Filtration->Dilution Injection Autosampler Injection Dilution->Injection Column HPLC Column (Achiral C18 or Chiral CSP) Injection->Column Detection UV or Fluorescence Detector Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for the HPLC analysis of 3-Fluoro-L-phenylalanine.

Protocol for Achiral HPLC-UV Analysis of 3-F-Phe

This protocol is adapted from established methods for phenylalanine analysis and is suitable for the quantification of total 3-F-Phe in relatively clean matrices[2].

Materials:

  • 3-Fluoro-L-phenylalanine standard

  • HPLC grade acetonitrile and water

  • Ammonium acetate

  • Discovery HS F5-3 column (or equivalent)

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 3-F-Phe in Mobile Phase A.

    • Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For aqueous samples, filter through a 0.22 µm syringe filter.

    • For complex matrices like fermentation broth, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging. The supernatant is then filtered.

    • Dilute the filtered sample with Mobile Phase A to fall within the calibration range.

  • HPLC Conditions:

    • Column: Discovery HS F5-3, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Isocratic elution with 24% Acetonitrile in 50 mM Ammonium Acetate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 28°C

    • Injection Volume: 10 µL

    • Detection: UV at 215 nm

  • Data Analysis:

    • Integrate the peak corresponding to 3-F-Phe.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of 3-F-Phe in the samples from the calibration curve.

Protocol for Chiral HPLC-UV Analysis of 3-F-Phe Enantiomers

This protocol is based on methods for the chiral separation of phenylalanine enantiomers and is designed to resolve D- and L-3-fluorophenylalanine[1][3].

Materials:

  • 3-Fluoro-L-phenylalanine and 3-Fluoro-D-phenylalanine standards

  • HPLC grade acetonitrile and water

  • Teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T)

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v). The optimal ratio may require some method development.

  • Standard Preparation:

    • Prepare individual and mixed standards of D- and L-3-fluorophenylalanine in the mobile phase.

  • Sample Preparation:

    • Follow the same procedure as for the achiral analysis.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile/Water (75:25, v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 23°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Data Analysis:

    • Identify the peaks for the D- and L-enantiomers based on the retention times of the individual standards.

    • Quantify each enantiomer using a calibration curve constructed with the respective standard.

Parameter Expected Performance (Achiral) Expected Performance (Chiral)
Linearity (r²) > 0.998> 0.998
LOD ~9 µM~0.1 µg/mL
LOQ ~29 µM-
Precision (RSD) < 5%< 10%
Accuracy (Recovery) 95 - 105%> 82%
Table 1: Expected performance characteristics for HPLC analysis of 3-F-Phe, based on data for phenylalanine[2][3]. These values should be experimentally verified during method validation.

Section 2: Sensitive Detection of 3-Fluoro-L-phenylalanine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Amino acids, including 3-F-Phe, are non-volatile and require a derivatization step to increase their volatility for GC analysis. This section details a common derivatization procedure followed by GC-MS analysis.

The Necessity of Derivatization

The polar nature of the amino and carboxylic acid functional groups in 3-F-Phe makes it unsuitable for direct GC analysis. Derivatization chemically modifies these functional groups, replacing the active hydrogens with nonpolar moieties. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used method for amino acid derivatization[4].

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Aqueous Sample or Dried Extract Drying Evaporation to Dryness Sample->Drying Derivatization Addition of MSTFA & Heating Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary GC Column (e.g., 5% Phenyl) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer (Scan or SIM mode) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Identification TIC->MassSpectrum Quantification Peak Integration & Quantification MassSpectrum->Quantification

Caption: Workflow for the GC-MS analysis of 3-Fluoro-L-phenylalanine after derivatization.

Protocol for GC-MS Analysis of 3-F-Phe

This protocol is based on established methods for the silylation and GC-MS analysis of amino acids[4].

Materials:

  • 3-Fluoro-L-phenylalanine standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • GC-MS system with a capillary column (e.g., 5% phenyl methylpolysiloxane)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-F-Phe in 0.1 M HCl.

    • For liquid samples, take a known volume and evaporate to complete dryness under a stream of nitrogen.

    • For solid samples, weigh an accurate amount into a reaction vial.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

    • Seal the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. The characteristic ions for the di-TMS derivative of 3-F-Phe would need to be determined from the full scan spectrum. For the non-fluorinated phenylalanine di-TMS derivative, characteristic ions include m/z 192 and 218. Similar fragmentation patterns would be expected for the fluorinated analog. The molecular ion would also be a key indicator.

  • Data Analysis:

    • Identify the derivatized 3-F-Phe peak by its retention time and mass spectrum.

    • For quantification, use the peak area of a characteristic ion in SIM mode and a calibration curve prepared from derivatized standards.

Parameter Expected Performance
LOD Low ng/mL to pg/mL range
LOQ Low ng/mL range
Linearity (r²) > 0.99
Precision (RSD) < 15%
Accuracy (Recovery) 85 - 115%
Table 2: Typical performance characteristics for GC-MS analysis of derivatized amino acids. These values should be established during method validation for 3-F-Phe.

Section 3: High-Sensitivity Quantification of 3-Fluoro-L-phenylalanine by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the preferred method for quantifying low levels of analytes in complex biological matrices due to its exceptional sensitivity and selectivity. This section outlines a protocol for the direct analysis of 3-F-Phe without the need for derivatization.

Principle of LC-MS/MS

The sample is first subjected to chromatographic separation, typically using reversed-phase HPLC. The eluent is then introduced into the mass spectrometer, where the analyte is ionized (usually by electrospray ionization, ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to 3-F-Phe is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS System cluster_data Data Analysis Sample Plasma, Serum, or Cell Culture Media Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection & Dilution Centrifugation->Supernatant Injection UPLC/HPLC Injection Supernatant->Injection Separation Reversed-Phase Column (e.g., C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MRM Tandem Mass Spectrometer (MRM Mode) Ionization->MRM Chromatogram MRM Chromatogram MRM->Chromatogram Quantification Peak Area Ratio & Quantification Chromatogram->Quantification

Caption: Workflow for the quantitative analysis of 3-Fluoro-L-phenylalanine by LC-MS/MS.

Protocol for LC-MS/MS Analysis of 3-F-Phe in Human Plasma

This protocol is adapted from a validated method for L-phenylalanine in human plasma and is suitable for high-throughput bioanalysis[5]. A stable isotope-labeled internal standard (e.g., 3-Fluoro-L-phenylalanine-¹³C₉,¹⁵N) is highly recommended for optimal accuracy and precision.

Materials:

  • 3-Fluoro-L-phenylalanine standard

  • Stable isotope-labeled 3-Fluoro-L-phenylalanine (Internal Standard, IS)

  • LC-MS grade acetonitrile and water

  • Formic acid

  • Human plasma (or other biological matrix)

Procedure:

  • Standard and QC Preparation:

    • Prepare stock solutions of 3-F-Phe and the IS in 50% acetonitrile.

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of 3-F-Phe into the blank biological matrix.

  • Sample Preparation:

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate 3-F-Phe from matrix components (e.g., 5-95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • 3-F-Phe: Precursor ion (m/z 184.1) → Product ion (e.g., m/z 138.1, corresponding to the loss of the carboxyl group and ammonia). These transitions should be optimized by direct infusion of a standard solution.

      • IS: The corresponding precursor and product ions for the stable isotope-labeled standard.

  • Data Analysis:

    • Integrate the peak areas for 3-F-Phe and the IS.

    • Calculate the peak area ratio (3-F-Phe/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

    • Determine the concentration of 3-F-Phe in the samples and QCs from the calibration curve.

Parameter Expected Performance
Linearity Range 1 - 1000 ng/mL
LOD < 1 ng/mL
LOQ 1 ng/mL
Precision (RSD) < 15% (LLOQ < 20%)
Accuracy (% Bias) ± 15% (LLOQ ± 20%)
Table 3: Expected performance characteristics for a validated LC-MS/MS method for 3-F-Phe in a biological matrix.

Section 4: Direct and Specific Detection of 3-Fluoro-L-phenylalanine by ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy offers a unique and powerful approach for the detection and quantification of fluorinated compounds like 3-F-Phe. The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the absence of endogenous fluorine in most biological systems provides a clean background for detection.

Principle of ¹⁹F NMR

The ¹⁹F nucleus has a spin of 1/2, similar to ¹H, resulting in sharp NMR signals. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, leading to a wide chemical shift range. This makes it an excellent probe for studying protein-ligand interactions, protein folding, and for quantitative analysis. For quantification, the integral of the ¹⁹F signal is directly proportional to the number of fluorine nuclei, allowing for accurate concentration determination with the use of an internal standard.

Experimental Workflow: ¹⁹F NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis Sample Solution or Clarified Biological Sample Buffer Addition of Buffer and D₂O (for locking) Sample->Buffer Standard Addition of Internal Standard Buffer->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube Acquisition ¹⁹F NMR Spectrum Acquisition NMR_Tube->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Integration Peak Integration Processing->Integration Quantification Concentration Calculation (relative to standard) Integration->Quantification

Caption: General workflow for the quantitative analysis of 3-Fluoro-L-phenylalanine by ¹⁹F NMR.

Protocol for Quantitative ¹⁹F NMR Analysis of 3-F-Phe

This protocol provides a general framework for the quantitative analysis of 3-F-Phe in solution[6][7].

Materials:

  • 3-Fluoro-L-phenylalanine sample

  • A suitable buffer (e.g., phosphate buffer)

  • Deuterium oxide (D₂O)

  • A fluorinated internal standard with a known concentration and a distinct ¹⁹F chemical shift (e.g., trifluoroacetic acid, TFA, or another suitable compound).

  • NMR spectrometer with a fluorine probe.

Procedure:

  • Sample Preparation:

    • Dissolve the 3-F-Phe sample in a known volume of buffer. For biological samples, clarification by centrifugation or filtration may be necessary.

    • Add D₂O to a final concentration of 5-10% for the field-frequency lock.

    • Add a precise amount of the fluorinated internal standard to the sample.

    • Transfer the final solution to an NMR tube.

  • NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Key parameters to consider for quantitative analysis include:

      • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

      • Pulse Angle: A 90° pulse is typically used.

      • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks corresponding to 3-F-Phe and the internal standard.

    • Calculate the concentration of 3-F-Phe using the following equation:

      C_sample = (I_sample / N_sample) * (N_std / I_std) * C_std

      Where:

      • C_sample = Concentration of 3-F-Phe

      • I_sample = Integral of the 3-F-Phe signal

      • N_sample = Number of fluorine atoms in 3-F-Phe (which is 1)

      • N_std = Number of fluorine atoms in the internal standard

      • I_std = Integral of the internal standard signal

      • C_std = Concentration of the internal standard

Parameter Advantage Consideration
Specificity Highly specific to the ¹⁹F nucleus, minimal background.Chemical shift can be sensitive to matrix effects.
Sensitivity High due to 100% natural abundance and high gyromagnetic ratio.Lower than MS-based methods.
Quantification Direct and accurate with an appropriate internal standard.Requires careful optimization of acquisition parameters.
Sample Integrity Non-destructive.-
Table 4: Advantages and considerations for ¹⁹F NMR analysis of 3-F-Phe.

Conclusion: A Validated Approach to 3-F-Phe Analysis

The analytical methods detailed in this guide provide a comprehensive toolkit for the detection and quantification of 3-Fluoro-L-phenylalanine. The choice of method will ultimately depend on the specific research question and available resources. For high-throughput screening and quantification in complex biological matrices, LC-MS/MS offers unparalleled sensitivity and selectivity. GC-MS provides a robust alternative, particularly when high sensitivity is required and derivatization is feasible. HPLC remains a workhorse for both achiral and chiral separations, offering reliability and accessibility. Finally, ¹⁹F NMR presents a unique and powerful tool for direct, non-destructive analysis.

It is imperative that any method chosen is subjected to rigorous validation to ensure the generation of accurate and reliable data. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). By following the principles and protocols outlined in this guide, researchers can confidently and accurately measure 3-Fluoro-L-phenylalanine, thereby advancing their research in the exciting fields of drug discovery, protein engineering, and beyond.

References

Illuminating Biology: A Senior Application Scientist's Guide to Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Positron Emission Tomography (PET) imaging, a powerful molecular imaging technique that offers profound insights into the functional processes of the body. As a noninvasive tool, PET has revolutionized diagnostics and research in oncology, neurology, cardiology, and is an indispensable asset in modern drug development. This document will delve into the fundamental principles of PET, provide detailed application notes with the scientific rationale behind experimental choices, and present robust protocols for key applications.

The Fundamental Principle of Positron Emission Tomography

Positron Emission Tomography is a functional imaging modality that visualizes and quantifies metabolic processes at the cellular and molecular level.[1] The technique relies on the administration of a small amount of a biologically active molecule tagged with a positron-emitting radioisotope, known as a radiotracer.[1] This radiotracer is introduced into the body, typically via intravenous injection, where it accumulates in tissues based on their metabolic activity or specific molecular targets.

As the radioisotope decays, it emits a positron, which is the antimatter counterpart of an electron. The emitted positron travels a short distance in the tissue before annihilating with an electron. This annihilation event results in the simultaneous emission of two 511-keV gamma photons that travel in nearly opposite directions.[1] The PET scanner, which consists of a ring of detectors surrounding the patient, detects these pairs of gamma photons. By analyzing the timing and location of these coincidence events, a three-dimensional image of the radiotracer distribution in the body is reconstructed.[1]

The intensity of the signal in the resulting PET image is directly proportional to the concentration of the radiotracer in the tissue, providing a quantitative measure of the biological process being investigated. This ability to quantify physiological function is a key advantage of PET over anatomical imaging modalities like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI).

Core Applications of PET Imaging

PET imaging has a broad range of clinical and research applications, with oncology, neurology, and cardiology being the most prominent fields of use. Furthermore, its role in drug development is rapidly expanding, offering unique insights into pharmacokinetics and pharmacodynamics.

Oncology: Unveiling the Metabolic Landscape of Cancer

In oncology, PET imaging, most commonly with the radiotracer 18F-Fluorodeoxyglucose (FDG), has become an indispensable tool for cancer diagnosis, staging, monitoring treatment response, and detecting recurrence.[2][3]

The Scientific Rationale: The application of FDG-PET in oncology is based on the "Warburg effect," a phenomenon where cancer cells exhibit a significantly higher rate of glucose metabolism compared to most normal tissues, even in the presence of oxygen.[1][4] FDG, a glucose analog, is taken up by cells through glucose transporters (GLUTs) and phosphorylated by hexokinase to FDG-6-phosphate.[4][5] Unlike glucose-6-phosphate, FDG-6-phosphate cannot be further metabolized and, due to its ionic charge, is trapped within the cell.[1][6] This metabolic trapping leads to the accumulation of FDG in cancer cells, allowing for their visualization on a PET scan.[1][5]

Key Applications in Oncology:

  • Diagnosis and Staging: FDG-PET/CT is highly sensitive for detecting primary tumors and metastatic disease, often leading to more accurate staging compared to conventional imaging alone.[2][3]

  • Treatment Response Assessment: Changes in tumor glucose metabolism often precede anatomical changes. A decrease in FDG uptake after therapy can be an early indicator of treatment efficacy.[2][3]

  • Detection of Recurrence: FDG-PET/CT is valuable for detecting recurrent tumors, especially in cases of rising tumor markers with negative or equivocal findings on other imaging modalities.

  • Radiotherapy Planning: By identifying the most metabolically active regions of a tumor, FDG-PET/CT can help guide radiation therapy planning to target the most aggressive parts of the cancer.

Application Protocol: Whole-Body 18F-FDG PET/CT for Oncologic Staging

This protocol outlines the standardized procedure for performing a whole-body FDG-PET/CT scan for the initial staging of cancer.

1. Patient Preparation (The "Why" Behind the Prep):

  • Dietary Restriction: Patients should fast for a minimum of 4-6 hours prior to the scan and are encouraged to follow a low-carbohydrate, high-protein diet for 24 hours beforehand.[7][8]

    • Causality: This is crucial to lower blood glucose and insulin levels. High levels of circulating glucose competitively inhibit the uptake of FDG by tumor cells, potentially leading to a false-negative result. Elevated insulin levels promote FDG uptake in normal tissues like muscle and fat, which can obscure tumor visualization.[2]

  • Hydration: Patients should be well-hydrated with water.[2][8]

    • Causality: Good hydration facilitates the clearance of unbound FDG from the body through the urinary system, reducing radiation dose to the bladder and improving image quality by minimizing artifacts from high bladder activity.[9]

  • Physical Activity: Strenuous physical activity should be avoided for at least 24 hours before the scan.[2]

    • Causality: Intense muscle activity increases glucose uptake in the exercised muscles, which can be misinterpreted as pathological uptake.

  • Blood Glucose Measurement: Blood glucose level must be checked prior to FDG administration. Ideally, it should be below 150-200 mg/dL (8.3-11.1 mmol/L).[10]

    • Causality: Hyperglycemia directly competes with FDG for cellular uptake, reducing the tumor-to-background ratio and compromising the diagnostic accuracy of the scan.

2. Radiotracer Administration:

  • Radiotracer: 18F-Fluorodeoxyglucose (FDG)

  • Dose: For adults, the typical administered activity is 3.7–5.2 MBq/kg (0.10-0.14 mCi/kg). For pediatric patients, the dose is weight-based, with a minimum of 26 MBq (0.7 mCi) for body imaging.[11][12]

  • Administration: Intravenous injection into a peripheral vein.

3. Uptake Period:

  • Duration: 60 minutes (with a range of 45-90 minutes).[10]

  • Patient State: The patient should rest in a quiet, dimly lit, and warm room, avoiding talking, reading, or movement.[2][10]

    • Causality: This "quiet uptake" period is critical to minimize physiological FDG uptake in the brain, muscles (including laryngeal muscles), and brown adipose tissue. A warm environment helps to suppress the activation of brown fat, which can show intense FDG uptake and potentially mask underlying pathology.[2]

4. Image Acquisition:

  • Scanner: A combined PET/CT scanner.

  • Patient Positioning: The patient is positioned supine on the scanner bed with their arms raised above their head if possible.

  • CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization. The scan typically covers the area from the base of the skull to the mid-thigh.

  • PET Scan: The PET emission scan is acquired immediately after the CT scan over the same anatomical range. The acquisition time per bed position is typically 2-5 minutes.[13]

5. Data Analysis and Interpretation:

  • Image Reconstruction: The raw PET data is corrected for attenuation using the CT data and reconstructed into a 3D image.

  • Image Fusion: The PET and CT images are fused to provide a combined anatomical and functional dataset.

  • Interpretation: A qualified nuclear medicine physician or radiologist interprets the fused images, looking for areas of abnormally high FDG uptake that are suspicious for malignancy. The intensity of uptake is often quantified using the Standardized Uptake Value (SUV).

Neurology: Visualizing Brain Function and Pathology

PET imaging provides a unique window into the living brain, allowing for the in vivo assessment of cerebral blood flow, metabolism, and neurotransmitter systems.[14] This has profound implications for the diagnosis and understanding of various neurological disorders.

The Scientific Rationale: The brain is a highly metabolic organ that primarily relies on glucose for energy. Changes in neuronal activity are tightly coupled with changes in local glucose metabolism and blood flow. PET can detect these alterations, which often occur before structural changes are visible on MRI or CT.

Key Applications in Neurology:

  • Dementia: FDG-PET can help in the early and differential diagnosis of dementia by identifying characteristic patterns of cerebral hypometabolism. For example, Alzheimer's disease is typically associated with reduced glucose metabolism in the temporoparietal regions.[15] More recently, specific amyloid-beta (e.g., 18F-florbetapir, 18F-flutemetamol, 18F-florbetaben) and tau (e.g., 18F-flortaucipir) PET tracers have been developed to visualize the hallmark pathological protein deposits of Alzheimer's disease.[16][17][18][19][20]

  • Epilepsy: In patients with epilepsy being considered for surgery, FDG-PET performed during the interictal (between seizures) period can help localize the seizure focus by identifying areas of hypometabolism.

  • Movement Disorders: PET can be used to assess the integrity of the dopaminergic system in patients with suspected Parkinson's disease and other movement disorders using specific radiotracers.

Application Protocol: 18F-FDG PET for the Evaluation of Dementia

This protocol describes the procedure for performing an FDG-PET scan of the brain to aid in the diagnosis of dementia.

1. Patient Preparation:

  • Fasting: Patients should fast for at least 4-6 hours prior to the scan.[8]

    • Causality: Similar to oncology PET, fasting is necessary to ensure stable and relatively low blood glucose levels for optimal FDG uptake in the brain.

  • Sensory Environment: The patient should rest in a quiet, dimly lit room for about 15-20 minutes before and after the FDG injection.[10]

    • Causality: This minimizes sensory stimulation (auditory and visual) that could lead to increased metabolic activity in corresponding brain regions, potentially confounding the interpretation of the scan. The patient should be instructed to keep their eyes open or closed consistently during this period, as per the institution's standard protocol.

  • Medications: Central nervous system active medications may need to be withheld, as determined by the referring physician and the nuclear medicine department.

2. Radiotracer Administration:

  • Radiotracer: 18F-Fluorodeoxyglucose (FDG)

  • Dose: A typical adult dose is 185-370 MBq (5-10 mCi).

  • Administration: Intravenous injection.

3. Uptake Period:

  • Duration: 30-60 minutes.

  • Patient State: The patient should remain in a quiet and dimly lit environment with minimal stimulation.

4. Image Acquisition:

  • Scanner: A PET or PET/CT scanner.

  • Patient Positioning: The patient is positioned supine with their head comfortably immobilized in a head holder to prevent motion.

  • Scan Duration: Typically 10-20 minutes.

5. Data Analysis and Interpretation:

  • Image Reconstruction: The PET data is reconstructed to create images of cerebral glucose metabolism.

  • Interpretation: The images are visually assessed for patterns of hypometabolism. Comparison to a normal brain database or semi-quantitative analysis can aid in interpretation. The characteristic patterns of metabolic deficits can help differentiate between different types of dementia.

Cardiology: Assessing Myocardial Health

In cardiology, PET is considered the gold standard for assessing myocardial perfusion (blood flow) and viability (the health of the heart muscle).

The Scientific Rationale: PET can measure myocardial blood flow both at rest and under stress, allowing for the detection of coronary artery disease. For viability assessment, PET utilizes the principle that ischemic but still viable (hibernating) myocardium switches its primary energy source from fatty acids to glucose. By imaging both perfusion and glucose metabolism, PET can differentiate between viable and non-viable (scarred) heart muscle.

Key Applications in Cardiology:

  • Myocardial Perfusion Imaging: Using radiotracers like Rubidium-82 (82Rb) or Nitrogen-13 (13N) ammonia, PET can quantify myocardial blood flow and identify areas of ischemia.[15][21]

  • Myocardial Viability Assessment: A combination of a perfusion agent and FDG is used to identify hibernating myocardium, which can help guide decisions about revascularization procedures like angioplasty or bypass surgery.

Application Protocol: Myocardial Viability PET Imaging

This protocol outlines the dual-tracer approach for assessing myocardial viability using a perfusion agent and 18F-FDG.

1. Patient Preparation:

  • Perfusion Scan: The patient should fast for 4-6 hours. Caffeine and other medications that may interfere with vasodilator stress agents should be withheld as per institutional guidelines.

  • FDG Scan (Glucose Loading): To assess viability, the patient undergoes a glucose loading protocol to promote glucose uptake by the myocardium. This typically involves the oral or intravenous administration of glucose, sometimes with insulin, prior to FDG injection.

    • Causality: In the fasting state, the healthy myocardium primarily utilizes fatty acids for energy. To visualize glucose uptake in both normal and ischemic (but viable) myocardium, the metabolic state needs to be shifted towards glucose utilization. Glucose loading stimulates insulin release, which promotes glucose transport into myocardial cells.

2. Radiotracer Administration and Image Acquisition:

  • Perfusion Scan:

    • Radiotracer: 82Rb or 13N-ammonia.

    • Procedure: A rest perfusion scan is performed, followed by a stress perfusion scan (pharmacological stress with a vasodilator like adenosine or regadenoson).

  • FDG Viability Scan:

    • Radiotracer: 18F-FDG.

    • Procedure: After the glucose loading protocol, FDG is injected intravenously. After an uptake period of about 60 minutes, a PET scan of the heart is acquired.

3. Data Analysis and Interpretation:

  • Image Analysis: The perfusion and FDG images are compared.

  • Interpretation:

    • Normal Myocardium: Normal perfusion and normal FDG uptake.

    • Infarcted (Scarred) Myocardium: Decreased perfusion and decreased FDG uptake (a "matched" defect).

    • Viable (Hibernating) Myocardium: Decreased perfusion but preserved or increased FDG uptake (a "mismatched" defect). This pattern indicates that the heart muscle is alive but not functioning properly due to a lack of blood flow, and may benefit from revascularization.

Drug Development: Accelerating Therapeutic Innovation

PET imaging is a powerful tool in drug development, providing critical information about a drug's behavior in the body non-invasively.[22]

The Scientific Rationale: By radiolabeling a drug candidate, its biodistribution, pharmacokinetics, and target engagement can be directly visualized and quantified in living subjects, including humans, early in the development process.

Key Applications in Drug Development:

  • Pharmacokinetics and Biodistribution: PET can track the absorption, distribution, metabolism, and excretion (ADME) of a new drug.

  • Receptor Occupancy Studies: PET can be used to measure the extent to which a drug binds to its target receptor in the brain or other organs.[22][23][24][25] This is crucial for determining the optimal dose of a drug and understanding its mechanism of action.

  • Pharmacodynamics: PET can be used to measure the physiological effect of a drug on its target.

Application Protocol: PET Receptor Occupancy Study

This protocol provides a general framework for a PET study to determine the receptor occupancy of a new drug.

1. Study Design:

  • A baseline PET scan is performed without the administration of the investigational drug.

  • A second PET scan is performed after the administration of the drug at a specific dose.[23]

  • Multiple scans at different drug doses can be performed to generate a dose-occupancy curve.

2. Radiotracer Selection:

  • A validated PET radioligand with high affinity and selectivity for the target receptor is required.[25]

3. Patient/Subject Preparation:

  • Preparation will depend on the specific radioligand and target being studied. Fasting may be required.

4. Image Acquisition and Analysis:

  • Dynamic PET imaging is often performed to allow for kinetic modeling of the radioligand binding.

  • Arterial blood sampling may be necessary to measure the concentration of the radioligand in the plasma.

  • The binding potential (a measure of receptor density and affinity) of the radioligand is calculated for both the baseline and post-drug scans.

  • Receptor occupancy is calculated as the percentage reduction in the binding potential after drug administration.[23][24]

Quality Control: The Foundation of Reliable PET Imaging

A rigorous quality control (QC) program is essential to ensure the accuracy, reliability, and safety of PET imaging. QC procedures encompass both the PET scanner and the radiopharmaceuticals.

PET Scanner QC:

  • Daily QC: Includes checks of the detector function and system stability.

  • Quarterly/Annual QC: More comprehensive testing of scanner performance parameters such as spatial resolution, sensitivity, and image uniformity, typically performed by a medical physicist.

Radiopharmaceutical QC:

  • Radionuclidic Purity: Ensures that the correct radioisotope is present and that there are no long-lived contaminants.

  • Radiochemical Purity: Verifies that the radioisotope is attached to the correct molecule and that there are no chemical impurities.

  • Sterility and Apyrogenicity: Confirms that the radiopharmaceutical is free from microbial contamination and pyrogens.

Data Presentation and Visualization

Table 1: Commonly Used PET Radiotracers and Their Applications

RadiotracerTarget/ProcessPrimary Application(s)Typical Adult Dose (MBq)Typical Uptake Time (min)
18F-FDGGlucose MetabolismOncology, Neurology, Cardiology (Viability)185 - 55560
82Rb-ChlorideMyocardial PerfusionCardiology1110 - 2220Immediate (during infusion)
13N-AmmoniaMyocardial PerfusionCardiology370 - 7403-5
18F-FlorbetapirAmyloid-beta plaquesNeurology (Alzheimer's Disease)37030-50
18F-FlutemetamolAmyloid-beta plaquesNeurology (Alzheimer's Disease)18590
18F-FlorbetabenAmyloid-beta plaquesNeurology (Alzheimer's Disease)30045-130
68Ga-DOTATATESomatostatin ReceptorsOncology (Neuroendocrine Tumors)111 - 18560

Diagrams:

PET_Workflow cluster_pre_scan Pre-Scan Procedures cluster_scan Scanning cluster_post_scan Post-Scan Analysis Patient_Prep Patient Preparation (Fasting, Hydration, etc.) Injection Radiotracer Injection Patient_Prep->Injection Radiotracer_QC Radiotracer Quality Control Radiotracer_QC->Injection Uptake Uptake Period Injection->Uptake Imaging PET/CT Imaging Uptake->Imaging Reconstruction Image Reconstruction & Attenuation Correction Imaging->Reconstruction Analysis Image Analysis & Quantification (SUV) Reconstruction->Analysis Report Interpretation & Report Analysis->Report

Caption: General workflow of a clinical PET/CT scan.

FDG_Uptake_Mechanism cluster_cell Cancer Cell GLUT GLUT1/3 Transporter Hexokinase Hexokinase GLUT->Hexokinase FDG Metabolism Glycolysis GLUT->Metabolism Glucose FDG_6P FDG-6-Phosphate (Trapped) Hexokinase->FDG_6P Phosphorylation G6Pase Glucose-6-Phosphatase (Low in Cancer) FDG_6P->G6Pase Dephosphorylation (minimal) FDG_ext 18F-FDG (extracellular) FDG_ext->GLUT Transport Glucose_ext Glucose (extracellular) Glucose_ext->GLUT Transport

Caption: Simplified mechanism of 18F-FDG uptake and trapping in cancer cells.

Conclusion

Positron Emission Tomography is a cornerstone of modern molecular imaging, providing unparalleled insights into the functional workings of the human body in health and disease. Its applications in oncology, neurology, cardiology, and drug development continue to expand, driven by the development of novel radiotracers and advancements in imaging technology. By understanding the fundamental principles and adhering to standardized, well-rationalized protocols, researchers and clinicians can harness the full potential of PET to advance scientific knowledge and improve patient care.

References

Application Notes and Protocols: Strategic Incorporation of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of α-Methylated, Fluorinated Amino Acids

In the landscape of modern drug discovery and peptide engineering, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic potential. (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, a synthetic amino acid analog, presents a unique trifecta of structural modifications: an α-methyl group, a para-fluorinated phenyl side chain, and the native (S)-stereochemistry. These features are not merely incremental changes; they impart profound and predictable effects on the resulting peptide's conformation, stability, and biological activity.

The α-methyl group introduces significant steric hindrance, which restricts the conformational flexibility of the peptide backbone. This constraint is a powerful tool for inducing and stabilizing specific secondary structures, such as α-helices and β-turns.[1] Furthermore, this steric bulk provides a shield against enzymatic degradation, enhancing the peptide's proteolytic resistance and in vivo half-life.[1]

The para-fluorophenyl moiety introduces fluorine's unique properties into the peptide structure. Fluorine is highly electronegative and the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability.[2] The introduction of fluorine can also increase the hydrophobicity of the side chain, influencing protein folding, stability, and protein-protein interactions.[3][4] This "fluoro-stabilization effect" can be a key factor in improving the overall robustness of a peptide therapeutic.[3][4] Moreover, the fluorophenyl group can engage in unique dipolar interactions within a binding pocket, potentially enhancing binding affinity and specificity.[5]

These application notes provide a comprehensive guide for the effective incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the selection of coupling reagents, protecting group strategies, and optimized protocols to overcome the challenges associated with this sterically demanding amino acid.

I. Core Principles and Considerations

The successful incorporation of this compound hinges on overcoming the steric hindrance presented by the α-methyl group. This requires a departure from standard peptide synthesis protocols and the adoption of more robust methodologies.

Protecting Group Strategy

A standard Fmoc (9-fluorenylmethoxycarbonyl) protection strategy for the α-amino group is recommended.[6][7] The Fmoc group is base-labile, offering orthogonal protection to the acid-labile side-chain protecting groups and the final cleavage from the resin.[8][9] Given the lack of a reactive side-chain functional group on this compound, no side-chain protection is necessary.

The Challenge of Steric Hindrance

The α,α-disubstituted nature of this amino acid significantly slows down the kinetics of peptide bond formation.[10] Standard coupling reagents may prove inefficient, leading to incomplete coupling and the formation of deletion sequences. Therefore, the use of highly active coupling reagents is paramount.[10][11]

Impact on Peptide Structure and Function

The introduction of this amino acid can have a predictable impact on the final peptide:

  • Increased Helicity: The α-methyl group promotes helical conformations.[1]

  • Enhanced Proteolytic Stability: The steric bulk of the α-methyl group and the fluorine substitution can hinder protease recognition and cleavage.[1][5][12]

  • Modulated Hydrophobicity: The fluorophenyl group increases the hydrophobicity of the side chain, which can influence folding and interactions.[3]

  • Altered Binding Affinity: The unique electronic properties of the fluorophenyl ring can lead to altered binding interactions with biological targets.[5]

II. Recommended Coupling Reagents for Hindered Amino Acids

For challenging couplings involving sterically hindered amino acids, the choice of coupling reagent is critical. Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides like DCC or DIC.[10][11]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh reactivity, effective for hindered couplings, low racemization.[13]Requires a non-nucleophilic base (e.g., DIPEA).
HBTU Uronium/Aminium SaltGood reactivity, widely used.[14]Slightly less reactive than HATU for highly hindered couplings.
PyBOP Phosphonium SaltStrong coupling reagent, high chemoselectivity.[13]Byproducts are non-carcinogenic.
COMU Uronium SaltHigh efficiency, comparable to HATU, safer (non-explosive byproducts).[14]Excellent solubility.

Recommendation: For the incorporation of this compound, HATU is the preferred coupling reagent due to its superior reactivity in overcoming steric hindrance.[13]

III. Experimental Protocols

The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS). All procedures should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Workflow for Incorporating this compound in SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_hindered_coupling Hindered Amino Acid Coupling cluster_final_steps Final Steps Resin Select Appropriate Resin (e.g., Rink Amide, Wang) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 Wash Resin (DMF) Fmoc_Deprotection->Wash1 Repeat for each a.a. in sequence Coupling Amino Acid Coupling (Standard or Hindered) Wash1->Coupling Repeat for each a.a. in sequence Wash2 Wash Resin (DMF) Coupling->Wash2 Repeat for each a.a. in sequence Hindered_Coupling Couple to Resin Wash2->Fmoc_Deprotection Repeat for each a.a. in sequence Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Hindered_AA (S)-2-Amino-3-(4-fluorophenyl) -2-methylpropanoic acid Activation Pre-activation with HATU/DIPEA Hindered_AA->Activation Activation->Hindered_Coupling Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec) Purification->Characterization

References

Application Notes and Protocols for the Experimental Use of Fluorinated Phenylalanine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Phenylalanine Analogs

The strategic incorporation of fluorine into the phenylalanine scaffold has become a cornerstone of modern medicinal chemistry. This is not merely an atomic substitution but a nuanced tool for finely tuning the physicochemical and biological properties of drug candidates.[1][2] The unique characteristics of the fluorine atom—its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), and its extreme electronegativity (Pauling scale 3.98)—allow for significant modulation of a molecule's properties with minimal steric perturbation.[2][3] Consequently, fluorinated phenylalanine derivatives are invaluable for enhancing metabolic stability, modulating binding affinity, and improving pharmacokinetic profiles of peptides and small molecules.[1][4][5] This guide provides an in-depth exploration of the rationale, applications, and detailed protocols for the experimental use of these powerful synthetic building blocks.

Physicochemical and Pharmacokinetic Modulation by Fluorination

The introduction of fluorine into the phenylalanine ring system instigates a cascade of effects that can be rationally exploited in drug design. Understanding these principles is paramount to the successful application of fluorinated phenylalanine derivatives.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the increased resistance to metabolic degradation.[1][5] The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[5] By strategically placing fluorine atoms at sites prone to oxidative metabolism by cytochrome P450 enzymes, the in vivo half-life of a drug candidate can be substantially extended.[1][2][6]

Altered Lipophilicity and Membrane Permeability

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5][6][7][8] This increased affinity for lipid environments is a critical factor in designing drugs that target intracellular proteins or need to penetrate the blood-brain barrier.[5]

Modulation of pKa and Electronic Effects

As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[4] This can significantly alter the acidity (pKa) of nearby functional groups, influencing the ionization state of the molecule at physiological pH.[4][5] These electronic modifications can also impact hydrogen bonding capabilities and electrostatic interactions with the target protein, potentially leading to increased binding affinity and selectivity.[4][5]

Conformational Control

The steric and electronic effects of fluorine can influence the three-dimensional structure of peptides and small molecules.[5][9] This can lead to the stabilization of a bioactive conformation, which is the specific spatial arrangement required for optimal interaction with the biological target.[4]

Table 1: Impact of Phenylalanine Fluorination on Physicochemical Properties

PropertyEffect of FluorinationRationaleReference
Metabolic Stability IncreasedStrong C-F bond resists enzymatic cleavage.[1][2][5]
Lipophilicity IncreasedFluorine's hydrophobicity enhances partitioning into lipid environments.[5][6][7]
pKa of Proximal Groups Decreased (more acidic)Strong electron-withdrawing inductive effect of fluorine.[4][5]
Binding Affinity Modulated (often increased)Altered electronics, hydrogen bonding, and conformational stabilization.[2][4]
Conformation Constrained/AlteredSteric and electronic effects influence torsional angles.[5][9]

Synthesis of Fluorinated Phenylalanine Derivatives

A variety of synthetic strategies have been developed to access fluorinated phenylalanine derivatives with fluorine atoms at different positions on the phenyl ring, as well as on the α- and β-carbons.[10][11]

Aromatic Ring Fluorination
  • Negishi Cross-Coupling: This palladium-catalyzed reaction between an organozinc compound and an aryl halide is a versatile method for creating C-C bonds and introducing fluorinated aryl groups.[10]

  • Asymmetric Hydrogenation: This technique can be used to produce enantiomerically pure fluorinated phenylalanine derivatives from fluorinated dehydroamino acid precursors.[12]

Radiosynthesis for PET Imaging

The use of 18F-labeled phenylalanine derivatives has gained prominence in positron emission tomography (PET) for tumor imaging.[10][11][13] The synthesis of these radiotracers often involves late-stage radiofluorination reactions.[10]

  • Direct Fluorination: This can be achieved using reagents like [18F]F2 or [18F]AcOF.[10]

  • Nucleophilic Substitution: Radiofluorination of precursors such as boronic esters or arylstannanes with [18F]fluoride is a common strategy.[10]

Experimental Protocols: Incorporation into Peptides

The incorporation of fluorinated phenylalanine derivatives into peptides can be achieved through chemical synthesis or biosynthetic methods.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for chemically synthesizing peptides containing non-canonical amino acids like 4-fluorophenylalanine (4-F-Phe).[14][15] The following protocol outlines the manual synthesis of a peptide containing 4-F-Phe using the Fmoc/tBu strategy.[15]

Protocol 1: Manual Solid-Phase Peptide Synthesis of a 4-F-Phe Containing Peptide

Materials and Reagents:

  • Fmoc-Phe(4-F)-OH and other standard Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat with a fresh portion of 20% piperidine in DMF for 15-20 minutes.[15]

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[15]

    • Confirm the presence of free primary amines using a Kaiser test.[15]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to pre-activate the amino acid solution for 1-2 minutes.[15]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For Fmoc-Phe(4-F)-OH, a 2-hour coupling time is recommended.[15]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the peptidyl-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[15]

    • Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.[15]

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[15]

    • Lyophilize the pure fractions to obtain the final peptide.

Workflow for Solid-Phase Peptide Synthesis (SPPS) of a 4-F-Phe Containing Peptide

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Wash1 Washing (DMF, DCM) Coupling->Wash1 Repeat Repeat for Each Amino Acid Wash1->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for SPPS of a peptide containing 4-fluorophenylalanine.

In Vivo Site-Specific Incorporation

This method utilizes an expanded genetic code in an expression system like E. coli to incorporate 4-F-Phe at a specific site in a protein in response to a nonsense codon (e.g., the amber stop codon, UAG).[14]

Protocol 2: In Vivo Site-Specific Incorporation of 4-F-Phe in E. coli

Materials and Reagents:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.[14]

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe (e.g., pEVOL-p-F-Phe).[14]

  • 4-Fluorophenylalanine

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotics and growth media

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the expression plasmid for the target protein and the pEVOL plasmid.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger expression culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[14]

  • Addition of 4-F-Phe: Add 4-fluorophenylalanine to a final concentration of 1 mM.[14]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[14]

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.[14]

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for the protein's purification tag (e.g., affinity chromatography for His-tagged proteins).[14]

  • Analysis: Confirm the incorporation of 4-F-Phe by mass spectrometry.[14]

Logical Relationship in the Orthogonal Translation System for In Vivo Incorporation

InVivo_Incorporation cluster_synthesis Orthogonal System Components cluster_translation Cellular Machinery Synthetase Orthogonal Aminoacyl-tRNA Synthetase Charged_tRNA 4-F-Phe-tRNA_CUA Synthetase->Charged_tRNA tRNA Orthogonal tRNA_CUA tRNA->Charged_tRNA FPhe 4-Fluorophenylalanine FPhe->Charged_tRNA Ribosome Ribosome Protein Protein with 4-F-Phe Ribosome->Protein mRNA mRNA with UAG codon mRNA->Ribosome Charged_tRNA->Ribosome

Caption: Key components of the in vivo incorporation system.

Analytical Characterization

Robust analytical methods are essential to confirm the successful incorporation of fluorinated phenylalanine and to characterize the resulting peptide or protein.

Mass Spectrometry

Mass spectrometry is the definitive method for confirming the incorporation of fluorinated phenylalanine. The mass shift resulting from the substitution of hydrogen with fluorine provides a clear signature. High-resolution mass spectrometry can be used to determine the exact mass of the modified peptide and confirm the number of incorporated fluorinated residues.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a powerful, non-invasive technique for studying proteins containing fluorinated amino acids.[16][17] The 19F nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[17] The chemical shift of the 19F nucleus is highly sensitive to its local environment, providing valuable information on protein structure, conformation, and ligand binding.[16][17]

Protocol 3: 1D 19F NMR Analysis

Materials:

  • Purified 4-F-Phe labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 7.0).[17]

  • D₂O for field locking.[17]

  • NMR spectrometer equipped with a fluorine probe.[17]

Procedure:

  • Sample Preparation: Prepare the NMR sample by adding ~5-10% D₂O to the purified protein solution. The final protein concentration should typically be in the range of 10 µM to 1 mM.[17]

  • Acquisition:

    • Transfer the sample to a clean NMR tube.

    • Place the tube in the spectrometer and lock the magnetic field on the D₂O signal.[17]

    • Tune and match the fluorine probe to the 19F frequency.[17]

    • Acquire a 1D 19F NMR spectrum. Typical parameters include a spectral width of ~50-100 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.[17]

  • Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.[17] The presence of a signal in the 19F spectrum confirms the incorporation of 4-F-Phe.

Case Studies and Applications

The utility of fluorinated phenylalanine derivatives is demonstrated in a wide range of applications, from basic research to clinical drug development.

  • Enzyme Inhibitors: Incorporation of fluorinated phenylalanine has been used to develop potent and selective inhibitors of various enzymes, including proteasomes.[18]

  • Peptide and Protein Therapeutics: The enhanced stability and modified binding properties of peptides containing fluorinated phenylalanine have led to the development of improved therapeutic candidates.[9][19]

  • PET Imaging Agents: 18F-labeled phenylalanine derivatives are used as tracers for imaging tumors, leveraging the increased amino acid metabolism in cancer cells.[10][11][13]

  • Probing Protein Structure and Function: 19F NMR studies of proteins containing fluorinated phenylalanine have provided insights into protein folding, dynamics, and protein-ligand interactions.[16][20]

Conclusion

Fluorinated phenylalanine derivatives are a versatile and powerful tool in the arsenal of the modern drug discovery scientist. A thorough understanding of their synthesis, the physicochemical consequences of their incorporation, and the appropriate analytical techniques for their characterization is essential for their effective application. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the "fluorine advantage" in the design and development of novel therapeutics and research tools.

References

Protocol for Cell-Based Uptake Assay Using ¹⁸F-FIMP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for conducting a cell-based uptake assay using (S)-2-amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (¹⁸F-FIMP), a promising radiotracer for Positron Emission Tomography (PET) imaging. This guide is intended for researchers, scientists, and drug development professionals working in oncology and molecular imaging. It offers a comprehensive framework for assessing ¹⁸F-FIMP uptake in cancer cell lines, grounded in scientific principles and practical insights.

Introduction: The Significance of ¹⁸F-FIMP in Cancer Research

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation. One such alteration is the upregulation of amino acid transporters to meet the high demand for nutrients. L-type amino acid transporter 1 (LAT1) and amino acid transporter system B⁰,⁺ (ATB⁰,⁺) are two such transporters that are overexpressed in a wide range of human cancers, including pancreatic, lung, and brain tumors.[1][2] This overexpression makes them attractive targets for both diagnostic imaging and therapeutic intervention.[3]

¹⁸F-FIMP is a synthetic amino acid analog that is a substrate for both LAT1 and ATB⁰,⁺.[1] Its radiolabeling with fluorine-18 (¹⁸F), a positron-emitting radionuclide with a convenient half-life of approximately 110 minutes, allows for non-invasive imaging of transporter activity using PET.[4] Studies have shown that ¹⁸F-FIMP accumulates to a high degree in LAT1-positive tumor tissues with low uptake in inflammatory lesions, suggesting its potential as a specific tumor imaging agent.[1]

This application note details a robust in vitro cell-based assay to quantify the uptake of ¹⁸F-FIMP. Such assays are crucial for:

  • Screening and characterizing cancer cell lines for their potential use in in vivo studies.

  • Investigating the mechanism of action of novel therapeutic agents that target amino acid transport.

  • Evaluating the efficacy of potential drugs in modulating transporter function.

Scientific Principles: Understanding the Assay

The cell-based ¹⁸F-FIMP uptake assay is a type of radioligand binding assay designed to measure the rate and extent of radiotracer accumulation within cells. The core principle involves incubating cultured cells with a known concentration of ¹⁸F-FIMP and then measuring the amount of radioactivity internalized by the cells.

To ensure the scientific integrity of the results, it is essential to differentiate between three types of binding:

  • Total Uptake: The overall accumulation of ¹⁸F-FIMP in the cells, which includes both specific and non-specific binding.

  • Non-specific Uptake: The portion of ¹⁸F-FIMP that binds to cellular components other than the target transporters (e.g., the cell membrane, other proteins). This is determined by measuring uptake in the presence of a high concentration of a non-radioactive inhibitor that saturates the specific transporters.

  • Specific Uptake: The uptake mediated specifically by the target transporters (LAT1 and ATB⁰,⁺). This is calculated by subtracting the non-specific uptake from the total uptake.

A well-designed assay will have low non-specific binding, ensuring that the measured signal predominantly reflects the activity of the transporters of interest.

Experimental Workflow and Key Considerations

The following diagram illustrates the general workflow for the ¹⁸F-FIMP cell-based uptake assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis cell_culture Cell Culture (Select appropriate cell line, seed in plates) reagent_prep Reagent Preparation (¹⁸F-FIMP, inhibitors, buffers) pre_incubation Pre-incubation (Wash and equilibrate cells) cell_culture->pre_incubation incubation Incubation with ¹⁸F-FIMP (With and without inhibitors) pre_incubation->incubation wash Washing (Remove unbound radiotracer) incubation->wash lysis Cell Lysis (Release intracellular contents) wash->lysis counting Radioactivity Counting (Gamma counter or liquid scintillation) lysis->counting data_analysis Data Analysis (Calculate specific uptake, kinetics) counting->data_analysis protein_assay Protein Quantification (Normalize for cell number) protein_assay->data_analysis

Caption: Workflow for the ¹⁸F-FIMP cell-based uptake assay.

Materials and Reagents
Reagent/MaterialSpecifications
¹⁸F-FIMP High radiochemical purity (>95%)
Cell Lines LAT1 and/or ATB⁰,⁺ expressing cancer cell lines (e.g., T3M-4, A549, PC-3, MCF-7)[1][5]
Cell Culture Plates 12-well or 24-well plates, collagen-coated if necessary
Wash Buffer e.g., HEPES-buffered saline (pH 7.4)
Inhibitors 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) for LAT1, Amino-3-methyl-thiobutanoic acid (AMT) for ATB⁰,⁺
Lysis Buffer 0.1 N NaOH
Scintillation Cocktail If using a liquid scintillation counter
Protein Assay Kit e.g., BCA or Bradford assay
Detection Instrument Gamma counter or liquid scintillation counter
Step-by-Step Protocol

1. Cell Culture:

  • Select a cancer cell line known to express LAT1 and/or ATB⁰,⁺. A list of potential cell lines can be found in the literature.[3][6][7]

  • Seed the cells in 12-well or 24-well plates at a density that will result in 90-100% confluency on the day of the experiment.

  • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

2. Assay Preparation:

  • On the day of the assay, prepare the ¹⁸F-FIMP working solution by diluting it in the appropriate buffer to the desired final concentration (e.g., 370 kBq/mL).[1]

  • Prepare inhibitor solutions at a concentration that will effectively block the transporters (e.g., 1 mM).[1]

3. Uptake Assay:

  • Aspirate the culture medium from the wells and wash the cells three times with wash buffer.

  • Pre-incubate the cells in wash buffer for 10 minutes at 37°C.[1]

  • For the determination of non-specific uptake, add the inhibitor solution to the designated wells and incubate for a further 10-15 minutes.

  • Initiate the uptake by adding the ¹⁸F-FIMP working solution to all wells.

  • Incubate the plates at 37°C for a predetermined time (e.g., 3 minutes).[1] The optimal incubation time should be determined empirically for each cell line to ensure initial uptake rates are measured.

  • To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold wash buffer.

4. Cell Lysis and Radioactivity Measurement:

  • Lyse the cells by adding 0.1 N NaOH to each well and incubating for 15 minutes at room temperature.[1]

  • Transfer the cell lysates to counting tubes or scintillation vials.

  • Measure the radioactivity in each sample using a gamma counter or a liquid scintillation counter.[1]

5. Protein Quantification:

  • Use an aliquot of the cell lysate to determine the protein concentration in each well using a standard protein assay (e.g., BCA). This is essential for normalizing the radioactivity counts to the amount of cellular protein, which accounts for any variations in cell number between wells.

Data Analysis and Presentation

The raw data will be in counts per minute (CPM) or disintegrations per minute (DPM). The following steps outline the data analysis process:

  • Normalize Radioactivity: Divide the CPM or DPM for each well by the corresponding protein concentration (in mg) to obtain the uptake in CPM/mg or DPM/mg.

  • Calculate Specific Uptake:

    • Average the normalized uptake values for the "total uptake" wells.

    • Average the normalized uptake values for the "non-specific uptake" wells.

    • Subtract the average non-specific uptake from the average total uptake to determine the specific uptake.

Data Presentation:

The results can be presented in a bar graph, clearly showing the total, non-specific, and specific uptake of ¹⁸F-FIMP. Error bars representing the standard deviation of replicate measurements should be included.

For kinetic studies, the assay can be performed over a range of ¹⁸F-FIMP concentrations to determine the Michaelis-Menten parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum transport velocity).

G cluster_0 Data Analysis Workflow raw_cpm Raw Radioactivity Counts (CPM) normalize Normalize Counts (CPM / mg protein) raw_cpm->normalize protein_conc Protein Concentration (mg/well) protein_conc->normalize total_uptake Total Uptake (CPM/mg) normalize->total_uptake nonspecific_uptake Non-specific Uptake (CPM/mg) normalize->nonspecific_uptake calculate_specific Calculate Specific Uptake (Total - Non-specific) total_uptake->calculate_specific nonspecific_uptake->calculate_specific specific_uptake Specific Uptake (CPM/mg) calculate_specific->specific_uptake

Caption: Data analysis workflow for ¹⁸F-FIMP uptake assay.

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
High Non-specific Binding - ¹⁸F-FIMP concentration too high- Inadequate washing- Hydrophobic interactions with plasticware- Optimize ¹⁸F-FIMP concentration- Increase the number and volume of washes with ice-cold buffer- Consider pre-coating plates with a blocking agent like BSA
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Temperature fluctuations- Ensure even cell distribution when seeding- Use calibrated pipettes and consistent technique- Maintain a constant temperature during incubation
Low Specific Uptake - Low expression of LAT1/ATB⁰,⁺ in the cell line- Inactive ¹⁸F-FIMP- Suboptimal assay conditions- Confirm transporter expression using RT-qPCR or Western blot- Check the quality and age of the radiotracer- Optimize incubation time and temperature

Best Practices for Scientific Rigor:

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and purity.

  • Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.

  • Positive and Negative Controls: Include cell lines with known high and low expression of the target transporters as controls.

  • Replicates: Perform all experiments with at least three biological replicates to ensure statistical validity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting cell-based uptake assays with ¹⁸F-FIMP. By understanding the underlying principles and adhering to the detailed methodology and best practices outlined, researchers can generate reliable and reproducible data to advance our understanding of cancer metabolism and develop novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for Incorporating Fluorinated Amino Acids into Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Introduction: The Power of Fluorine in Protein Science

The strategic incorporation of fluorinated amino acids into proteins has emerged as a transformative tool in chemical biology, drug discovery, and materials science.[1][2][3] Fluorine, being the most electronegative element, imparts unique physicochemical properties to amino acid side chains, including altered hydrophobicity, steric profile, and electronic characteristics.[3][4] These modifications can profoundly influence protein folding, stability, enzyme activity, and protein-protein interactions.[4][5][6] This guide provides a comprehensive overview of the state-of-the-art techniques for introducing fluorinated amino acids into proteins, complete with detailed protocols, comparative data, and expert insights to empower researchers in harnessing the potential of protein fluorination.

Section 1: Choosing Your Strategy: A Guide to Incorporation Techniques

The selection of an appropriate method for incorporating fluorinated amino acids is dictated by the research question, the desired level of control over the incorporation site, and the expression system. The primary methodologies can be broadly categorized as residue-specific and site-specific incorporation.

Residue-Specific Incorporation: Global Substitution

This approach involves the global replacement of a specific natural amino acid with its fluorinated analog throughout the entire protein.[7] It is a powerful method for significantly altering the overall properties of a protein, such as enhancing its thermal and chemical stability.[8][9] This technique is typically achieved in vivo using auxotrophic bacterial strains or by inhibiting the biosynthesis of the target amino acid in wild-type strains.[10]

Key Considerations:

  • High Incorporation Efficiency: Can achieve high levels of substitution, often exceeding 80-95%.[10][11]

  • Cost-Effective for Aromatics: For aromatic amino acids like tryptophan, using precursors such as 5-fluoroindole can be significantly more economical than supplying the fluorinated amino acid directly.[10]

  • Structural Perturbation: Global substitution can potentially lead to widespread, albeit often minimal, structural changes.[9]

Site-Specific Incorporation: Precision Engineering

For studies requiring precise control, site-specific incorporation allows for the introduction of a fluorinated amino acid at a single, predetermined position within the protein sequence.[12][13] This is most commonly achieved through amber stop codon suppression technology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize the UAG stop codon and insert the non-canonical amino acid.[12][13]

Key Considerations:

  • Unprecedented Control: Enables the precise placement of a fluorinated probe to study specific regions of a protein, such as active sites or protein-protein interfaces.[14]

  • Orthogonal System Requirement: Necessitates the co-expression of a dedicated synthetase and tRNA pair that are orthogonal to the host cell's translational machinery.

  • Yield and Efficiency: Protein yields and incorporation efficiency can be variable and require optimization of factors like codon context and expression conditions.[15]

Cell-Free Protein Synthesis: An Open Platform

Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in vivo methods, providing an open environment that allows for direct manipulation of the reaction components.[16][17] This makes CFPS particularly well-suited for the incorporation of a wide variety of non-canonical amino acids, including fluorinated ones, with fewer concerns about cellular toxicity or precursor transport.[16][18]

Key Considerations:

  • Versatility: Compatible with both residue-specific and site-specific incorporation strategies.[19]

  • Speed: Rapid protein expression and screening of different fluorinated amino acids.

  • Cost: Can be more expensive than in vivo methods for large-scale production.

Section 2: Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the most common techniques for incorporating fluorinated amino acids.

Residue-Specific Incorporation of Aromatic Fluorinated Amino Acids in E. coli

This protocol describes the global replacement of an aromatic amino acid (e.g., tyrosine) with its fluorinated analog (e.g., 3-fluorotyrosine) in E. coli by inhibiting the endogenous aromatic amino acid biosynthesis pathway.[10]

Workflow Diagram:

ResidueSpecificWorkflow cluster_prep Preparation cluster_growth Growth & Induction cluster_harvest Harvest & Purification start Prepare Minimal Media culture Inoculate with E. coli expressing protein of interest start->culture grow Grow culture to OD600 ~0.6 culture->grow induce Add Glyphosate, Fluorinated AA, and IPTG grow->induce express Express protein overnight at 18°C induce->express harvest Harvest cells by centrifugation express->harvest purify Purify fluorinated protein harvest->purify

Caption: Workflow for residue-specific incorporation in E. coli.

Protocol:

  • Prepare Minimal Media: Prepare M9 minimal media supplemented with necessary nutrients, antibiotics, and a carbon source (e.g., glucose).

  • Inoculate and Grow: Inoculate a starter culture of E. coli BL21(DE3) cells harboring the expression plasmid for your protein of interest into the minimal media. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6.[10]

  • Inhibit Endogenous Synthesis: Reduce the shaker temperature to 18°C. Once the culture has cooled, add glyphosate to a final concentration of 1 g/L to inhibit the shikimate pathway, which is responsible for aromatic amino acid synthesis.[10]

  • Supplement with Amino Acids: Concurrently, add the desired fluorinated amino acid (e.g., 50 mg/L of 3-fluoro-L-tyrosine) and the other two non-fluorinated aromatic amino acids (e.g., 50 mg/L each of L-phenylalanine and L-tryptophan).[10]

  • Induce Protein Expression: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[10]

  • Overnight Expression: Continue to incubate the culture at 18°C for 18-20 hours.[10]

  • Harvest and Purify: Harvest the cells by centrifugation. The cell pellet, containing the protein with the incorporated fluorinated amino acid, can be stored at -80°C or used immediately for protein purification according to your standard protocol.[10]

Site-Specific Incorporation via Amber Suppression in Mammalian Cells

This protocol outlines the site-specific incorporation of a fluorinated amino acid into a target protein expressed in mammalian cells using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[13][20]

Workflow Diagram:

SiteSpecificWorkflow cluster_prep Plasmid Preparation cluster_transfection Transfection & Expression cluster_analysis Analysis mutagenesis Introduce Amber Codon (TAG) into Gene of Interest plasmids Prepare Plasmids: - Target Gene (TAG) - Orthogonal aaRS/tRNA mutagenesis->plasmids transfect Co-transfect Mammalian Cells plasmids->transfect add_faa Supplement Media with Fluorinated AA transfect->add_faa express Express protein for 16-40 hours add_faa->express harvest Harvest Cells express->harvest analyze Analyze Protein Incorporation harvest->analyze

Caption: Workflow for site-specific incorporation in mammalian cells.

Protocol:

  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene encoding your protein of interest using a standard site-directed mutagenesis protocol.[13]

  • Plasmid Preparation: Prepare high-quality plasmids for transfection: one containing your amber-mutated gene of interest, and another encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for your chosen fluorinated amino acid.[13]

  • Cell Culture and Transfection: Culture your chosen mammalian cell line (e.g., HEK293T) to the appropriate confluency. Co-transfect the cells with the two plasmids using a suitable transfection reagent.

  • Supplement with Fluorinated Amino Acid: After transfection, replace the growth medium with fresh medium supplemented with the fluorinated amino acid (typically in the low millimolar range). The optimal concentration should be determined empirically.[13]

  • Protein Expression: Incubate the cells for 16-40 hours to allow for protein expression and incorporation of the fluorinated amino acid.[13]

  • Harvest and Analysis: Harvest the cells and prepare a cell lysate. The incorporation of the fluorinated amino acid can be verified by techniques such as Western blotting (looking for full-length protein expression), mass spectrometry, or ¹⁹F NMR.[21]

Cell-Free Protein Synthesis with Fluorinated Amino Acids

This protocol provides a general framework for incorporating fluorinated amino acids using a commercially available E. coli-based cell-free protein synthesis kit.

Workflow Diagram:

CellFreeWorkflow cluster_setup Reaction Setup cluster_synthesis Synthesis & Analysis prepare_mix Prepare Amino Acid Mix Lacking One AA add_faa Add Fluorinated AA prepare_mix->add_faa assemble Assemble CFPS Reaction: - Cell Extract - Energy Source - DNA Template - AA Mix add_faa->assemble incubate Incubate Reaction assemble->incubate analyze Analyze Protein Expression & Incorporation incubate->analyze

Caption: Workflow for cell-free incorporation of fluorinated amino acids.

Protocol:

  • Prepare Custom Amino Acid Mix: Prepare an amino acid mixture that contains all 20 canonical amino acids except for the one you intend to replace.

  • Add Fluorinated Amino Acid: Add the desired fluorinated amino acid to this custom mix at a concentration recommended by the CFPS kit manufacturer (typically in the low millimolar range).[22]

  • Assemble the Reaction: On ice, assemble the cell-free protein synthesis reaction according to the manufacturer's protocol, using your custom amino acid mix and the DNA template (plasmid or linear) encoding your protein of interest.[23]

  • Incubate for Protein Synthesis: Incubate the reaction at the recommended temperature (e.g., 37°C) for the specified duration (typically a few hours).

  • Analyze the Product: Analyze the reaction mixture to confirm protein expression and incorporation of the fluorinated amino acid. This can be done by SDS-PAGE, Western blotting, and more definitively by mass spectrometry.[22][24]

Section 3: Data-Driven Insights: Comparative Analysis

The choice of fluorinated amino acid and incorporation method can have a significant impact on protein properties. The following tables provide a comparative overview of incorporation efficiencies and the effects on protein stability.

Table 1: Comparison of Incorporation Efficiencies
Incorporation MethodExpression SystemFluorinated Amino AcidTypical EfficiencyReference(s)
Residue-SpecificE. coli (Glyphosate)3-Fluoro-L-tyrosine>80%[10]
Residue-SpecificE. coli (Fluoroindole precursor)5-Fluoro-L-tryptophan>95%
Site-SpecificMammalian (HEK293T)3-Fluoro-L-tyrosineUp to 60%[11]
Site-SpecificMammalian (HEK293T)6-Fluoro-L-tryptophanUp to 60%[11]
Site-SpecificE. colip-acetyl-L-phenylalanineHigh
Cell-FreeE. coli S30 extractVariousVariable, requires optimization[22]
Table 2: Impact of Fluorination on Protein Stability
ProteinFluorinated Amino AcidPositionChange in Stability (ΔTm or ΔΔG)Reference(s)
Protein G B1 DomainPentafluorophenylalanineSolvent-exposedIncreased (up to 0.35 kcal/mol)[5]
Protein G B1 DomainHexafluoroleucineSolvent-exposedIncreased[5]
4-Helix Bundle ProteinHexafluoroleucineHydrophobic CoreIncreased[9]
α-helix model peptideHexafluoroleucineCoreDecreased helix propensity[8]
β-sheet model peptideHexafluoroleucineStrandIncreased β-sheet propensity[8]

Section 4: Verification and Characterization Protocols

Confirming the successful incorporation of fluorinated amino acids and characterizing the resulting protein are crucial steps.

Mass Spectrometry for Verification

Mass spectrometry is the gold standard for confirming the incorporation of fluorinated amino acids. By comparing the molecular weight of the fluorinated protein to its non-fluorinated counterpart, the degree of incorporation can be accurately determined.[21][24]

Protocol Outline:

  • Protein Purification: Purify the fluorinated protein to a high degree of homogeneity.

  • Sample Preparation: Prepare the protein sample for mass spectrometry analysis (e.g., desalting).

  • Mass Spectrometry Analysis: Utilize techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the molecular weight of the intact protein.

  • Data Analysis: Compare the observed mass with the theoretical mass of the fluorinated and non-fluorinated protein to calculate the incorporation efficiency. For residue-specific incorporation, a distribution of masses corresponding to different numbers of incorporated fluorinated amino acids may be observed.[21]

¹⁹F NMR Spectroscopy for Structural and Functional Analysis

¹⁹F NMR is a powerful tool for studying the structure, dynamics, and interactions of fluorinated proteins.[25][26] The fluorine nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR probe.[10] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are background-free.[27]

Protocol Outline:

  • Sample Preparation: Prepare a concentrated solution of the purified fluorinated protein in a suitable NMR buffer containing D₂O for locking.

  • NMR Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine resonance is highly sensitive to its local environment, providing information about protein folding and conformational changes.[10][27]

  • Ligand Titration (Optional): To study protein-ligand interactions, acquire a series of ¹⁹F NMR spectra while titrating in a ligand. Changes in the chemical shift or line shape of the fluorine signal can be used to determine binding affinities.[25]

  • Data Analysis: Analyze the spectra to extract information about protein structure, dynamics, and interactions. The number of signals corresponds to the number of magnetically distinct fluorine atoms in the protein.[25]

Conclusion

The incorporation of fluorinated amino acids into proteins offers a versatile and powerful approach to modulate and probe protein structure and function. By carefully selecting the appropriate incorporation strategy and fluorinated amino acid, researchers can engineer proteins with enhanced stability, novel catalytic activities, and tailored functionalities for a wide range of applications in basic research and drug development. This guide provides the foundational knowledge and practical protocols to embark on this exciting area of protein engineering.

References

Application Notes and Protocols for (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The central nervous system's intricate network relies on precise chemical signaling, with serotonin (5-hydroxytryptamine, 5-HT) playing a pivotal role in modulating mood, cognition, and emotional processing. Dysregulation of the serotonergic system is a hallmark of numerous neurological and psychiatric disorders, including depression and anxiety. Tryptophan hydroxylase 2 (TPH2) is the rate-limiting enzyme in the biosynthesis of serotonin within the brain, making it a prime target for therapeutic intervention.[1][2][3][4] This document provides a comprehensive guide to the research applications of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, a putative selective inhibitor of TPH2. These notes are designed to equip researchers with the foundational knowledge and practical protocols to investigate its therapeutic potential in preclinical models of neurological disorders.

Scientific Foundation: Targeting Serotonin Synthesis

The conventional approach to modulating serotonergic neurotransmission has largely focused on blocking the serotonin transporter (SERT), as exemplified by the widespread use of selective serotonin reuptake inhibitors (SSRIs).[5] However, a significant patient population shows inadequate response to SSRIs, highlighting the need for alternative therapeutic strategies. Directly targeting the synthesis of serotonin offers a novel mechanism of action.

TPH2 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor to serotonin.[1][3][6] By inhibiting TPH2, compounds like this compound can theoretically reduce the overproduction of serotonin implicated in certain pathological states, or normalize dysregulated serotonergic activity. This approach is distinct from SSRIs, which increase the synaptic concentration of existing serotonin. The strategic inhibition of TPH2 may offer a more nuanced and potentially more effective means of managing neurological disorders characterized by excessive serotonergic signaling.

The Serotonin Synthesis Pathway and Point of Intervention

The synthesis of serotonin in the brain is a two-step process initiated by TPH2. The diagram below illustrates this pathway and the inhibitory action of this compound.

Serotonin_Synthesis_Pathway tryptophan L-Tryptophan tph2 Tryptophan Hydroxylase 2 (TPH2) tryptophan->tph2 htp 5-Hydroxytryptophan (5-HTP) aadc Aromatic L-Amino Acid Decarboxylase (AADC) htp->aadc serotonin Serotonin (5-HT) inhibitor (S)-2-Amino-3-(4-fluorophenyl)- 2-methylpropanoic acid inhibitor->tph2 Inhibition tph2->htp aadc->serotonin

Caption: Serotonin synthesis pathway and TPH2 inhibition.

Preclinical Evaluation of this compound in Models of Anxiety

Anxiety disorders are a significant area of investigation for TPH2 inhibitors. The following sections outline a comprehensive workflow for assessing the anxiolytic potential of this compound in rodent models.

Experimental Workflow

A robust preclinical evaluation involves a multi-tiered approach, from initial tolerability studies to a battery of behavioral assays.

anxiolytic_workflow cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Behavioral Phenotyping cluster_2 Phase 3: Neurochemical Analysis tolerability Dose-Range Finding & Tolerability Assessment pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling tolerability->pk_pd epm Elevated Plus Maze (EPM) pk_pd->epm oft Open Field Test (OFT) epm->oft ldb Light-Dark Box Test oft->ldb mb Marble Burying Test ldb->mb brain_collection Brain Tissue Collection mb->brain_collection hplc HPLC Analysis of Serotonin and Metabolites brain_collection->hplc

Caption: Workflow for preclinical anxiolytic evaluation.

Detailed Protocols

The following protocols are presented as a guide and should be optimized based on institutional guidelines and specific experimental goals.

2.2.1. Animals and Housing

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Group-housed (4-5 per cage) in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Provide ad libitum access to standard chow and water.

  • Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures. Handle mice for 2-3 minutes daily for 3-4 days prior to testing to reduce handling stress.

2.2.2. Compound Preparation and Administration

  • Compound: this compound.

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water.

  • Preparation: Prepare a homogenous suspension of the compound in the vehicle on the day of the experiment.

  • Administration: Administer via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Dose Selection: Based on preliminary dose-range finding studies, select three doses (e.g., 1, 10, and 30 mg/kg) and a vehicle control group.

2.2.3. Behavioral Assays for Anxiety-Like Behavior

Perform behavioral testing during the light phase of the light/dark cycle. Allow at least 48 hours between different behavioral tests to minimize carry-over effects.

Protocol 1: Elevated Plus Maze (EPM) Test [7][8][9]

The EPM test is a widely used assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.

  • Procedure:

    • Administer the compound or vehicle 30-60 minutes prior to testing.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

    • Analyze the video for the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

  • Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Protocol 2: Open Field Test (OFT) [7]

The OFT assesses exploratory behavior and anxiety. Anxious animals tend to stay in the periphery (thigmotaxis) of the open field.

  • Apparatus: A square arena (e.g., 40 x 40 cm) with walls.

  • Procedure:

    • Administer the compound or vehicle 30-60 minutes prior to testing.

    • Place the mouse in the center of the arena.

    • Allow the mouse to explore for 10 minutes.

    • Record and analyze the session for:

      • Time spent in the center zone.

      • Distance traveled in the center zone.

      • Total distance traveled.

  • Interpretation: An anxiolytic effect is suggested by an increase in the time spent and distance traveled in the center of the arena. Total distance traveled serves as a measure of general locomotor activity.

Protocol 3: Marble Burying Test [8]

This test is sensitive to both anxiolytic and anti-compulsive-like drug effects.

  • Apparatus: A standard mouse cage filled with 5 cm of bedding, with 20 glass marbles evenly spaced on the surface.

  • Procedure:

    • Administer the compound or vehicle 30-60 minutes prior to testing.

    • Place a single mouse in the cage.

    • After 30 minutes, remove the mouse.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Interpretation: A reduction in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.

Table 1: Summary of Behavioral Test Parameters

Behavioral TestKey Parameters MeasuredInterpretation of Anxiolytic Effect
Elevated Plus Maze Time in open arms, Open arm entriesIncrease
Open Field Test Time in center, Center distance traveledIncrease
Marble Burying Test Number of marbles buriedDecrease
Neurochemical Analysis

Following the completion of behavioral testing, it is crucial to confirm the on-target effect of the TPH2 inhibitor.

Protocol 4: Brain Serotonin and Metabolite Measurement

  • Procedure:

    • At a predetermined time point after the final behavioral test (e.g., 24 hours), euthanize the mice.

    • Rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex, and brainstem).

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C.

    • Homogenize the tissue samples and analyze the levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Interpretation: A significant reduction in 5-HT and 5-HIAA levels in the brains of compound-treated animals compared to the vehicle group would confirm the in vivo inhibition of TPH2.

Considerations for Drug Development Professionals

  • Selectivity: It is imperative to assess the selectivity of this compound for TPH2 over TPH1, the isoform responsible for peripheral serotonin synthesis.[4][10][11] Off-target inhibition of TPH1 could lead to undesirable peripheral side effects. In vitro enzyme inhibition assays using recombinant human TPH1 and TPH2 are essential.

  • Pharmacokinetics: A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical. The ability to cross the blood-brain barrier is a prerequisite for a centrally acting TPH2 inhibitor.

  • Chronic Dosing Studies: While the protocols outlined above focus on acute administration, the therapeutic use of such a compound would likely involve chronic dosing. Chronic studies are necessary to evaluate the potential for receptor adaptation, changes in TPH2 expression, and long-term efficacy and safety.

Conclusion

This compound, as a putative TPH2 inhibitor, represents a promising tool for dissecting the role of serotonin in neurological disorders and for the development of novel therapeutics. The application notes and protocols provided herein offer a structured framework for its preclinical evaluation. Rigorous and well-controlled studies are essential to validate its mechanism of action and to establish its potential as a clinical candidate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. 3-Fluoro-L-phenylalanine is a crucial building block in medicinal chemistry, valued for its ability to enhance the metabolic stability and lipophilicity of drug candidates.[1][2] Its successful synthesis is a key step in the development of novel therapeutics for a range of conditions, including neurological disorders and cancer.[1][3]

This resource provides in-depth, experience-based insights and actionable protocols to empower you to achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of 3-Fluoro-L-phenylalanine.

Q1: What are the most common synthetic routes to prepare 3-Fluoro-L-phenylalanine?

There are several established methods, each with its own advantages and challenges. The most prevalent are:

  • Asymmetric Synthesis: This is often the preferred route as it allows for the direct formation of the desired L-enantiomer, minimizing the need for chiral resolution steps. Techniques like asymmetric hydrogenation of a suitable precursor are common.[4]

  • Enzymatic Synthesis: Biocatalytic methods offer high enantioselectivity and mild reaction conditions.[5][6] Enzymes such as phenylalanine ammonia lyases (PALs) can catalyze the addition of ammonia to a cinnamic acid derivative.[7][8]

  • Classical Resolution of a Racemic Mixture: This involves synthesizing the racemic 3-Fluoro-phenylalanine and then separating the L- and D-enantiomers. While effective, this can be less efficient due to the loss of 50% of the material as the undesired enantiomer.

Q2: I am struggling with low yields in my fluorination step. What are the likely causes?

Low yields during fluorination, particularly in methods like the Balz-Schiemann reaction, are a frequent issue. Common causes include:

  • Incomplete Diazotization: The initial conversion of the aniline to the diazonium salt is critical. Ensure your reaction conditions (temperature, acid concentration) are optimal for this step.

  • Side Reactions: The diazonium salt can undergo side reactions, such as decomposition or reaction with the solvent, reducing the yield of the desired fluorinated product.[9] Careful control of temperature and the choice of solvent are crucial.

  • Purity of Reagents: The purity of the starting aniline and the fluorinating agent can significantly impact the reaction's efficiency.

Q3: How can I improve the enantioselectivity of my synthesis?

Achieving high enantiomeric excess (ee) is critical. Consider the following strategies:

  • Catalyst Selection: In asymmetric synthesis, the choice of chiral catalyst and ligands is paramount.[4] Experiment with different catalyst systems to find the one that provides the best selectivity for your specific substrate.

  • Enzyme Engineering: For enzymatic routes, protein engineering can be used to improve the catalytic properties of the enzyme, leading to higher enantioselectivity.[10][11]

  • Chiral Resolution Optimization: If you are performing a resolution, the choice of resolving agent and the crystallization conditions can be optimized to improve the separation of the enantiomers.

Q4: What are the best methods for purifying the final 3-Fluoro-L-phenylalanine product?

Purification is essential to obtain a high-purity product. Common techniques include:

  • Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is critical for achieving good recovery and high purity.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used for purification, especially for removing closely related impurities.[7] Chiral HPLC is necessary to determine the enantiomeric purity.

  • Ion-Exchange Chromatography: This method is particularly useful for separating amino acids from other components in the reaction mixture.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your synthesis.

Issue 1: Low Yield in the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring, but it can be challenging.[9]

Symptoms:

  • Low conversion of the starting aniline.

  • Formation of significant amounts of byproducts.

  • Difficulty in isolating the desired fluorinated product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Diazotization The diazonium salt is the key intermediate. If it is not formed efficiently, the overall yield will be low.Optimize the diazotization conditions. This includes careful control of the temperature (typically 0-5 °C), the concentration of nitrous acid, and the reaction time.
Decomposition of the Diazonium Salt Diazonium salts can be unstable and decompose, especially at higher temperatures.[12]Maintain a low temperature throughout the diazotization and subsequent fluorination steps. Consider using a flow chemistry setup to minimize the handling of potentially explosive diazonium salts.[12]
Side Reactions with Solvent The solvent can react with the diazonium salt, leading to byproducts.Choose a solvent that is less likely to react with the diazonium salt. Non-polar solvents have been shown to improve the efficiency of the Balz-Schiemann reaction.[12]
Inefficient Fluorination The displacement of the diazonium group by fluoride may not be efficient.Consider using alternative fluorinating agents or catalysts. Recent advancements include the use of organotrifluoroborates as a source of fluoride and hypervalent iodine(III) catalysts to promote the reaction under milder conditions.[13][14]

Troubleshooting Workflow: Balz-Schiemann Reaction

Balz_Schiemann_Troubleshooting start Low Yield in Balz-Schiemann check_diazotization Verify Diazotization Completion (e.g., UV-Vis) start->check_diazotization optimize_diazotization Optimize Diazotization: - Temperature (0-5 °C) - Reagent Stoichiometry check_diazotization->optimize_diazotization Incomplete check_temp Monitor Reaction Temperature check_diazotization->check_temp Complete success Improved Yield optimize_diazotization->success improve_temp_control Improve Temperature Control: - Ice Bath - Cryostat check_temp->improve_temp_control Fluctuations Observed analyze_byproducts Analyze Byproducts (GC-MS, LC-MS) check_temp->analyze_byproducts Stable improve_temp_control->success change_solvent Change Solvent to Less Reactive Alternative analyze_byproducts->change_solvent Solvent-related Byproducts optimize_fluorination Optimize Fluorination Step: - Alternative Fluoride Source - Add Catalyst analyze_byproducts->optimize_fluorination Other Byproducts change_solvent->success optimize_fluorination->success

Caption: Troubleshooting workflow for low yields in the Balz-Schiemann reaction.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Achieving the desired L-enantiomer with high purity is a primary goal.

Symptoms:

  • Low enantiomeric excess (ee) of the final product.

  • Formation of a nearly racemic mixture.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Chiral Catalyst/Ligand The catalyst system is not providing sufficient stereochemical control.Screen a variety of chiral ligands and catalysts. The electronic and steric properties of the ligand can have a profound impact on enantioselectivity.[4]
Incorrect Reaction Conditions Temperature, pressure, and solvent can all influence the stereochemical outcome of the reaction.Systematically vary the reaction conditions to find the optimum for high enantioselectivity. For example, in asymmetric hydrogenation, both temperature and hydrogen pressure are critical parameters.
Racemization The product may be racemizing under the reaction or workup conditions.Analyze the enantiomeric purity at different stages of the reaction and workup to identify if and when racemization is occurring. Adjust the conditions (e.g., pH, temperature) to minimize racemization.
Impure Starting Materials Impurities in the starting materials can interfere with the catalyst and reduce enantioselectivity.Ensure the starting materials are of high purity. Recrystallize or purify them if necessary.

Decision Tree for Improving Enantioselectivity

Enantioselectivity_Troubleshooting start Poor Enantioselectivity check_catalyst Is the catalyst/ligand optimal? start->check_catalyst screen_catalysts Screen a library of catalysts and ligands check_catalyst->screen_catalysts No check_conditions Are the reaction conditions optimized? check_catalyst->check_conditions Yes success High Enantioselectivity screen_catalysts->success optimize_conditions Systematically vary: - Temperature - Pressure - Solvent check_conditions->optimize_conditions No check_racemization Is racemization occurring? check_conditions->check_racemization Yes optimize_conditions->success modify_workup Modify reaction or workup conditions to prevent racemization check_racemization->modify_workup Yes check_purity Are starting materials pure? check_racemization->check_purity No modify_workup->success purify_starting_materials Purify starting materials check_purity->purify_starting_materials No check_purity->success Yes purify_starting_materials->success

Caption: Decision tree for troubleshooting poor enantioselectivity.

Experimental Protocols

Protocol 1: Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

This protocol is adapted from methodologies that utilize PAL for the asymmetric amination of cinnamic acids.[8]

Materials:

  • 3-Fluorocinnamic acid

  • Ammonium carbonate or another suitable ammonia source

  • Phenylalanine ammonia lyase (PAL) enzyme preparation

  • Phosphate buffer (pH 8.5)

  • HPLC for analysis

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, dissolve 3-fluorocinnamic acid in phosphate buffer.

  • Addition of Ammonia Source: Add a high concentration of the ammonia source (e.g., 5 M ammonium carbamate).[8] The high concentration is necessary to shift the reaction equilibrium towards the product.[8]

  • Enzyme Addition: Add the PAL enzyme preparation to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion to 3-Fluoro-L-phenylalanine.

  • Workup and Purification: Once the reaction has reached completion (or equilibrium), terminate the reaction by denaturing the enzyme (e.g., by heating or pH change). Purify the 3-Fluoro-L-phenylalanine from the reaction mixture using ion-exchange chromatography or another suitable method.

Expected Outcome: This method can provide high conversions (up to 80-90%) and excellent enantioselectivity (>99% ee) for the L-enantiomer.[8]

Protocol 2: Chiral Resolution of Racemic 3-Fluorophenylalanine

This protocol outlines a general procedure for the resolution of a racemic mixture. The specific resolving agent and conditions will need to be optimized.

Materials:

  • Racemic 3-Fluorophenylalanine

  • Chiral resolving agent (e.g., a chiral acid or base)

  • Suitable solvent system for diastereomeric salt formation and crystallization

  • Acid and base for liberation of the free amino acid

  • Polarimeter or chiral HPLC for determining enantiomeric purity

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic 3-Fluorophenylalanine in a suitable solvent. Add one equivalent of the chiral resolving agent to form diastereomeric salts.

  • Fractional Crystallization: Carefully cool the solution to induce crystallization. The diastereomeric salt of one enantiomer should preferentially crystallize. The choice of solvent and the cooling rate are critical for successful separation.

  • Isolation of Diastereomeric Salt: Isolate the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add an acid or base to liberate the free 3-Fluoro-L-phenylalanine.

  • Purification: Purify the enantiomerically enriched 3-Fluoro-L-phenylalanine by recrystallization.

  • Analysis: Determine the enantiomeric purity of the final product using a polarimeter or chiral HPLC.

Expected Outcome: This method can yield enantiomerically pure 3-Fluoro-L-phenylalanine, but the overall yield will be less than 50% of the initial racemic mixture.

References

Technical Support Center: Purification of Fluorinated Amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges encountered during the purification of these valuable compounds. The introduction of fluorine can dramatically alter the physicochemical properties of amino acids, leading to purification hurdles not typically seen with their non-fluorinated analogs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the purification of fluorinated amino acids, offering potential causes and actionable solutions.

Poor Chromatographic Resolution in Reversed-Phase HPLC

Problem: You are observing poor separation between your fluorinated amino acid and its non-fluorinated counterpart, or between diastereomers of the fluorinated amino acid using standard reversed-phase high-performance liquid chromatography (RP-HPLC).

Causality: The introduction of fluorine imparts unique properties, often referred to as "fluorophilicity," which is the tendency of fluorinated compounds to interact favorably with other fluorinated molecules and a fluorinated stationary phase.[1] This can lead to co-elution or poor resolution on traditional hydrocarbon (e.g., C18) columns when using standard hydrocarbon-based mobile phases. The subtle differences in polarity and hydrophobicity between the fluorinated and non-fluorinated compounds may not be sufficient for effective separation under these conditions.

Troubleshooting Steps:

  • Optimize the Stationary Phase:

    • Consider a Fluorinated Stationary Phase: For compounds with a higher degree of fluorination, a fluorocarbon-based column (F-column) can enhance separation from non-fluorinated impurities when using a hydrocarbon-based eluent.[1] The fluorophilic interactions between the analyte and the stationary phase can significantly improve retention and resolution.

    • Experiment with Different Hydrocarbon Phases: If a fluorinated column is not available, systematically test different hydrocarbon stationary phases (e.g., C8, C18, Phenyl-Hexyl) as the subtle differences in their hydrophobicity and selectivity might provide the necessary resolution.

  • Modify the Mobile Phase:

    • Utilize a Fluorinated Eluent: Conversely, using a hydrocarbon-based column (H-column) with a fluorinated alcohol in the mobile phase, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), can improve the separation of fluorinated and non-fluorinated species.[1] The fluorinated eluent will have a more pronounced effect on the retention of the fluorinated analyte.

    • Adjust the Organic Modifier and Additives: Systematically vary the gradient steepness and the concentration of the organic modifier (e.g., acetonitrile, methanol). The addition of ion-pairing agents or altering the pH of the mobile phase can also influence the retention behavior of amino acids.

  • Temperature Optimization:

    • Investigate the effect of column temperature on the separation. Running the separation at different temperatures (e.g., from 5°C to 60°C) can sometimes improve resolution by altering the interaction kinetics between the analytes and the stationary phase.[1]

Workflow for HPLC Method Development

HPLC_Optimization cluster_0 Initial Analysis cluster_1 Stationary Phase Optimization cluster_2 Mobile Phase Optimization cluster_3 Final Optimization Start Poor Resolution on C18 Column Node1 Try Fluorinated (F-Column) Start->Node1 Option Node2 Test Different Hydrocarbon Phases (C8, Phenyl) Start->Node2 Option Node3 Use Fluorinated Eluent (TFE/HFIP) with H-Column Node1->Node3 Node2->Node3 Node4 Adjust Gradient & Organic Modifier Node3->Node4 Node5 Modify pH & Additives Node4->Node5 Node6 Optimize Column Temperature Node5->Node6 Node7 Successful Separation Node6->Node7

Caption: HPLC optimization workflow for fluorinated amino acids.

Difficulty in Separating Diastereomers

Problem: Your synthetic route has produced a mixture of diastereomers of the fluorinated amino acid, and you are struggling to separate them by standard chromatographic techniques.

Causality: Diastereomers have different physical properties, but these differences can be very subtle, making their separation challenging. The proximity of the fluorine atom to the chiral centers can influence the overall conformation and polarity of the molecule in ways that may not be easily exploited by standard chromatography.

Troubleshooting Steps:

  • Chromatographic Approaches:

    • Chiral Chromatography: Employ a chiral stationary phase (CSP) specifically designed for the separation of amino acid enantiomers and diastereomers.

    • Achiral Chromatography with Optimization: As with general resolution issues, systematically optimize the mobile and stationary phases. Sometimes, a highly efficient achiral column with a carefully optimized gradient can resolve diastereomers.

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is a powerful technique for chiral separations.[2]

  • Derivatization Strategies:

    • Formation of Diastereomeric Derivatives: React the amino acid mixture with a chiral derivatizing agent to form new diastereomers that may be more easily separated by standard chromatography.[3][4] After separation, the derivatizing group can be removed. Common derivatizing agents include o-phthalaldehyde (OPA) with a chiral thiol or Marfey's reagent.

    • Example Derivatization Reaction:

      • React the amino acid mixture with OPA and N-acetyl-L-cysteine.

      • Separate the resulting fluorescent diastereomeric derivatives by RP-HPLC.[3]

  • Recrystallization:

    • Fractional crystallization can be an effective method for separating diastereomers on a larger scale. This involves finding a solvent system where the two diastereomers have significantly different solubilities.

Challenges with Protecting Groups

Problem: You are encountering issues with the addition or removal of protecting groups (e.g., Fmoc, Boc) during the synthesis and purification of peptides containing fluorinated amino acids.

Causality: The strong electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the amino group and increase the acidity of the carboxylic acid.[5] This can make standard coupling and deprotection reactions less efficient.

Troubleshooting Steps:

  • Protecting Group Addition (Coupling):

    • Stronger Coupling Reagents: If standard coupling reagents (e.g., HBTU, HATU) are inefficient, consider using more potent activators.

    • Extended Reaction Times/Higher Temperatures: Increasing the reaction time or temperature (with caution to avoid racemization) can help drive the coupling reaction to completion.

  • Protecting Group Removal (Deprotection):

    • Fmoc Removal: For Fmoc deprotection, if the standard 20% piperidine in DMF is slow, you can slightly increase the concentration or the reaction time. However, be mindful that prolonged exposure to basic conditions can lead to side reactions.

    • Boc and Side-Chain Deprotection: The increased stability of carbocations due to the presence of fluorine may require stronger acidic conditions or longer reaction times for cleavage from the resin and removal of side-chain protecting groups.[6]

      • Optimize the Cleavage Cocktail: For acid-labile protecting groups, adjust the composition of the cleavage cocktail (e.g., trifluoroacetic acid - TFA) with appropriate scavengers to minimize side reactions.[6][7]

Orthogonal Protection Strategy

It is crucial to employ an orthogonal protecting group strategy where the N-terminal, C-terminal, and side-chain protecting groups can be removed under different conditions without affecting the others.[8][9]

Orthogonal_Protection AminoAcid Fluorinated Amino Acid N_Terminal N-Terminal Protection (e.g., Fmoc) AminoAcid->N_Terminal C_Terminal C-Terminal Protection (e.g., Resin Linker) AminoAcid->C_Terminal Side_Chain Side-Chain Protection (e.g., tBu, Trt) AminoAcid->Side_Chain Deprotection_N Base (e.g., Piperidine) N_Terminal->Deprotection_N Cleaved by Deprotection_C Acid (e.g., TFA) C_Terminal->Deprotection_C Cleaved by Deprotection_Side Acid (e.g., TFA) Side_Chain->Deprotection_Side Cleaved by

Caption: Orthogonal protection scheme in peptide synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the position and number of fluorine atoms affect the purification strategy?

A1: The position and number of fluorine atoms significantly impact the molecule's polarity, pKa, and fluorophilicity.

  • Monofluorination vs. Polyfluorination: As the number of fluorine atoms increases, the compound generally becomes more hydrophobic and exhibits stronger fluorophilic character. This makes separation on fluorinated columns more effective.

  • Aliphatic vs. Aromatic Fluorination: Fluorine on an aliphatic chain versus an aromatic ring will have different electronic effects, influencing the acidity of nearby protons and the overall polarity. This can be exploited for separation by adjusting the pH of the mobile phase in ion-exchange or reversed-phase chromatography.[10]

  • Proximity to Functional Groups: Fluorine atoms close to the amino or carboxyl group will have the most significant impact on their reactivity, necessitating adjustments to coupling and deprotection protocols.[5]

Q2: What are the best analytical techniques to assess the purity of my fluorinated amino acid?

A2: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV, evaporative light scattering (ELSD), or mass spectrometry (MS) detection, HPLC is the primary tool for assessing chemical purity and separating impurities.[11][12]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination to confirm the identity of the desired product and any impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the overall structure.

    • ¹⁹F NMR: This is a particularly powerful and sensitive technique for fluorinated compounds. It provides information on the number of fluorine atoms, their chemical environment, and can be used to detect fluorine-containing impurities.[10] The chemical shifts in ¹⁹F NMR are very sensitive to the local environment, making it an excellent tool for quality control.[14]

Q3: Can I use ion-exchange chromatography for the purification of fluorinated amino acids?

A3: Yes, ion-exchange chromatography (IEC) can be a very effective technique, particularly for separating fluorinated amino acids from non-ionic or differently charged impurities.[15][16] The separation is based on the net charge of the amino acid, which is pH-dependent. The presence of fluorine can alter the pKa values of the amino and carboxyl groups, which may require optimization of the buffer pH and ionic strength for efficient binding and elution.[17] A preliminary "cleanup" step using a cation exchange resin can be used to isolate basic amino acids from a complex mixture.[18]

Q4: Are there specific safety precautions I should take when working with fluorinated compounds and reagents?

A4: Yes, standard laboratory safety practices should be strictly followed. Additionally:

  • Fluorinating Reagents: Many fluorinating reagents (e.g., DAST, Selectfluor) are toxic and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Fluoride (HF): If using HF for cleavage, extreme caution is necessary. HF is highly toxic and can cause severe burns. Specialized training and equipment are required for its safe handling.[6]

  • Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.

Section 3: Data and Protocols

Table 1: HPLC Column and Eluent Selection Guide
Analyte CharacteristicsRecommended Column TypeRecommended Eluent ModifierRationale
Lightly fluorinated, separating from non-fluorinated analogHydrocarbon (C18, C8)Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)Enhances the difference in retention between fluorinated and non-fluorinated species.[1]
Heavily fluorinatedFluorocarbon (F-column)Acetonitrile or MethanolUtilizes fluorophilic interactions for enhanced retention and separation.[1]
Diastereomeric mixtureChiral Stationary Phase (CSP)Varies depending on CSPProvides stereospecific interactions for resolving stereoisomers.
Protocol 1: General RP-HPLC Purity Analysis
  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Note: This is a starting point. The gradient, mobile phase composition, and column type should be optimized for each specific fluorinated amino acid.[19]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection

This protocol is for peptides synthesized using Fmoc chemistry with acid-labile side-chain protecting groups.[20][21]

  • Resin Washing: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.

  • Prepare Cleavage Cocktail: A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS). The scavengers should be adjusted based on the peptide sequence.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide and purify by preparative RP-HPLC.

References

optimizing storage conditions for (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, purity, and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common challenges and provide expert guidance in a direct question-and-answer format, moving from fundamental storage principles to advanced troubleshooting and stability validation.

Part 1: Frequently Asked Questions (FAQs) - The Essentials of Handling & Storage

This section covers the most critical questions regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for the solid compound?

For long-term stability (months to years), the lyophilized (solid) powder should be stored at -20°C or colder , under a dry, inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, opaque container.[1][2][3]

  • Expertise & Causality:

    • Low Temperature (-20°C): Drastically reduces the kinetics of potential degradation reactions.

    • Inert Atmosphere: The primary function is to displace oxygen, thereby minimizing the risk of oxidative degradation. While this specific molecule lacks highly susceptible groups like thiols, oxidation is a common degradation pathway for organic molecules over time.[4][5]

    • Dry Conditions: Prevents hydrolysis of the carboxylic acid and amino groups. Moisture is a key factor in reducing the long-term stability of lyophilized compounds.[1][2]

    • Opaque Container: Protects the compound from light, which can induce photolytic degradation (photolysis).[4]

Q2: I've just received a shipment. What is the correct procedure for handling and short-term storage?

Upon receipt, the compound, which is typically shipped at ambient temperature, should be inspected.[6][7] For short-term storage (days to weeks), placing it in a refrigerator at 2-8°C is acceptable.

Crucially, before opening the container for the first time, you must allow it to equilibrate to room temperature for at least 1-2 hours inside a desiccator. [1]

  • Expertise & Causality: This equilibration step is critical to prevent atmospheric moisture from condensing onto the cold powder.[1] Such condensation can introduce water, compromising the compound's stability even when stored correctly afterward.

Q3: What are the primary chemical degradation pathways I should be concerned about?

While a specific degradation profile for this molecule is not extensively published, based on its structure—a fluorinated amino acid analog—the primary theoretical risks are hydrolysis, oxidation, and photolysis.

  • Expertise & Causality: Forced degradation studies are the definitive way to identify a compound's vulnerabilities.[4][8][9] These studies intentionally stress the molecule to understand how it breaks down, which is essential for developing stability-indicating analytical methods.[5]

cluster_0 Potential Degradation Pathways cluster_1 cluster_2 Parent (S)-2-Amino-3-(4-fluorophenyl)- 2-methylpropanoic acid (Stable Solid) Hydrolysis Hydrolysis Products Parent->Hydrolysis Oxidation Oxidation Products Parent->Oxidation Photolysis Photolytic Products Parent->Photolysis Thermal Thermal Degradants Parent->Thermal Moisture Moisture/Extreme pH Moisture->Hydrolysis causes Oxygen Oxygen/Free Radicals Oxygen->Oxidation causes Light UV/Visible Light Light->Photolysis causes Heat Elevated Temperature Heat->Thermal causes

Potential Degradation Pathways for the Compound
Q4: Can I prepare a stock solution for storage? What are the best practices?

Storing this compound in solution is not recommended for long-term stability. The shelf-life of amino acids and peptides in solution is limited, as degradation reactions occur much faster than in a solid state.[2]

If you must store a solution for short-term use:

  • Use a sterile, pH-neutral (pH 5-7) buffer or a suitable organic solvent like DMSO.

  • Divide the solution into single-use aliquots in tightly sealed vials.

  • Flash-freeze the aliquots and store them at -80°C .

  • Avoid repeated freeze-thaw cycles , as this is highly detrimental to stability.[2][3]

  • Trustworthiness: This "aliquot and freeze" method is a self-validating system. By using a fresh aliquot for each experiment, you ensure that the compound's integrity is not compromised by the handling of the master stock, thus preventing a common source of experimental variability.

Part 2: Troubleshooting Guide - Addressing Common Issues

This section provides solutions to specific problems that may arise during your experiments, linking them back to storage and handling.

Q1: I've noticed the color of my white powder has changed to a yellowish or brownish tint. What should I do?

A color change is a strong visual indicator of potential chemical degradation, likely due to oxidation or a reaction with trace impurities.

  • Immediate Action: Do not use the material for critical experiments. The compound's purity is now suspect.

  • Recommended Protocol: Re-qualify the material immediately using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a reference standard or the initial batch data to quantify the purity and identify any new impurity peaks.

Q2: My HPLC/LC-MS analysis shows new or growing impurity peaks that weren't there before. What's the likely cause?

The appearance of new peaks is the most common sign of degradation. The solution is to systematically identify the source of the instability.

  • Expertise & Causality: The identity of the degradation product can provide clues to the degradation pathway. For example, a mass change of +16 Da could suggest oxidation.[8] The troubleshooting workflow below provides a logical path to diagnose the issue.

Start Problem: Unexpected Peak in HPLC/LC-MS CheckStorage Review Storage History: - Temperature logs? - Light exposure? - Container seal intact? Start->CheckStorage AnalyzeBlank Analyze Blank Solvent and Mobile Phase CheckStorage->AnalyzeBlank Storage OK ForcedDeg Perform Targeted Forced Degradation Study (See Protocol 2) CheckStorage->ForcedDeg Storage Deviation (e.g., left at RT) AnalyzeBlank->ForcedDeg Blanks are Clean Identify Hypothesize Degradation Pathway (e.g., Oxidation, Hydrolysis) AnalyzeBlank->Identify Contamination Found ForcedDeg->Identify

Troubleshooting Workflow for Impurity Detection
Q3: My bioassay or chemical reaction results have become inconsistent. Could this be related to the compound's storage?

Absolutely. Inconsistent results are often the first functional sign of a stability issue.

  • Expertise & Causality: If the parent compound degrades, its effective concentration in your experiment decreases, leading to lower-than-expected activity or yield. Furthermore, the degradation products themselves could interfere with the assay or reaction, either by inhibiting it or by producing their own unintended effects. This loss of purity directly impacts reproducibility. The solution is to always use a freshly qualified or new batch of the compound for which purity has been confirmed.

Part 3: Protocols for Stability Assessment

As a Senior Application Scientist, I empower you to validate your own processes. These protocols provide a framework for assessing the purity and stability of this compound in your lab.

Protocol 1: Establishing a Baseline Purity Profile by HPLC

This protocol establishes a reference chromatogram for a new batch of the compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 5 mg of the compound.

    • Dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution.

    • Record the retention time and peak area of the main peak.

    • Calculate the area percent purity. This chromatogram is now your T=0 baseline . All future stability checks should be compared against it.

Protocol 2: Conducting a Forced Degradation Study

This study will reveal the compound's vulnerabilities.[4][5][10] Prepare separate 1 mg/mL solutions of the compound and subject them to the stress conditions below. Analyze each stressed sample using the HPLC method from Protocol 1.

Stress Condition Methodology Objective
Acid Hydrolysis Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours. Neutralize before injection.To assess stability in acidic conditions.
Base Hydrolysis Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 4 hours. Neutralize before injection.To assess stability in alkaline conditions.
Oxidation Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.To assess susceptibility to oxidation.
Thermal Stress Incubate the solid powder at 80°C for 48 hours. Dissolve and analyze.To assess thermal stability.
Photostability Expose the solid powder to a calibrated light source (ICH Q1B guidelines) for a defined period. Dissolve and analyze.To assess sensitivity to light.
  • Trustworthiness: By comparing the chromatograms of the stressed samples to your T=0 baseline, you can definitively identify the conditions under which your compound degrades. This knowledge allows you to implement specific, validated controls (e.g., protection from light, use of specific pH buffers) to ensure the integrity of your material in future experiments.

References

Technical Support Center: Solid-Phase Peptide Synthesis with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights into the nuances of solid-phase peptide synthesis (SPPS) involving fluorinated amino acids. This guide is structured to address the specific challenges you may encounter, moving from frequently asked questions to detailed troubleshooting protocols.

The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry and materials science.[1][2] Fluorination can enhance metabolic stability, improve binding affinity, and modulate peptide conformation.[3][4] However, the unique physicochemical properties of fluorinated amino acids also introduce specific challenges during SPPS.[5][6] This guide provides practical solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive from researchers working with fluorinated amino acids.

Q1: Why is the coupling of a fluorinated amino acid slower than its non-fluorinated counterpart?

A: The primary reason for slower coupling is the strong electron-withdrawing effect of fluorine atoms. This effect reduces the nucleophilicity of the N-terminal amine of the fluorinated amino acid, making it less reactive towards the activated carboxyl group of the growing peptide chain.[6] Steric hindrance from bulky fluorinated side chains can also impede the reaction.

Q2: Can I use standard coupling reagents like HBTU/HOBt for fluorinated amino acids?

A: While standard reagents can be used, they often require extended reaction times or double coupling to achieve satisfactory yields, especially for sterically hindered or electron-deficient fluorinated amino acids.[7][8] For challenging couplings, more potent activating agents like HATU, HCTU, or COMU are recommended.[9] The use of pentafluorophenyl (PFP) active esters is another highly effective strategy due to their high reactivity.[10]

Q3: Are there any specific issues with Fmoc deprotection of fluorinated amino acids?

A: Generally, standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) are effective.[11] However, the altered electronic environment around the peptide backbone could, in rare cases, influence the rate of deprotection. If incomplete deprotection is suspected, extending the deprotection time or using a stronger base cocktail, such as one containing DBU, may be beneficial.[12][13]

Q4: My fluorinated peptide is poorly soluble and precipitates during synthesis. What can I do?

A: Poor solubility and on-resin aggregation are common issues with fluorinated peptides, which are often more hydrophobic than their non-fluorinated analogs.[14] To mitigate this, consider using solvents with better-solvating properties like N-methyl-2-pyrrolidone (NMP) or incorporating chaotropic agents like LiCl into your coupling and deprotection solutions.[15] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a co-solvent can also be highly effective in disrupting secondary structures and improving solubility.[10]

Q5: How do I best purify and characterize my fluorinated peptide?

A: Purification is typically achieved via reversed-phase HPLC. However, the unique properties of fluorinated peptides may require optimization of your standard protocols. You might need to use columns with different stationary phases (e.g., fluorous columns) or modify your mobile phase composition.[16] For characterization, in addition to mass spectrometry, ¹⁹F NMR spectroscopy is an invaluable tool for confirming the incorporation and purity of the fluorinated residue.[17]

In-Depth Troubleshooting Guides

Guide 1: Overcoming Difficult Coupling Reactions

Incomplete coupling is one of the most frequent failure points in the SPPS of fluorinated peptides. The following guide provides a systematic approach to troubleshooting and optimizing these critical steps.

The electron-withdrawing nature of fluorine atoms decreases the basicity and nucleophilicity of the α-amino group of the incoming fluorinated amino acid. This effect is more pronounced with increasing fluorination. Additionally, bulky side chains, such as a pentafluorophenyl group, can create significant steric hindrance.

G start Incomplete Coupling Detected (Positive Kaiser Test) reagent Step 1: Change Coupling Reagent start->reagent ester Alternative: Use PFP Active Esters start->ester time Step 2: Increase Coupling Time & Temperature reagent->time If still incomplete success Coupling Complete reagent->success Success solvent Step 3: Optimize Solvent System time->solvent If still incomplete time->success Success solvent->success Success fail Consult Advanced Strategies solvent->fail If still incomplete ester->success

Caption: Troubleshooting workflow for incomplete coupling.

  • Optimize Coupling Reagent:

    • Rationale: Standard coupling reagents may not be potent enough to overcome the electronic deactivation of the fluorinated amino acid.

    • Protocol: Switch from standard phosphonium or aminium salt reagents (HBTU, TBTU) to a more potent activator. HATU is an excellent first choice due to the formation of a highly reactive OAt-ester intermediate.

    • Data Summary:

Coupling ReagentRelative ReactivityKey Advantages
HBTU/TBTUStandardCost-effective, good for many standard couplings.[8][9]
HCTUHighMore reactive and soluble than HBTU.
HATUVery HighExcellent for sterically hindered amino acids; minimizes racemization.[9]
COMUVery HighHigh solubility of byproducts, suitable for automated synthesis.[9]
PFP EstersVery HighPre-activated, rapid coupling with minimal racemization.[10]
  • Increase Reaction Time and/or Temperature:

    • Rationale: If a more potent coupling reagent is not available or does not solve the issue, increasing the reaction time and/or temperature can help drive the reaction to completion.

    • Protocol: Double the standard coupling time (e.g., from 1 hour to 2 hours). If using a manual synthesis setup, gentle heating to 40-50°C can be effective. For automated synthesizers, microwave-assisted SPPS can significantly enhance coupling efficiency for difficult sequences.[15]

  • Solvent Optimization:

    • Rationale: The choice of solvent can impact the solvation of both the peptide-resin and the reagents, influencing reaction kinetics.

    • Protocol: If using DMF, consider switching to NMP, which has superior solvating properties for aggregating peptides.[15] A mixture of DMF and DMSO can also be beneficial.

  • Alternative Strategy: Pentafluorophenyl (PFP) Esters:

    • Rationale: PFP esters are highly reactive, pre-activated forms of the amino acid that can be prepared in advance or generated in situ. The pentafluorophenyl group is an excellent leaving group, leading to very rapid acylation.[10]

    • Protocol for In Situ Generation:

      • Dissolve the Fmoc-fluorinated amino acid (1.5 eq) and pentafluorophenol (PFP-OH, 1.5 eq) in DMF.

      • Add N,N'-diisopropylcarbodiimide (DIC, 1.5 eq) and allow to pre-activate for 10-15 minutes at room temperature.

      • Add the activated PFP-ester solution to the deprotected peptide-resin.

      • Agitate for 1-2 hours and monitor completion with a Kaiser test.[10]

Guide 2: Managing On-Resin Aggregation and Poor Solubility

The increased hydrophobicity of many fluorinated side chains can promote the formation of stable secondary structures (e.g., β-sheets) on the resin, leading to aggregation and incomplete reactions.

Peptide chains can associate with each other via hydrogen bonds, leading to a collapse of the resin beads and restricted access for reagents. While not a dominant force in all cases, favorable interactions between fluorinated side chains can also contribute to self-assembly and aggregation.[18][19]

G start Peptide Aggregation Detected (Low Yield, Truncated Sequences) solvents Strategy 1: Use Aggregation-Disrupting Solvents start->solvents chaotropes Strategy 2: Add Chaotropic Agents start->chaotropes pseudo Strategy 3: Incorporate Pseudoproline Dipeptides start->pseudo result Improved Synthesis Efficiency solvents->result chaotropes->result pseudo->result

Caption: Strategies to mitigate on-resin aggregation.

  • Employ Aggregation-Disrupting Solvents:

    • Rationale: Certain solvents are more effective at breaking the hydrogen bonds that lead to aggregation.

    • Protocol for HFIP Treatment: Hexafluoroisopropanol (HFIP) is a powerful solvent for disrupting secondary structures.[10] While not typically used as the primary SPPS solvent, it can be used in wash steps to "reset" the peptide conformation.

      • After a difficult coupling or deprotection step, wash the resin with DMF.

      • Perform a short wash (1-2 minutes) with a solution of 10-20% HFIP in DCM.

      • Wash thoroughly with DMF to remove the HFIP before proceeding to the next step.

    • Data Summary: Common Solvents in SPPS

SolventPropertiesUse Case for Fluorinated Peptides
DMFStandard polar aprotic solvent.Standard, but may be insufficient for highly aggregating sequences.
NMPHigher boiling point and better solvating power than DMF.Recommended as a first alternative to DMF for difficult sequences.[15]
DCMGood for resin swelling, often used in mixtures.Used in wash steps and can be part of a mixed solvent system.
HFIPStrong hydrogen bond disrupter.Used in washes or cleavage cocktails to dissolve aggregates.[10]
  • Incorporate Chaotropic Agents:

    • Rationale: Chaotropic salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonding.

    • Protocol: Add 0.1 M to 0.5 M lithium chloride (LiCl) to the DMF used for coupling and deprotection steps. This can help to keep the peptide chains solvated and accessible.[15]

  • Utilize Pseudoproline Dipeptides:

    • Rationale: Pseudoproline dipeptides introduce a "kink" into the peptide backbone, disrupting the formation of regular secondary structures that lead to aggregation.

    • Protocol: At a suitable position in your sequence (e.g., a Ser-Xaa or Thr-Xaa motif), incorporate a commercially available Fmoc-dipeptide pseudoproline. This is added using standard coupling procedures. This is a highly effective, albeit more costly, preventative measure.

References

Technical Support Center: Overcoming Low Incorporation Efficiency of Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with non-canonical amino acid (ncAA) incorporation. This guide is designed to provide in-depth troubleshooting and practical solutions to the common challenge of low incorporation efficiency. We will move beyond simple protocols to explain the underlying principles, enabling you to diagnose issues and rationally design experiments for optimal results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient you to the key concepts and challenges in ncAA incorporation.

Q1: What is a "good" incorporation efficiency for a non-canonical amino acid?

A: Incorporation efficiency is highly variable and depends on numerous factors, including the specific ncAA, the orthogonal translation system (OTS), the expression host, and the target protein. Efficiencies can range from less than 1% to over 90%. For many applications, yields of 1-5 mg of purified protein per liter of culture are considered successful. It is crucial to establish a baseline for your specific system and optimize from there.

Q2: How can I confirm that my ncAA has been successfully incorporated?

A: Verification is critical. The most definitive method is mass spectrometry (LC-MS/MS), which can identify the ncAA at the specific site. A simpler, indirect method is to use a reporter protein (like GFP) with a C-terminal tag. Successful read-through of the repurposed codon (e.g., an amber stop codon) results in a full-length, tagged protein detectable by Western blot. Disappearance of the full-length protein band in the absence of the ncAA is a strong indicator of successful, dependent incorporation.

Q3: What are the essential components of an orthogonal translation system (OTS)?

A: An OTS consists of two core components that function independently of the host cell's own machinery:

  • An engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the ncAA and attaches it to the orthogonal tRNA.[1]

  • A cognate orthogonal tRNA (o-tRNA) , often a suppressor tRNA, that recognizes a repurposed codon (e.g., the UAG amber stop codon) and delivers the ncAA to the ribosome.[2] These components are designed to be "orthogonal," meaning the engineered aaRS does not charge any endogenous tRNAs with the ncAA, and the o-tRNA is not recognized by any endogenous synthetases.[1]

Q4: Should I use an in vivo (live cells) or in vitro (cell-free) system?

A: The choice depends on your application.

  • In vivo systems (like E. coli or mammalian cells) are powerful for producing large quantities of protein and studying proteins in a cellular context. However, ncAA transport across the cell membrane can be a limiting factor, and some ncAAs may be toxic to the host.[3]

  • In vitro or cell-free protein synthesis (CFPS) systems offer greater control. You can directly supply high concentrations of the ncAA and other components, bypassing issues of cell viability and transport.[3] This makes CFPS an excellent platform for testing new OTS components and incorporating ncAAs that are toxic or difficult to transport.[3]

Troubleshooting Guide: From Low Yield to High Fidelity

This section is structured to help you diagnose and solve specific experimental problems.

Problem 1: No or Very Low Yield of Full-Length Protein

This is the most common issue, often indicating a fundamental failure in the orthogonal system.

Potential Cause A: Inefficient Aminoacyl-tRNA Synthetase (aaRS)

The aaRS is the engine of your system. If it is not active or efficient, the o-tRNA will not be charged with the ncAA, and translation will terminate at the repurposed codon.

Diagnostic Steps:

  • Sequence Verification: Ensure the plasmid encoding your aaRS is free of mutations.

  • Expression Analysis: Confirm that the aaRS is being expressed using Western blot or SDS-PAGE.

  • Reporter Assay: Use a well-characterized reporter construct (e.g., sfGFP with an amber codon at a permissive site) to test the activity of your aaRS/tRNA pair.[4]

Solutions:

  • Optimize aaRS Expression: Titrate the inducer concentration (e.g., arabinose for pBAD promoters) to find the optimal expression level. Overexpression can sometimes be toxic.[5]

  • Use an Evolved aaRS: Many published aaRS variants have been engineered for improved activity and selectivity.[6][7] Consider switching to a known high-efficiency variant for your ncAA.

  • Check Codon Usage: Ensure the codon usage of your synthetase gene is optimized for your expression host (e.g., E. coli or mammalian cells).[8]

Potential Cause B: Competition from Release Factor 1 (RF1)

When using the amber stop codon (UAG) for ncAA incorporation, the host's Release Factor 1 (RF1) competes with your suppressor tRNA to terminate translation.[9][10] This leads to truncated protein products.

Diagnostic Steps:

  • Western Blot Analysis: A Western blot of the total cell lysate using an N-terminal tag antibody will show two bands: one for the full-length protein and a lower band for the truncated product. A strong truncation band points to efficient termination by RF1.

Solutions:

  • Use a Genomically Recoded Organism (GRO): The most effective solution is to use an E. coli strain where all UAG codons have been replaced with UAA, and the gene for RF1 (prfA) has been deleted (e.g., C321.ΔA).[9][11] In these strains, there is no competition from RF1, dramatically increasing ncAA incorporation efficiency.[12]

  • Optimize Growth Conditions: Lowering the growth temperature (e.g., from 37°C to 30°C) after induction can sometimes favor suppression over termination by slowing down cellular processes.

  • Increase Suppressor tRNA Levels: Overexpressing the o-tRNA from a strong promoter can help it outcompete RF1. However, be aware that very high levels of tRNA can also be toxic.

Potential Cause C: Insufficient ncAA Concentration or Toxicity

The system requires a sufficient intracellular concentration of the ncAA.

Diagnostic Steps:

  • Toxicity Test: Grow your host cells in the presence of varying concentrations of the ncAA (without the OTS plasmids) and monitor growth curves. Significant growth inhibition indicates toxicity.

  • Concentration Titration: Perform small-scale expression experiments across a range of ncAA concentrations (e.g., 0.1 mM to 5 mM) and analyze the yield of full-length protein by Western blot or in-gel fluorescence.

Solutions:

  • Determine the Optimal Concentration: The titration experiment will reveal the concentration that gives the highest yield without causing excessive toxicity.

  • Fed-Batch Strategies: For toxic ncAAs, a fed-batch approach in bioreactors can maintain a low, non-toxic concentration while ensuring a continuous supply.

Workflow for Diagnosing Low Protein Yield

G start Start: Low/No Full-Length Protein check_expression Run Western Blot on Total Lysate (N-terminal tag) start->check_expression is_full_length Is any full-length protein visible? check_expression->is_full_length is_truncated Is a truncated band visible? is_full_length->is_truncated Yes cause_ots Potential Cause: Inefficient OTS (aaRS/tRNA) is_full_length->cause_ots No cause_rf1 Potential Cause: Strong RF1 Competition is_truncated->cause_rf1 Yes cause_ncaa Potential Cause: Suboptimal ncAA concentration or toxicity is_truncated->cause_ncaa No solution_ots Solution: 1. Sequence verify aaRS. 2. Optimize OTS expression. 3. Use evolved variants. cause_ots->solution_ots solution_rf1 Solution: 1. Use RF1 knockout strain (C321.ΔA). 2. Optimize tRNA expression. cause_rf1->solution_rf1 solution_ncaa Solution: 1. Titrate ncAA concentration. 2. Perform toxicity assay. cause_ncaa->solution_ncaa

Caption: Troubleshooting workflow for low protein yield.

Problem 2: Mis-incorporation of Canonical Amino Acids

Even if you get a full-length protein, mass spectrometry might reveal that a canonical amino acid (cAA) is present at the target site instead of your ncAA. This indicates a lack of fidelity.

Potential Cause A: "Leaky" or Polyspecific aaRS

The engineered aaRS may not be perfectly specific for the ncAA and can mistakenly charge the o-tRNA with a structurally similar canonical amino acid.[7] For example, some synthetases evolved for phenylalanine analogs can also recognize phenylalanine itself.

Diagnostic Steps:

  • Mass Spectrometry: This is the gold standard for confirming fidelity. Analyze the purified protein to see what percentage contains the ncAA versus a cAA at the target codon.

  • "No-ncAA" Control: Express your protein in the absence of the ncAA. If you still see a full-length product, it's a clear sign that the aaRS is charging a cAA from the cellular pool.

Solutions:

  • Directed Evolution & Selection: Use a more specific aaRS. Many researchers have evolved synthetases with improved selectivity by performing negative selections against the 20 cAAs.[6][7]

  • Auxotrophic Strains: If the aaRS mis-charges a specific cAA (e.g., Phenylalanine), use an auxotrophic host strain that cannot synthesize that amino acid. You can then control its concentration in the growth media, reducing competition.[3]

Potential Cause B: Near-Cognate Suppression

In systems lacking RF1, the ribosome may pause at the UAG codon. This can allow an endogenous tRNA with a similar (but not perfect) anticodon to bind and incorporate its cAA. This is known as near-cognate suppression.[13]

Diagnostic Steps:

  • Mass Spectrometry: As above, MS is required to identify which cAAs are being mis-incorporated. Common mis-incorporations at UAG are Lysine, Tyrosine, and Glutamine.[13]

Solutions:

  • tRNA Pool Manipulation (in CFPS): In cell-free systems, it's possible to remove problematic near-cognate tRNAs from the tRNA pool, significantly increasing fidelity.[13]

  • Codon Choice: If fidelity issues persist with the UAG codon, consider using alternative suppression strategies like quadruplet codons, which are less prone to near-cognate suppression.[14]

Visualizing the Competition at the Ribosome

G cluster_ribosome Ribosome at UAG Codon cluster_factors Competing Factors ribosome mRNA [---AUG---UAG---] tRNA_ncAA o-tRNA-ncAA (Suppression) ribosome->tRNA_ncAA Desired Path RF1 Release Factor 1 (Termination) ribosome->RF1 Competition tRNA_cAA Near-Cognate tRNA-cAA (Mis-incorporation) ribosome->tRNA_cAA Competition

Caption: Competition at the repurposed UAG stop codon.

Key Experimental Protocols

Protocol 1: Western Blot for Full-Length vs. Truncated Protein

  • Sample Collection: Collect cell pellets from induced cultures (+ncAA and -ncAA controls).

  • Lysis: Resuspend pellets in lysis buffer (e.g., B-PER) and lyse by sonication or chemical means. Clarify by centrifugation.

  • Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of total protein onto an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against a tag on your protein of interest (e.g., anti-His, anti-FLAG). Use an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate. Compare the intensity of the full-length band in the +ncAA lane to the truncated band.

Protocol 2: LC-MS/MS Verification of ncAA Incorporation

  • Protein Purification: Purify your target protein to >95% purity.

  • In-gel or In-solution Digestion: Excise the protein band from a Coomassie-stained gel or use the purified protein in solution. Digest with a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides. Crucially, add the mass of your ncAA as a variable modification on the target residue to confirm its presence in the identified peptides.

Summary of Optimization Strategies

StrategyProblem AddressedKey BenefitReference
Use Evolved aaRS/tRNA Pairs Low yield, Low fidelityIncreases catalytic efficiency and specificity for the ncAA.[1][6][7]
Use Genomically Recoded Organisms (e.g., C321.ΔA) Low yield, High truncationEliminates competition from Release Factor 1.[9][11][12]
Optimize Component Expression Levels Low yield, Host toxicityBalances OTS performance with host cell health.[5][15][16]
Titrate ncAA Concentration Low yield, Host toxicityFinds the optimal balance between substrate availability and toxicity.[3]
Use Cell-Free Protein Synthesis (CFPS) Low yield, ncAA toxicity/transportBypasses the cell membrane, allowing direct control over component concentrations.[3]
Employ Quadruplet Codons Low fidelity (near-cognate suppression)Provides a "blank" codon with less competition from endogenous tRNAs.[14][17]

References

avoiding side reactions during the synthesis of fluorinated compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into organic molecules. The unique properties of fluorine make fluorinated compounds highly valuable, but their synthesis is often plagued by side reactions that can diminish yields and complicate purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles, enabling you to proactively design more robust and efficient fluorination reactions.

Part 1: Troubleshooting Guide - Common Side Reactions and Mitigation Strategies

This section is dedicated to identifying and resolving the most common side reactions encountered during fluorination. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: My fluorination reaction shows a low yield of the desired product, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer: Low or no conversion in a fluorination reaction can stem from several factors, primarily related to the reactivity of the fluorinating agent and the reaction conditions.

Possible Causes & Solutions:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are highly sensitive to moisture. For instance, anhydrous fluoride salts used in nucleophilic aromatic substitution (SNAr) reactions and reagents like DAST (diethylaminosulfur trifluoride) can be deactivated by hydrolysis.[1][2]

    • Troubleshooting & Optimization:

      • Ensure all reagents and solvents are rigorously dried before use. Handle moisture-sensitive reagents in a glovebox or under an inert atmosphere.[1]

      • Consider using more robust or less hygroscopic fluorinating agents if moisture is a persistent issue.[1]

      • For nucleophilic fluorinations, phase-transfer catalysts can sometimes be employed to enhance the reactivity of fluoride salts.[3]

  • Inhibition by Hydrogen Fluoride (HF): HF is a common and often unavoidable byproduct in many fluorination reactions, particularly when using reagents like DAST and Deoxo-Fluor.[2][4] HF is highly corrosive and can protonate the substrate or the fluorinating agent, thereby reducing their reactivity.[4]

    • Troubleshooting & Optimization:

      • Incorporate an acid scavenger into the reaction mixture. For small-scale reactions, mild inorganic bases like sodium bicarbonate or calcium carbonate can be effective.[4]

      • For larger-scale reactions or more sensitive substrates, polymer-supported bases or fluoride scavengers can be employed for easier removal during workup.[4][5]

      • In some cases, using HF-amine complexes (e.g., Et₃N·3HF) as the fluorinating agent can provide a less acidic environment.[6]

  • Sub-optimal Reaction Temperature: Fluorination reactions can be highly sensitive to temperature. Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting material, product, or the fluorinating agent itself.[1][7]

    • Troubleshooting & Optimization:

      • Carefully monitor the reaction temperature. If the reaction is slow, consider a stepwise increase in temperature while monitoring for product formation and decomposition by TLC or LC-MS.

      • For highly exothermic reactions, especially with potent electrophilic fluorinating agents like Selectfluor, it is crucial to control the temperature with an appropriate cooling bath to prevent runaway reactions.[8]

  • Poor Solubility: The insolubility of either the substrate or the fluorinating agent in the chosen solvent can severely limit the reaction rate.

    • Troubleshooting & Optimization:

      • Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[1]

      • For nucleophilic fluorinations with metal fluorides, polar aprotic solvents like DMF or DMSO can be effective, but their reactivity with some fluorinating agents must be considered.[3][8] For example, Selectfluor reacts exothermically with DMF, pyridine, and DMSO.[8]

Workflow for Diagnosing Low Conversion

Caption: Troubleshooting workflow for low conversion in fluorination reactions.

Issue 2: Formation of Elimination Byproducts (Alkenes)

Question: My reaction is producing a significant amount of an alkene byproduct instead of the desired fluorinated compound. How can I suppress this elimination side reaction?

Answer: Elimination is a major competing pathway in nucleophilic substitution reactions, including fluorination, especially with secondary and tertiary substrates.[9] The basicity of the fluoride source and the reaction conditions play a crucial role in favoring elimination (E1 or E2) over substitution (SN1 or SN2).[6]

Possible Causes & Solutions:

  • Highly Basic Fluoride Source: Nucleophilic fluorinating agents like potassium fluoride (KF) and tetrabutylammonium fluoride (TBAF) can act as strong bases, promoting the E2 pathway.[6]

    • Troubleshooting & Optimization:

      • Switch to a less basic fluoride source. For example, cesium fluoride (CsF) is generally less basic than KF. HF-amine complexes, such as triethylamine tris(hydrofluoride) (Et₃N·3HF), are also excellent alternatives that provide a source of fluoride under less basic conditions.[6]

      • For deoxyfluorination of alcohols, newer reagents like PyFluor have been shown to reduce elimination byproducts compared to DAST.[10]

  • High Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, higher temperatures tend to favor the formation of alkene byproducts.[6]

    • Troubleshooting & Optimization:

      • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Careful optimization is key.

  • Solvent Effects: The choice of solvent can influence the competition between substitution and elimination.

    • Troubleshooting & Optimization:

      • Polar aprotic solvents (e.g., DMF, DMSO) can enhance the nucleophilicity of the fluoride ion, potentially favoring substitution.[3] However, their basicity can sometimes promote elimination.

      • Nonpolar solvents like toluene may suppress background elimination reactions.[6]

      • Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to have a beneficial effect on reactivity and selectivity in some C-H activation/fluorination reactions.[11][12]

  • Steric Hindrance: Sterically hindered substrates are more prone to elimination, as the backside attack required for SN2 is disfavored.

    • Troubleshooting & Optimization:

      • If possible, modify the substrate to reduce steric bulk near the reaction center.

      • Consider alternative synthetic routes that introduce the fluorine atom at an earlier, less hindered stage.

Table 1: Comparison of Fluorinating Agents and Propensity for Elimination
Fluorinating AgentTypeCommon SubstratesPropensity for EliminationMitigation Strategies
TBAF NucleophilicAlkyl halides/sulfonatesHighUse lower temperatures; consider alternative reagents.
KF/CsF NucleophilicAlkyl halides/sulfonatesModerate to HighUse of phase-transfer catalysts; lower temperatures.
Et₃N·3HF NucleophilicEpoxides, Alkyl halidesLow to ModerateGenerally well-behaved; optimize temperature.
DAST/Deoxo-Fluor DeoxyfluorinationAlcohols, Aldehydes, KetonesModerate to HighLow temperatures (-78 °C); use of non-polar solvents.[2][13]
PyFluor/XtalFluor DeoxyfluorinationAlcoholsLowOften provides higher yields and less elimination than DAST.[2][10]
Selectfluor ElectrophilicEnolates, AromaticsLow (mechanism dependent)Typically not prone to base-promoted elimination.[14][15]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and dispose of residual fluorinating agents and HF?

A1: Safety is paramount when working with fluorinating agents.

  • Handling: Always handle fluorinating agents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. For particularly hazardous reagents like DAST, a face shield and working behind a blast shield are recommended.[2]

  • Quenching: Reactions should be quenched carefully by slowly adding a proton source (e.g., water, methanol) at low temperature to destroy any unreacted fluorinating agent. Be aware that this can be highly exothermic and may release HF gas.

  • HF Neutralization: Hydrogen fluoride is a highly toxic and corrosive byproduct.[4] It can be neutralized by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate or by using a solid scavenger. Alumina and zirconia have been shown to be highly effective for removing HF from vapor streams.[4]

  • Disposal: All waste containing fluoride must be disposed of according to your institution's hazardous waste guidelines. Typically, this involves neutralization followed by collection in a designated waste container.

Q2: My substrate is sensitive to acidic conditions. What are my options for fluorination?

A2: For acid-sensitive substrates, it is crucial to avoid reagents that generate strong acids like HF.

  • Milder Deoxyfluorinating Reagents: Consider using reagents like PyFluor, which often operate under milder conditions and can reduce acid-catalyzed side reactions compared to DAST.[10]

  • Nucleophilic Fluorination with Buffered Conditions: When using nucleophilic fluoride sources, the addition of a mild, non-nucleophilic base can help to buffer the reaction mixture.

  • Electrophilic Fluorination: Reagents like Selectfluor are generally used under neutral or slightly acidic conditions and do not generate HF as a primary byproduct, making them suitable for many acid-sensitive substrates.[14][15]

Q3: How can I improve the regioselectivity of my fluorination reaction?

A3: Regioselectivity is a common challenge, particularly in the fluorination of complex molecules with multiple potential reaction sites.

  • Directing Groups: The use of directing groups can be a powerful strategy to guide the fluorinating agent to a specific position on the molecule. This is a common approach in C-H activation/fluorination chemistry.

  • Steric and Electronic Control: The inherent steric and electronic properties of your substrate will influence regioselectivity. Electron-rich sites are generally more reactive towards electrophilic fluorinating agents, while sterically accessible sites are favored for nucleophilic attack.

  • Catalyst Control: In transition-metal-catalyzed fluorinations, the choice of ligand can have a profound impact on regioselectivity.[6] A screening of different ligands is often necessary to achieve the desired outcome.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Primary Alcohol using Deoxo-Fluor

This protocol provides a general method for the conversion of a primary alcohol to the corresponding primary fluoride using Deoxo-Fluor, a more thermally stable alternative to DAST.[10][13]

Materials:

  • Primary alcohol (1.0 eq)

  • Deoxo-Fluor (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (Et₃N) (optional, as an HF scavenger, 1.5 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and a cooling bath (-78 °C, dry ice/acetone)

Procedure:

  • Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Dissolution: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM. If using, add anhydrous triethylamine (1.5 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Deoxo-Fluor: Slowly add Deoxo-Fluor (1.2 eq) to the cooled solution via the dropping funnel over 15-20 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (CO₂) will occur.

  • Workup: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Electrophilic Fluorination of a β-Ketoester using Selectfluor

This protocol describes a general method for the synthesis of an α-fluoro-β-ketoester using the electrophilic fluorinating agent Selectfluor.[14]

Materials:

  • β-Ketoester (1.0 eq)

  • Selectfluor (1.1 eq)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 eq) and anhydrous acetonitrile.

  • Addition of Selectfluor: Add Selectfluor (1.1 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Diagram of a General Deoxyfluorination Workflow

Deoxyfluorination_Workflow Start Start: Dry Alcohol & Solvent Cooling Cool to -78 °C (Dry Ice/Acetone) Start->Cooling Addition Slow Addition of Deoxyfluorinating Agent (e.g., Deoxo-Fluor) Cooling->Addition Reaction_Warm Stir at -78 °C, then Warm to Room Temp Addition->Reaction_Warm Quench Quench with Sat. NaHCO₃ (aq) at 0 °C Reaction_Warm->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Final Fluorinated Product Purification->Product

Caption: A typical experimental workflow for deoxyfluorination of an alcohol.

References

Validation & Comparative

A Comparative Guide to (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid and L-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and peptide engineering, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. These molecular building blocks offer a nuanced approach to modulating the pharmacological profiles of therapeutic candidates. This guide provides an in-depth, objective comparison of the synthetic amino acid, (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, with its natural analogue, L-phenylalanine. Our analysis is grounded in established biochemical principles and supported by experimental data from structurally related compounds, offering a predictive framework for researchers in the field.

Introduction: The Rationale for Structural Modification

L-phenylalanine is a fundamental aromatic amino acid, integral to protein structure and a precursor to vital neurotransmitters.[1] Its inherent biological roles, however, can present limitations in drug design, including susceptibility to metabolic degradation and a lack of specificity for certain cellular targets. The synthetic analogue, this compound, introduces two key modifications to the parent structure: an α-methyl group and a para-fluorine atom on the phenyl ring. These alterations are not arbitrary; they are deliberate chemical changes intended to overcome the limitations of the natural amino acid, aiming to enhance metabolic stability, modulate biological activity, and refine target specificity. This guide will dissect the implications of these modifications, offering a comparative analysis of their physicochemical properties, biological activities, and the experimental methodologies used to evaluate them.

Physicochemical Properties: A Tale of Two Molecules

The introduction of an α-methyl group and a fluorine atom significantly alters the physicochemical landscape of the phenylalanine scaffold. These changes have profound implications for the molecule's behavior in biological systems.

PropertyL-phenylalanineThis compound (Predicted/Inferred)Rationale for Predicted Properties
Molecular Weight ( g/mol ) 165.19197.21Addition of a methyl group (CH₃) and substitution of a hydrogen with a fluorine atom.
LogP -1.5[1]> -1.5The fluorine and methyl groups increase hydrophobicity, leading to a higher LogP value.[2]
pKa (α-carboxyl) ~2.2~2.2The α-methyl group has a minor electronic effect on the carboxyl pKa.
pKa (α-amino) ~9.1~9.1The α-methyl group has a minor electronic effect on the amino pKa.
Solubility in Water 26.4 g/L at 25°C[1]Lower than L-phenylalanineIncreased hydrophobicity due to the fluorine and methyl groups is expected to decrease aqueous solubility.[2]

Table 1. Comparative Physicochemical Properties of L-phenylalanine and this compound.

Biological Activity and Metabolic Fate: A Comparative Analysis

The structural modifications in this compound are designed to elicit specific biological consequences, primarily enhanced metabolic stability and altered target interactions.

Metabolic Stability

L-phenylalanine is readily metabolized in the body, primarily through hydroxylation to L-tyrosine by phenylalanine hydroxylase. This metabolic vulnerability can limit the in vivo half-life of phenylalanine-containing therapeutics.

The introduction of an α-methyl group is a well-established strategy to block α-carbon oxidation, a common metabolic pathway for amino acids. Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which is expected to significantly reduce the susceptibility of the aromatic ring to hydroxylation by cytochrome P450 enzymes.[3] Consequently, this compound is predicted to have a substantially longer biological half-life compared to L-phenylalanine.

Cellular Uptake and Transport

Amino acids are transported into cells by a variety of amino acid transporters. L-phenylalanine is a substrate for several transporters, including the Large Neutral Amino Acid Transporter 1 (LAT1), which is often overexpressed in cancer cells. The α-methyl group in this compound is known to enhance selectivity for the LAT1 transporter.[4] This suggests that the modified amino acid may exhibit more targeted uptake in cells with high LAT1 expression, a property that could be exploited for targeted drug delivery to tumors.

Incorporation into Proteins

L-phenylalanine is a proteinogenic amino acid, meaning it is a fundamental building block of proteins during translation.[5] The efficiency of its incorporation is a key aspect of protein synthesis. Non-natural amino acids, such as this compound, are generally not incorporated into proteins by the natural translational machinery. However, with the use of engineered aminoacyl-tRNA synthetases and suppressor tRNAs, site-specific incorporation of such analogues into proteins is possible, opening avenues for creating proteins with novel properties.[6][7][8] The efficiency of incorporation for this compound would depend on the specificity of the engineered synthetase.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences between L-phenylalanine and its modified counterpart, a series of well-defined experimental protocols are necessary.

In Vitro Metabolic Stability Assay

This assay is designed to assess the susceptibility of a compound to metabolism by liver enzymes.

Workflow for In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Compound Stock Solution (L-Phe or Analogue) D Incubate at 37°C (Compound + Microsomes + NADPH system) A->D B Liver Microsomes (e.g., human, rat) B->D C NADPH regenerating system C->D E Aliquots taken at multiple time points (e.g., 0, 15, 30, 60 min) D->E Time course F Quench reaction (e.g., with cold acetonitrile) E->F G Centrifuge to pellet protein F->G H Analyze supernatant by LC-MS/MS G->H I Quantify remaining parent compound H->I J Calculate half-life (t½) I->J

Caption: Workflow for determining in vitro metabolic stability.

Protocol:

  • Prepare a stock solution of the test compound (L-phenylalanine or this compound) in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes (e.g., human or rat) and the NADPH regenerating system in a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound to the mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the remaining compound concentration versus time and determine the elimination rate constant (k) from the slope of the line.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Workflow for PAMPA Assay

cluster_setup Assay Setup cluster_permeation Permeation cluster_measurement Measurement & Analysis A Prepare donor plate with compound solution (pH 7.4) D Place acceptor plate onto donor plate A->D B Coat filter of acceptor plate with artificial membrane solution (e.g., lecithin in dodecane) B->D C Add buffer to acceptor plate wells C->D E Incubate at room temperature (e.g., 4-18 hours) D->E F Measure compound concentration in donor and acceptor wells (e.g., by UV-Vis or LC-MS) E->F G Calculate permeability coefficient (Pe) F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Dilute the stock solution in a buffer at a relevant physiological pH (e.g., 7.4) to create the donor solution.

  • Coat the filter of a 96-well filter plate (the acceptor plate) with an artificial membrane solution (e.g., 1% lecithin in dodecane).

  • Add buffer to the wells of a 96-well acceptor plate.

  • Add the donor solution containing the test compound to the wells of a 96-well donor plate.

  • Carefully place the acceptor filter plate on top of the donor plate, ensuring the artificial membrane is in contact with the donor solution.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

In Vitro Protein Synthesis and Incorporation Assay

This assay determines if a non-natural amino acid can be incorporated into a protein using an engineered cell-free expression system.

Workflow for In Vitro Protein Incorporation Assay

cluster_components System Components cluster_reaction Reaction & Analysis A Cell-free extract (e.g., E. coli S30) F Combine components and incubate at 37°C A->F B Engineered aminoacyl-tRNA synthetase B->F C Suppressor tRNA C->F D DNA template with amber stop codon (TAG) D->F E Amino acid mixture (-Phe, + Analogue) E->F G Purify expressed protein (e.g., via His-tag) F->G H Analyze protein by SDS-PAGE and Western Blot G->H I Confirm incorporation by Mass Spectrometry (ESI-MS) G->I

Caption: Workflow for in vitro protein synthesis and incorporation of a non-natural amino acid.

Protocol:

  • Prepare a cell-free protein synthesis reaction mixture containing a cell extract (e.g., E. coli S30), an energy source, and all necessary components for transcription and translation.

  • Supplement the reaction with an amino acid mixture lacking L-phenylalanine but containing this compound.

  • Add a DNA template encoding a reporter protein (e.g., GFP) with an in-frame amber stop codon (TAG) at a specific site.

  • Introduce an engineered aminoacyl-tRNA synthetase specific for the non-natural amino acid and its corresponding suppressor tRNA.

  • Incubate the reaction at 37°C to allow for protein expression.

  • Analyze the reaction products by SDS-PAGE and Western blotting to detect the full-length reporter protein, indicating successful read-through of the amber codon.

  • For definitive confirmation of incorporation, purify the expressed protein (e.g., using a His-tag) and analyze it by electrospray ionization mass spectrometry (ESI-MS) to determine the exact mass of the protein, which will reflect the incorporation of the heavier, modified amino acid.

Conclusion and Future Directions

The comparison between this compound and L-phenylalanine highlights a classic paradigm in medicinal chemistry: the strategic modification of a natural scaffold to enhance its therapeutic potential. The introduction of the α-methyl and para-fluoro substituents is predicted to confer increased metabolic stability and altered cellular uptake, properties that are highly desirable in drug development.

While direct experimental data for this compound is not yet widely available in the public domain, the principles outlined in this guide provide a robust framework for its evaluation. The detailed experimental protocols offer a clear path for researchers to generate the necessary data to validate these predictions. As the demand for more sophisticated and durable therapeutics continues to grow, the exploration of such novel amino acid analogues will undoubtedly play a pivotal role in shaping the future of medicine.

References

A Senior Application Scientist's Guide to the Validation of ¹⁸F-FIMP: A Superior LAT1-Specific PET Probe for Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncological imaging, the pursuit of highly specific and sensitive molecular probes is paramount. The L-type amino acid transporter 1 (LAT1), a well-established transporter overexpressed in a multitude of cancer cells, represents a prime target for positron emission tomography (PET) imaging. This guide provides an in-depth, evidence-based comparison of (S)-2-amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid, or ¹⁸F-FIMP, a promising LAT1-specific PET probe. We will delve into its validation, comparing its performance against established radiotracers like O-(2-¹⁸F-fluoroethyl)-L-tyrosine (¹⁸F-FET) and the ubiquitous 2-deoxy-2-¹⁸F-fluoro-D-glucose (¹⁸F-FDG). Our analysis is grounded in experimental data to provide a clear rationale for why ¹⁸F-FIMP stands as a superior choice for specific and reliable tumor imaging.

The Imperative for LAT1-Specific Imaging in Oncology

LAT1, a heterodimeric transporter composed of the light chain SLC7A5 (LAT1) and the heavy chain SLC3A2 (CD98hc), is crucial for the transport of large neutral amino acids, which are essential for the rapid growth and proliferation of cancer cells.[1] Its expression is often minimal in normal tissues, making it an attractive biomarker for cancer detection, staging, and therapeutic monitoring. While ¹⁸F-FDG has been a workhorse in clinical PET imaging, its utility is hampered by its non-specific uptake in inflammatory and infectious processes, leading to potential false-positive results.[2][3] Amino acid-based PET tracers like ¹⁸F-FET have shown improvements, but their specificity for LAT1 over other transporters like LAT2 can be suboptimal.[1][4] This underscores the critical need for a probe with high affinity and selectivity for LAT1, a need that ¹⁸F-FIMP is poised to fill.

Radiosynthesis of ¹⁸F-FIMP: A Robust and Efficient Process

The clinical utility of a PET probe is intrinsically linked to a reliable and efficient radiosynthesis protocol. The ¹⁸F-labeling of FIMP is achieved through a nucleophilic substitution method, resulting in high radiochemical purity (>98%) and specific activity (up to 122 GBq/μmol).[5][6] This ensures a high-quality radiotracer suitable for preclinical and clinical investigations.

Illustrative Radiosynthesis Workflow

G cluster_0 Automated Radiosynthesis Module Precursor Tosyl-FIMP precursor Radiolabeling Nucleophilic Substitution (K₂CO₃, Kryptofix K₂₂₂) 105°C, 15 min Precursor->Radiolabeling Fluoride [¹⁸F]Fluoride Trapping & Elution Fluoride->Radiolabeling Purification Semi-preparative HPLC Radiolabeling->Purification Formulation Sterile Filtration & Formulation Purification->Formulation QC Quality Control (Radiochemical Purity, Specific Activity) Formulation->QC Final_Product ¹⁸F-FIMP Injection QC->Final_Product

Caption: Automated radiosynthesis workflow for ¹⁸F-FIMP.

In Vitro Validation: Superior Specificity and Stability

The foundational validation of a novel PET probe begins with rigorous in vitro characterization. These studies are designed to confirm its binding affinity, specificity for the target transporter, and metabolic stability.

Cellular Uptake Assays: Pinpointing LAT1 Specificity

A critical experiment to validate the specificity of ¹⁸F-FIMP is the cell-based uptake assay using cell lines engineered to overexpress different amino acid transporters.

Experimental Protocol: Cell-Based Uptake Assay

  • Cell Culture: Maintain cell lines (e.g., HEK293) stably transfected with expression vectors for human LAT1, LAT2, ASCT2, and ATB⁰,⁺, alongside mock-transfected control cells.

  • Plating: Seed cells in 24-well plates and culture until they reach confluence.

  • Incubation: Wash cells with Krebs-Ringer-HEPES buffer. Incubate the cells with ¹⁸F-FIMP (approximately 37 kBq/well) for a defined period (e.g., 15 minutes) at 37°C.

  • Inhibition Studies: For competition assays, co-incubate the cells with ¹⁸F-FIMP and a high concentration (e.g., 1 mM) of specific inhibitors for each transporter (e.g., BCH for LAT1).

  • Termination and Lysis: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysates using a gamma counter. Normalize the uptake to the protein concentration in each well.

Studies have demonstrated that ¹⁸F-FIMP uptake is significantly higher in LAT1-overexpressing cells compared to mock-transfected cells.[4] Furthermore, this uptake is effectively blocked by the LAT1-specific inhibitor BCH. While some affinity for ATB⁰,⁺ has been noted, the expression of this transporter in healthy tissues is generally low.[4][6] This high specificity for LAT1 is a key differentiator from other amino acid tracers.

Metabolic Stability: Ensuring Signal Integrity

A crucial characteristic of an effective PET probe is its resistance to metabolic degradation in vivo. High metabolic stability ensures that the detected PET signal originates from the intact probe and accurately reflects the target's distribution.

Experimental Protocol: In Vitro and In Vivo Metabolic Stability

  • In Vitro (Microsomes):

    • Incubate ¹⁸F-FIMP with human, rat, or mouse liver microsomes at 37°C.

    • At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction.

    • Analyze the samples using radio-HPLC to quantify the percentage of the intact parent compound.

  • In Vivo (Animal Models):

    • Administer ¹⁸F-FIMP to tumor-bearing mice.

    • At different time points post-injection (e.g., 30, 60, 90 minutes), collect plasma, urine, and tissue homogenates (liver, tumor).

    • Process the samples to extract radiolabeled compounds.

    • Analyze the extracts by radio-HPLC to determine the percentage of unchanged ¹⁸F-FIMP.

¹⁸F-FIMP has demonstrated remarkable metabolic stability, with a high percentage of the unchanged fraction observed in both in vitro microsomal assays and in vivo in various tissues of tumor-bearing mice.[2] This high stability is a significant advantage over other radiolabeled amino acids that may be more susceptible to metabolism, ensuring a more reliable imaging signal.[2]

In Vivo Validation: High Tumor Accumulation and Low Background

The true test of a PET probe's utility lies in its in vivo performance in relevant animal models and, ultimately, in humans.

Biodistribution Studies: Mapping the Probe's Journey

Biodistribution studies in animal models are essential to understand the uptake and clearance of the radiotracer in various organs and tissues.

Experimental Protocol: Biodistribution in Tumor-Bearing Mice

  • Animal Model: Utilize immunodeficient mice bearing xenografts of human cancer cell lines with high LAT1 expression.

  • Tracer Injection: Intravenously inject a known amount of ¹⁸F-FIMP into the tail vein of the mice.

  • Euthanasia and Tissue Collection: At predefined time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize the animals.

  • Organ Dissection and Weighing: Dissect and weigh major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, muscle, bone, tumor).

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Biodistribution studies of ¹⁸F-FIMP have revealed high accumulation in LAT1-positive tumors and rapid clearance from the blood, primarily through the renal-urinary pathway.[7][8] This favorable pharmacokinetic profile results in low background activity and high tumor-to-background ratios, leading to clear and high-contrast PET images.

Comparative PET Imaging: ¹⁸F-FIMP vs. ¹⁸F-FET and ¹⁸F-FDG

Direct head-to-head comparisons using PET imaging in the same animal models provide the most compelling evidence of a new probe's superiority.

Experimental Protocol: Comparative PET Imaging in Animal Models

  • Animal Model: Use tumor-bearing mice, preferably with both a tumor and an induced inflammatory lesion to assess specificity.

  • Tracer Administration: Administer equivalent doses of ¹⁸F-FIMP, ¹⁸F-FET, and ¹⁸F-FDG to different cohorts of animals.

  • PET/CT Imaging: Perform dynamic or static PET/CT scans at relevant time points post-injection.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor, inflammatory lesion, muscle, and other relevant tissues.

    • Calculate the standardized uptake value (SUV) for each ROI.

    • Determine tumor-to-muscle (TMR) and inflammation-to-muscle (INR) ratios.

These comparative studies have consistently demonstrated the superiority of ¹⁸F-FIMP. While ¹⁸F-FDG shows high uptake in both tumors and inflammatory lesions, ¹⁸F-FIMP exhibits intense accumulation in LAT1-positive tumors with significantly lower uptake in inflamed tissues.[1][2] This ability to discriminate between malignancy and inflammation is a major clinical advantage.[2] Compared to ¹⁸F-FET, ¹⁸F-FIMP has shown a significantly higher tumor-to-muscle ratio, resulting in better image contrast.[2]

Quantitative Comparison of PET Probes
Parameter ¹⁸F-FIMP ¹⁸F-FET ¹⁸F-FDG Reference
Tumor-to-Muscle Ratio (TMR) Significantly Higher LowerHigh[2]
Inflamed Lesion-to-Muscle Ratio (INR) Low LowHigh [2]
Specificity for Tumor vs. Inflammation High HighLow[1][2]
Metabolic Stability High ModerateTrapped as FDG-6-P[2]
Protein Incorporation No MinimalNo[2]
First-in-Human Studies: Clinical Translation and Safety

The successful translation of ¹⁸F-FIMP to the clinic has been demonstrated in first-in-human studies. These studies confirmed the favorable biodistribution and safety profile observed in preclinical models.[7][8] In patients with glioblastoma, ¹⁸F-FIMP PET provided exceptionally clear tumor images with high contrast compared to both ¹¹C-MET and ¹⁸F-FDG.[5][7][8]

G cluster_0 Probe Characteristics cluster_1 Performance Metrics FIMP ¹⁸F-FIMP Tumor_Specificity High Tumor Specificity FIMP->Tumor_Specificity High Affinity for LAT1 Inflammation_Uptake Low Inflammation Uptake FIMP->Inflammation_Uptake Discriminates from Inflammation Image_Contrast High Image Contrast FIMP->Image_Contrast High TMR FET ¹⁸F-FET FET->Tumor_Specificity FDG ¹⁸F-FDG FDG->Inflammation_Uptake High Uptake Clinical_Utility Improved Diagnostic Accuracy Tumor_Specificity->Clinical_Utility Inflammation_Uptake->Clinical_Utility Image_Contrast->Clinical_Utility

References

A Senior Application Scientist's Guide to Assessing the In Vivo Stability of Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a therapeutic peptide from the bench to the clinic is fraught with challenges. A primary hurdle is ensuring the peptide's stability within a biological system. Unmodified peptides are often rapidly degraded by proteases, leading to a short in vivo half-life and diminished therapeutic efficacy.[1] Chemical modifications are therefore crucial, and among these, fluorination has emerged as a powerful strategy to enhance metabolic stability and modulate pharmacokinetic profiles.[2][3]

This guide provides an in-depth comparison of methodologies to assess the in vivo stability of fluorinated peptides versus their non-fluorinated counterparts. We will move beyond mere protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Rationale for Fluorination: More Than Just a Halogen Swap

The substitution of a hydrogen atom with fluorine is a subtle yet profound modification. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond impart several advantageous properties.[2][4] The C-F bond is exceptionally stable, rendering the peptide less susceptible to enzymatic degradation, particularly when incorporated at or near a known cleavage site.[2][5] Furthermore, the introduction of fluorine can influence the peptide's conformation and hydrophobicity, which can in turn affect its binding to plasma proteins, tissue distribution, and overall pharmacokinetic profile.[6][4][5][7] For instance, the incorporation of a trifluoromethyl group can significantly increase lipophilicity, potentially improving membrane permeability and shielding adjacent peptide bonds from enzymatic attack.[5][7]

However, the effects of fluorination are not always predictable and are highly dependent on the position and nature of the fluorine-containing amino acid.[4] Therefore, a rigorous and comparative in vivo assessment is paramount.

Designing a Comparative In Vivo Stability Study: A Workflow

A well-designed in vivo study is the cornerstone of accurately assessing the impact of fluorination. The following workflow provides a comprehensive approach, from initial in vitro screening to definitive in vivo pharmacokinetic analysis.

Caption: Workflow for assessing the in vivo stability of fluorinated peptides.

Phase 1: Foundational In Vitro Assessment

Before committing to resource-intensive in vivo studies, a preliminary in vitro assessment is essential.

Plasma Stability Assay: The First Line of Defense

An in vitro plasma stability assay provides a rapid and cost-effective initial screen of a peptide's susceptibility to degradation by plasma proteases.

Experimental Protocol: In Vitro Plasma Stability Assay

  • Preparation: Prepare stock solutions of the non-fluorinated (parent) and fluorinated peptides in a suitable solvent (e.g., DMSO, water).

  • Incubation: Incubate the peptides at a final concentration of 1-10 µM in fresh plasma (human, rat, or mouse) at 37°C. Include control samples with the peptide in buffer without plasma.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Stop the enzymatic reaction by adding a quenching solution, such as acetonitrile or trichloroacetic acid, which precipitates the plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant containing the remaining intact peptide by LC-MS/MS.

  • Data Analysis: Plot the percentage of intact peptide remaining over time and calculate the in vitro half-life (t½).

Data Presentation: Comparative In Vitro Plasma Stability

PeptideIn Vitro Plasma Half-life (t½, min)
Parent Peptide25 ± 5
Fluorinated Peptide (4-F-Phe)180 ± 15
Fluorinated Peptide (CF₃-Leu)> 240

Phase 2: The Definitive In Vivo Pharmacokinetic Study

A well-controlled in vivo pharmacokinetic (PK) study is the gold standard for assessing peptide stability. Rodent models, such as Sprague-Dawley rats, are commonly used for these studies.[8]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use healthy, male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for ease of blood sampling.

  • Formulation: Formulate the parent and fluorinated peptides in a sterile, biocompatible vehicle (e.g., saline, PBS) suitable for intravenous administration.

  • Administration: Administer a single intravenous (IV) bolus dose of each peptide (e.g., 1 mg/kg) via the tail vein. The IV route is preferred for initial stability assessments as it bypasses absorption complexities.

  • Blood Collection: Collect serial blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant and a protease inhibitor cocktail to prevent ex vivo degradation.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Processing: Precipitate plasma proteins using a method such as acetonitrile precipitation.

  • Bioanalysis: Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.

Bioanalytical Considerations: LC-MS/MS for Peptide Quantification

LC-MS/MS is the preferred method for quantifying peptides in biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[9][10]

Key Aspects of LC-MS/MS Method Development:

  • Sample Preparation: Solid-phase extraction (SPE) is often employed to clean up the plasma samples and concentrate the peptide of interest.

  • Chromatography: Reversed-phase HPLC or UPLC is typically used to separate the peptide from endogenous plasma components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.

  • Internal Standard: The use of a stable isotope-labeled version of the peptide as an internal standard is highly recommended to ensure accuracy and precision.

G start Plasma Sample spe Solid-Phase Extraction (SPE) start->spe Sample Cleanup lc UPLC Separation spe->lc Injection ms Triple Quadrupole MS/MS (MRM) lc->ms Ionization quant Quantification ms->quant Data Acquisition

Caption: Bioanalytical workflow for peptide quantification by LC-MS/MS.

Phase 3: Comparative Data Analysis and Interpretation

Pharmacokinetic Parameters

The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

  • Half-life (t½): The time required for the plasma concentration of the peptide to decrease by half. This is a direct measure of its persistence in circulation.

  • Clearance (CL): The volume of plasma cleared of the peptide per unit of time. A lower clearance rate indicates slower elimination.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Data Presentation: Comparative In Vivo Pharmacokinetic Parameters

ParameterParent PeptideFluorinated Peptide (4-F-Phe)
t½ (min) 15 ± 395 ± 12
CL (mL/min/kg) 50 ± 810 ± 2
AUC (ng*min/mL) 20,000 ± 3,500100,000 ± 15,000

Interpretation of Results

In the example above, the incorporation of 4-fluorophenylalanine resulted in a more than 6-fold increase in the in vivo half-life and a 5-fold reduction in clearance compared to the parent peptide. This provides strong evidence that fluorination significantly enhanced the metabolic stability of the peptide.

Optional Deeper Dive: Tissue Distribution Studies

For a more comprehensive understanding of the peptide's fate in vivo, tissue distribution studies can be performed. This involves administering the peptide and then harvesting various organs (e.g., liver, kidneys, spleen, brain) at specific time points to determine the concentration of the peptide in each tissue.[11] This can provide insights into whether fluorination alters the peptide's tissue penetration and potential sites of accumulation or metabolism.[12][13]

Conclusion

The strategic incorporation of fluorine into peptides is a proven method for enhancing their in vivo stability and improving their therapeutic potential.[2][14][3][4][15] However, the benefits of fluorination must be empirically validated through rigorous and comparative in vivo studies. By following the structured workflow outlined in this guide, from initial in vitro screening to definitive in vivo pharmacokinetic analysis, researchers can confidently assess the impact of fluorination and make informed decisions in the development of novel peptide therapeutics. The causality-driven approach to experimental design and the use of robust bioanalytical techniques are paramount to generating high-quality, reliable data that will stand up to scientific scrutiny.

References

A Researcher's Guide to Assessing Amino Acid Transporter Cross-Reactivity: A Comparative Analysis Focused on Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of novel compounds with amino acid transporters. While direct experimental data for a specific compound like (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is not extensively available in public literature, this document will use structurally related phenylalanine analogs and established principles of transporter science to illustrate a robust methodology for assessing transporter selectivity.

The primary focus will be on the L-type Amino Acid Transporter 1 (LAT1), a critical transporter for large neutral amino acids and a key target in oncology and neurotherapeutics. We will compare its substrate profile with other significant amino acid transporters, namely the Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the Sodium-coupled Neutral Amino Acid Transporter 2 (SNAT2), to highlight the importance of comprehensive cross-reactivity profiling.

The Critical Role of Transporter Selectivity in Drug Development

Amino acid transporters are integral membrane proteins that facilitate the movement of amino acids across cellular membranes. They are vital for cellular nutrition, growth, and signaling. In cancer, certain transporters like LAT1 are overexpressed to meet the high metabolic demands of proliferating tumor cells, making them attractive therapeutic targets[1][2]. Similarly, in the central nervous system, LAT1 is crucial for transporting large neutral amino acids and some drugs across the blood-brain barrier[3][4].

Given the overlapping substrate specificities among different amino acid transporters, determining the selectivity of a novel therapeutic agent is paramount. Off-target interactions can lead to unintended physiological effects, altering the compound's efficacy and safety profile. For instance, a LAT1 inhibitor that also interacts with ASCT2 or SNAT2 could have a broader and potentially undesirable impact on cellular amino acid homeostasis[5][6]. Therefore, rigorous cross-reactivity testing is a cornerstone of preclinical drug development.

Key Amino Acid Transporters: A Comparative Overview

Understanding the distinct and overlapping characteristics of major amino acid transporters is the first step in designing a logical cross-reactivity screening cascade.

TransporterGene NameDriving ForceKey SubstratesKey Inhibitors/ModulatorsPhysiological/Pathological Relevance
LAT1 SLC7A5Na+-independent, obligatory exchangerLarge neutral amino acids (Leucine, Phenylalanine, Tryptophan), L-DOPA, Gabapentin[3][7]JPH203, BCH (non-specific)[1]Cancer metabolism, Blood-brain barrier transport[1][3]
ASCT2 SLC1A5Na+-dependent, obligatory exchangerSmall neutral amino acids (Alanine, Serine, Cysteine, Glutamine)[5][8]GPNA, V-9302 (also affects other transporters)[5]Cancer metabolism (glutamine uptake), Amino acid homeostasis[5][9]
SNAT2 SLC38A2Na+-dependent, coupled to H+ antiportSmall to medium-sized neutral amino acids (Alanine, Glutamine, Glycine)[10][11]MeAIB (N-methyl-aminoisobutyric acid; substrate), Betaine[11][12]Cellular stress response, Amino acid sensing, Cancer[10][11]

Expert Insight: The substrate preferences listed are not absolute. For example, while LAT1 prefers large, bulky amino acids, and ASCT2 and SNAT2 prefer smaller ones, there can be considerable overlap, especially with amino acids of intermediate size. Furthermore, the α-methyl group in our topic compound, this compound, is a structural motif known to confer selectivity for LAT1, as seen in other LAT1-avid PET tracers[13]. However, this does not preclude its interaction with other transporters, making empirical testing essential.

Experimental Workflow for Assessing Transporter Cross-Reactivity

A systematic approach is necessary to confidently determine the selectivity profile of a test compound. The following workflow outlines a standard, robust methodology.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanism of Interaction A Test Compound C Radiolabeled Substrate Uptake Inhibition Assay A->C B Cell Lines Stably Expressing Single Transporters (e.g., HEK293-LAT1, HEK293-ASCT2, etc.) B->C D Identify 'Hits' (Significant Inhibition) C->D E Concentration-Response Curves for 'Hit' Transporters D->E F Determine IC50 Values E->F G Selectivity Index Calculation (IC50 of Off-Target / IC50 of On-Target) F->G H Kinetic Analysis (e.g., Dixon or Lineweaver-Burk plots) F->H I Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) H->I

Figure 1: A phased experimental workflow for determining transporter cross-reactivity, from initial screening to mechanistic studies.

Detailed Experimental Protocol: Radiolabeled Substrate Uptake Inhibition Assay

This assay is the gold standard for quantifying the interaction of a test compound with a specific transporter. It measures the ability of the compound to inhibit the uptake of a known, radiolabeled substrate into cells that are engineered to express only the transporter of interest.

Rationale for Cell Line Selection: Human Embryonic Kidney 293 (HEK293) cells are a common choice for these studies because they have low endogenous expression of many transporters, providing a "clean" background for overexpressing a single transporter of interest[14][15][16]. This allows for the unambiguous attribution of transport activity to the specific transporter being studied.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably transfected with the human transporter of interest (e.g., hLAT1, hASCT2, or hSNAT2) and a corresponding mock-transfected control cell line.

    • One to two days prior to the assay, seed the cells into 24- or 48-well plates to achieve a confluent monolayer on the day of the experiment[17].

  • Preparation of Assay Buffers:

    • Prepare a transport buffer appropriate for the transporter being studied. For Na+-independent transporters like LAT1, a Hanks' Balanced Salt Solution (HBSS) is suitable. For Na+-dependent transporters like ASCT2 and SNAT2, a buffer containing NaCl is required[11][17].

    • Prepare a stock solution of the test compound and create serial dilutions in the transport buffer.

    • Prepare a working solution of the radiolabeled substrate (e.g., [3H]-L-Leucine for LAT1, [14C]-L-Glutamine for ASCT2, or [3H]-Glycine for SNAT2) in the transport buffer at a concentration near its Km value for the respective transporter[11][18][19].

  • Uptake Inhibition Assay:

    • On the day of the experiment, aspirate the culture medium from the cells and wash each well twice with pre-warmed transport buffer[17].

    • Pre-incubate the cells with the various concentrations of the test compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled substrate working solution (containing the test compound) to each well.

    • Incubate for a short, defined period (e.g., 1-5 minutes) during which uptake is linear. This time should be optimized for each transporter and cell line[17][20].

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer to remove extracellular radioactivity[17].

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS)[17].

    • Transfer the lysate from each well into a scintillation vial.

    • Add a scintillation cocktail to each vial and measure the radioactivity in a liquid scintillation counter[17].

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration in each well (determined by a separate protein assay like BCA).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value[6].

G cluster_0 Cellular Environment cluster_1 cluster_2 Transporter Target Transporter (e.g., LAT1) Cell HEK293 Cell Outcome Measure Intracellular Radioactivity Radiosubstrate Radiolabeled Substrate ([3H]-Leucine) Radiosubstrate->Transporter Uptake TestCompound Test Compound (e.g., Phenylalanine Analog) TestCompound->Transporter Inhibition

References

A Senior Application Scientist's Guide to Comparing the Efficacy of Fluorinated Amino Acids in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Imperation of Fluorine in Modern Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool. This is particularly true for amino acids, the fundamental building blocks of peptides and proteins, where the introduction of fluorine can profoundly modulate a wide array of physicochemical and biological properties. As researchers, scientists, and drug development professionals, understanding the nuanced effects of different fluorinated amino acids (FAAs) is paramount to designing more effective and resilient therapeutics.

The rationale for fluorination is multifaceted. The high electronegativity of fluorine, the most electronegative element, can alter the electronic distribution within a molecule, impacting pKa, dipole moments, and chemical reactivity. This seemingly subtle modification can lead to significant enhancements in metabolic stability, bioavailability, and binding affinity to target proteins. The carbon-fluorine (C-F) bond is exceptionally strong, rendering it resistant to metabolic degradation by enzymes like cytochrome P450. This "metabolic blocking" is a key strategy to prolong the in vivo half-life of drug candidates.

This guide provides a comparative analysis of the efficacy of different fluorinated amino acids, moving beyond a simple cataloging of compounds to offer a deeper, mechanistically-grounded understanding of their application in drug development. We will explore the causal relationships between specific fluorination patterns and their downstream effects on molecular behavior, supported by experimental data and detailed protocols.

Comparative Analysis of Key Fluorinated Amino Acids: A Deeper Dive into Structure-Activity Relationships

The choice of which fluorinated amino acid to incorporate is a critical decision in the design of a therapeutic. The position and number of fluorine atoms can dramatically alter the resulting properties. This section will compare several classes of FAAs, highlighting their unique attributes.

Aromatic Fluorinated Amino Acids: Modulating Pi-Systems and Interactions

Fluorination of aromatic amino acid side chains, such as those of phenylalanine, tyrosine, and tryptophan, is a widely employed strategy. The introduction of fluorine can significantly alter the electronic properties of the aromatic ring, influencing cation-π and other non-covalent interactions that are often critical for protein-ligand binding.

  • Monofluorinated Phenylalanines (Phe(F)): The position of a single fluorine atom on the phenyl ring (ortho, meta, or para) can have distinct conformational and electronic consequences. For instance, 4-fluoro-L-phenylalanine (4F-Phe) is often used as a probe in NMR spectroscopy due to the sensitivity of the 19F nucleus to its local environment.

  • Trifluoromethylated Phenylalanines: Incorporating a trifluoromethyl (-CF3) group, as in 4-(trifluoromethyl)-L-phenylalanine, introduces a bulky, lipophilic, and strongly electron-withdrawing substituent. This can enhance binding affinity through favorable interactions within hydrophobic pockets and improve metabolic stability.

Aliphatic Fluorinated Amino Acids: Enhancing Stability and Controlling Conformation

Fluorinating aliphatic amino acids like leucine, valine, and proline can have profound effects on protein and peptide stability and conformation.

  • Hexafluoroleucine (Hfl): This highly fluorinated analog of leucine has been shown to significantly increase the thermal stability of proteins. The increased hydrophobicity of the fluorinated side chains drives more efficient packing within the protein core.

  • Fluorinated Prolines: Proline plays a unique role in protein structure due to its cyclic side chain, which restricts the peptide backbone. Fluorination of the proline ring, for example at the 4-position, can influence the cis-trans isomerization of the peptidyl-prolyl bond, providing a powerful tool for controlling peptide and protein conformation. This has been shown to impact the folding kinetics of proteins.

The following diagram illustrates the structural differences between some common fluorinated and their non-fluorinated counterparts.

G cluster_0 Non-Fluorinated Amino Acids cluster_1 Fluorinated Amino Acids Phenylalanine Phenylalanine 4-F-Phe 4-Fluoro- Phenylalanine Phenylalanine->4-F-Phe Monofluorination Leucine Leucine Hfl Hexafluoroleucine Leucine->Hfl Perfluorination Proline Proline 4-F-Pro 4-Fluoro- Proline Proline->4-F-Pro Monofluorination

Caption: Structural relationship between common amino acids and their fluorinated analogs.

Quantitative Comparison of Physicochemical and Biological Properties

To facilitate a direct comparison, the following tables summarize key experimental data for various fluorinated amino acids. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Table 1: Impact of Fluorination on Metabolic Stability

One of the primary drivers for incorporating FAAs is to enhance resistance to proteolytic degradation. The electron-withdrawing nature and steric bulk of fluorine can shield the scissile peptide bond from enzymatic cleavage.

Fluorinated Amino AcidPeptide/Protein ModelProteaseImprovement in Stability (Fold Change vs. Non-fluorinated)
Hexafluoroleucine (Hfl)GLP-1 AnalogueDPP-IV~2.3-fold more resistant
(2S,4S)-5-FluoroleucineModel PeptideTrypsinModest increase
4,4,4-TrifluorovalineModel PeptideElastaseSignificant increase
Table 2: Influence of Fluorination on Lipophilicity (LogP)

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination generally increases lipophilicity.

Amino AcidLogP
Leucine1.86
Hexafluoroleucine> 3.0
Phenylalanine1.79
4-Fluorophenylalanine1.95
Table 3: Effect of Fluorination on Binding Affinity (Ki or IC50)

The impact of fluorination on binding affinity is highly context-dependent. It can either increase or decrease affinity based on the specific interactions within the binding pocket.

Fluorinated Amino AcidTargetChange in Binding Affinity (vs. Non-fluorinated)
4-FluorophenylalanineChymotrypsinIncreased affinity
4-FluoroprolineThrombin InhibitorSignificantly improved potency

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the trustworthiness and reproducibility of research, detailed and validated experimental protocols are essential. This section provides a step-by-step methodology for the synthesis of a fluorinated amino acid and its subsequent evaluation.

Protocol 1: Synthesis of N-Boc-4-fluoro-L-phenylalanine

This protocol describes a common method for the synthesis of a protected fluorinated amino acid ready for peptide synthesis.

Materials:

  • L-Phenylalanine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Selectfluor®

  • Acetonitrile (MeCN)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • Protection of the Amino Group: Dissolve L-phenylalanine in a 1:1 mixture of dioxane and water. Add sodium bicarbonate, followed by the dropwise addition of (Boc)2O. Stir the reaction at room temperature overnight.

  • Fluorination: To a solution of the resulting N-Boc-L-phenylalanine in acetonitrile, add Selectfluor®. Heat the reaction mixture to 60°C and stir for 24 hours.

  • Workup and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

The following workflow diagram illustrates the key steps in the synthesis and subsequent evaluation of a fluorinated peptide.

G cluster_0 Synthesis & Purification cluster_1 Peptide Synthesis & Evaluation A 1. Boc Protection of Amino Acid B 2. Electrophilic Fluorination A->B C 3. Purification (Chromatography) B->C D 4. Solid-Phase Peptide Synthesis C->D E 5. Cleavage & Purification D->E F 6. Biological Assays (e.g., Stability, Binding) E->F

Caption: Experimental workflow for the synthesis and evaluation of fluorinated peptides.

Protocol 2: Comparative Metabolic Stability Assay

This protocol outlines a method to compare the stability of a fluorinated peptide with its non-fluorinated counterpart in the presence of a protease.

Materials:

  • Fluorinated peptide

  • Non-fluorinated control peptide

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS)

  • HPLC system

Procedure:

  • **

A Senior Application Scientist's Guide to the Validation of Analytical Techniques for Fluorinated Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. This strategic modification can profoundly enhance a compound's metabolic stability, binding affinity, and bioavailability. However, the unique physicochemical properties of fluorinated compounds also present distinct challenges for their accurate and reliable quantification. The validation of analytical methods is therefore not merely a regulatory formality but a scientific imperative to ensure data integrity from early discovery through to clinical trials and quality control.

This guide provides an in-depth comparison of the primary analytical techniques employed for the analysis of fluorinated compounds. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering insights grounded in years of practical application. We will explore the validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR), all within the framework of international regulatory standards such as the ICH Q2(R1) and FDA guidelines.[1][2][3]

The core principle of method validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4] This involves a systematic evaluation of a method's performance characteristics to ensure it is accurate, precise, specific, sensitive, and robust. For fluorinated compounds, this process demands careful consideration of their unique properties, such as volatility, polarity, and the potential for matrix effects.

The Validation Workflow: A Visual Overview

A well-defined validation workflow is crucial for a systematic and compliant approach. The following diagram illustrates the logical relationship between the core validation parameters.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters Analyte_Properties Analyte Properties (Volatility, Polarity) Technique_Selection Technique Selection (LC-MS, GC-MS, etc.) Analyte_Properties->Technique_Selection influences Method_Parameters Optimization of Method Parameters Technique_Selection->Method_Parameters Specificity Specificity/ Selectivity Method_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: A generalized workflow for the validation of an analytical method.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is fundamentally dictated by the physicochemical properties of the fluorinated analyte and the requirements of the analysis, such as the sample matrix and the need for sensitivity.[5]

Technique Principle Best Suited For Strengths Limitations
HPLC-UV Separation based on polarity, detection via UV absorbance.Non-volatile, UV-active fluorinated compounds.Robust, cost-effective, widely available.Lower sensitivity and specificity compared to MS methods.[6]
LC-MS/MS Separation by polarity, detection by mass-to-charge ratio.A broad range of polar and non-polar fluorinated compounds, especially in complex matrices.[7]High sensitivity, high specificity, structural information.[8]Susceptible to matrix effects, higher cost and complexity.
GC-MS Separation based on volatility and polarity, detection by mass-to-charge ratio.Volatile and semi-volatile fluorinated compounds.[9]Excellent for volatile analytes, high sensitivity.[10]Requires derivatization for non-volatile compounds, potential for thermal degradation.
¹⁹F-qNMR Detection of the ¹⁹F nucleus in a magnetic field.Absolute quantification of fluorinated compounds without the need for a specific reference standard of the analyte.High specificity, non-destructive, provides structural information, minimal sample preparation.[11]Lower sensitivity compared to MS methods, higher instrument cost.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV remains a workhorse in many analytical laboratories due to its robustness and cost-effectiveness. For fluorinated compounds that possess a suitable chromophore, this technique can provide reliable quantitative data.

Experimental Protocol: Validation of an HPLC-UV Method for a Fluorinated API

Objective: To validate an HPLC-UV method for the quantification of a fluorinated active pharmaceutical ingredient (API) in a drug product.

1. Specificity:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank (placebo) sample, a solution of the API reference standard, and a sample of the drug product.

    • The chromatogram of the blank should show no interfering peaks at the retention time of the API.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the drug product.

    • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the API peak.

2. Linearity and Range:

  • Rationale: To establish a linear relationship between the concentration of the analyte and the instrumental response.

  • Procedure:

    • Prepare a series of at least five standard solutions of the API reference standard covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Rationale: To determine the closeness of the test results to the true value.

  • Procedure:

    • Prepare placebo samples spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug product at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Rationale: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

6. Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations in parameters such as mobile phase composition (e.g., ±2% organic phase), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze a sample under each of the modified conditions and compare the results to those obtained under the normal conditions.

    • The results should remain within acceptable limits, demonstrating the reliability of the method during routine use.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of fluorinated compounds in complex biological matrices or at very low concentrations, LC-MS/MS is often the technique of choice due to its superior sensitivity and selectivity.[12]

Experimental Protocol: Validation of an LC-MS/MS Method for a Fluorinated Drug in Human Plasma

Objective: To validate an LC-MS/MS method for the quantification of a fluorinated drug and its major metabolite in human plasma, following FDA guidance on bioanalytical method validation.

1. Selectivity and Specificity:

  • Rationale: To ensure that the method can differentiate and quantify the analyte and internal standard (IS) from endogenous matrix components.

  • Procedure:

    • Analyze at least six different batches of blank human plasma.

    • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and with the IS.

    • No significant interfering peaks should be observed at the retention times of the analyte and IS in the blank plasma.

2. Linearity and Range:

  • Rationale: To establish the relationship between concentration and response over the intended analytical range.

  • Procedure:

    • Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards.

    • The calibration range should be appropriate for the expected concentrations in study samples.

    • The simplest regression model that adequately describes the concentration-response relationship should be used (typically a weighted 1/x² linear regression).

3. Accuracy and Precision:

  • Rationale: To determine the accuracy and precision of the method at different concentrations.

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ).

4. Matrix Effect:

  • Rationale: To evaluate the effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.[8]

  • Procedure:

    • Extract blank plasma from at least six different sources.

    • Post-extraction, spike the extracted blank plasma with the analyte and IS at low and high concentrations.

    • Compare the peak areas to those of neat solutions of the analyte and IS at the same concentrations.

    • The matrix factor (MF) is calculated as the ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. The IS-normalized MF should be consistent across the different sources of plasma.

5. Recovery:

  • Rationale: To assess the efficiency of the extraction procedure.

  • Procedure:

    • Compare the peak areas of the analyte and IS from extracted QC samples to the peak areas of post-extraction spiked samples at the same concentrations.

    • The recovery should be consistent, precise, and reproducible.

6. Stability:

  • Rationale: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for a period that covers the duration of the study.

    • Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for the expected duration of an analytical run.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile fluorinated compounds, such as residual solvents or volatile impurities.[13]

Experimental Protocol: Validation of a Headspace GC-MS Method for Volatile Fluorinated Impurities

Objective: To validate a headspace GC-MS (HS-GC-MS) method for the quantification of volatile fluorinated impurities in a drug substance.

1. Specificity:

  • Rationale: To demonstrate that the method is free from interference from the drug substance and other potential volatile compounds.

  • Procedure:

    • Analyze a blank vial (no sample), a vial containing the drug substance, and a vial spiked with the target fluorinated impurities.

    • The chromatograms should show clear separation of the impurities from any peaks originating from the drug substance or vial components.

2. Linearity and Range:

  • Rationale: To establish a linear response for each impurity over a defined concentration range.

  • Procedure:

    • Prepare standard solutions of the impurities in a suitable solvent at five different concentrations.

    • Spike these solutions into vials containing the drug substance.

    • Analyze the vials and construct a calibration curve for each impurity.

    • The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy and Precision:

  • Rationale: To determine the accuracy and precision of the quantification.

  • Procedure:

    • Spike the drug substance with the impurities at three concentration levels (e.g., low, medium, and high) in triplicate.

    • Analyze the samples and calculate the recovery and RSD for each impurity at each level.

    • The mean recovery should be within 80-120%, and the RSD should be ≤ 15%.

4. LOD and LOQ:

  • Rationale: To determine the sensitivity of the method for each impurity.

  • Procedure:

    • Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

5. Robustness:

  • Rationale: To assess the method's performance under slight variations in analytical conditions.

  • Procedure:

    • Introduce small, deliberate changes to parameters such as headspace oven temperature (±5 °C), incubation time (±5 min), and GC oven temperature program (e.g., initial temperature ±2 °C).

    • Analyze a spiked sample under each condition and evaluate the impact on the results.

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR)

¹⁹F-qNMR is a highly specific and powerful technique for the absolute quantification of fluorinated compounds, as the signal intensity is directly proportional to the number of ¹⁹F nuclei.[14] This method often requires minimal sample preparation and does not necessitate a reference standard of the analyte itself, but rather a certified internal standard containing fluorine.[11]

Experimental Protocol: Validation of a ¹⁹F-qNMR Method for Purity Assessment

Objective: To validate a ¹⁹F-qNMR method for the determination of the purity of a fluorinated drug substance.

1. Specificity:

  • Rationale: To ensure that the signals of the analyte and the internal standard are well-resolved from each other and from any impurities.

  • Procedure:

    • Acquire ¹⁹F NMR spectra of the drug substance, the internal standard (e.g., trifluoroacetic acid), and a mixture of the two.

    • The wide chemical shift range of ¹⁹F NMR typically ensures excellent signal separation.[15]

2. Linearity and Range:

  • Rationale: To confirm the linear relationship between the analyte concentration and the NMR signal response relative to the internal standard.

  • Procedure:

    • Prepare a series of samples with a fixed concentration of the internal standard and varying concentrations of the drug substance.

    • Acquire the ¹⁹F NMR spectra and calculate the ratio of the integrated peak areas of the analyte to the internal standard.

    • Plot this ratio against the concentration ratio. The response should be linear with a correlation coefficient (r²) ≥ 0.999.

3. Accuracy and Precision:

  • Rationale: To determine the accuracy and precision of the purity measurement.

  • Procedure:

    • Prepare multiple independent samples of the drug substance with a known amount of a certified internal standard.

    • Acquire and process the spectra to calculate the purity.

    • The accuracy can be assessed by comparing the results to a reference method (e.g., mass balance).

    • The precision (RSD) of the purity measurements should be ≤ 1.0%.

4. LOD and LOQ:

  • Rationale: To determine the sensitivity of the method for detecting and quantifying fluorinated impurities.

  • Procedure:

    • The LOD and LOQ can be determined by analyzing samples with decreasing concentrations of the analyte and assessing the signal-to-noise ratio of the corresponding peaks.

5. Robustness:

  • Rationale: To evaluate the influence of variations in NMR acquisition parameters.

  • Procedure:

    • Introduce slight variations in parameters such as the relaxation delay (D1), number of scans, and pulse angle.

    • Analyze a sample under these varied conditions and assess the impact on the calculated purity.

qNMR_Principle Sample Sample (Analyte + Internal Standard) NMR_Spectrometer NMR Spectrometer (Acquisition) Sample->NMR_Spectrometer FID Free Induction Decay (FID) NMR_Spectrometer->FID Processing Fourier Transform & Phasing FID->Processing Spectrum ¹⁹F NMR Spectrum (Peak Integration) Processing->Spectrum Quantification Purity Calculation Spectrum->Quantification

Caption: The basic principle of quantitative ¹⁹F NMR analysis.

Conclusion

The validation of analytical methods for fluorinated compounds is a critical, multifaceted process that underpins the reliability of data in pharmaceutical development. The choice of analytical technique should be a strategic decision based on the specific properties of the analyte and the goals of the analysis. While HPLC-UV offers a robust and cost-effective solution for many applications, the enhanced sensitivity and specificity of LC-MS/MS are indispensable for bioanalysis and trace impurity detection. GC-MS is the gold standard for volatile fluorinated compounds, and ¹⁹F-qNMR provides an elegant and absolute method for purity determination.

A thorough understanding of the principles behind each validation parameter, as outlined in this guide and mandated by regulatory bodies like the ICH and FDA, is essential for any scientist working with these important molecules. By implementing these rigorous validation protocols, we can ensure the quality, safety, and efficacy of the next generation of fluorinated pharmaceuticals.

References

A Comparative Guide to the Biological Effects of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid and Other Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of drug discovery and chemical biology, the nuanced modification of amino acid scaffolds presents a powerful strategy for fine-tuning therapeutic properties. Phenylalanine, an essential aromatic amino acid, has long served as a versatile template for the development of novel pharmacological agents. The introduction of substituents such as fluorine and methyl groups can profoundly alter the biological activity, metabolic stability, and target selectivity of the parent molecule. This guide provides an in-depth comparative analysis of the biological effects of a specific, synthetically designed amino acid, (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, and contrasts its potential activities with other key phenylalanine derivatives.

This document is structured to provide not only a theoretical framework but also actionable experimental protocols, enabling researchers to validate and expand upon the concepts presented herein. We will delve into the mechanistic underpinnings of how subtle structural changes can lead to significant shifts in biological function, with a focus on amino acid transporters and ion channels—key players in cellular signaling and nutrient uptake.

Introduction: The Phenylalanine Scaffold and the Impact of Substitution

Phenylalanine is a fundamental building block of proteins and a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2] Its aromatic ring offers a site for various chemical modifications that can modulate its interaction with biological targets. Two key modifications we will explore are:

  • Fluorination: The substitution of hydrogen with fluorine, the most electronegative element, can significantly alter the electronic properties of the phenyl ring. This can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of enzymatic oxidation, and altered pharmacokinetic profiles.[1][3][4]

  • α-Methylation: The addition of a methyl group at the alpha-carbon of the amino acid backbone introduces steric hindrance. This modification can protect the molecule from enzymatic degradation, thereby increasing its in vivo half-life. It can also influence the compound's affinity and selectivity for specific transporters and receptors.

Comparative Analysis of Phenylalanine Derivatives

This section will compare the known and hypothesized biological activities of this compound with other relevant phenylalanine derivatives.

This compound: A Hypothesized Profile

Direct experimental data on the biological effects of this compound is limited in publicly available literature. However, based on the known effects of its structural components (α-methylation and para-fluorination) and data from closely related analogs, we can construct a hypothesized biological profile.

A radiolabeled analog, (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP), has been shown to have a high affinity for the L-type amino acid transporter 1 (LAT1) and the amino acid transporter B(0,+) .[5] LAT1 is a particularly interesting target as it is overexpressed in many cancer cells to meet their high demand for amino acids, making it a target for anti-cancer drug delivery.[5] The α-methyl group in this compound likely contributes to its transporter affinity and metabolic stability.

Based on this, it is highly probable that this compound is a substrate or inhibitor of LAT1. The presence of the 4-fluoro group is known to enhance the biological activity of peptides and other molecules.[6]

Other Phenylalanine Derivatives for Comparison

To provide context, we will compare the hypothesized profile of our target compound with the established biological effects of three other phenylalanine derivatives:

  • L-Phenylalanine: The parent amino acid, serving as a baseline. It is transported by various amino acid transporters and is a precursor for neurotransmitter synthesis.[1][2]

  • 4-Fluoro-L-phenylalanine: This derivative, with a fluorine atom at the para position, has been shown to be incorporated into proteins in place of phenylalanine and can alter protein stability and function.[3] It is a valuable tool for studying protein structure and function.

  • (S)-2-Amino-2-methyl-3-phenylpropanoic Acid: This non-fluorinated, α-methylated analog has demonstrated anti-inflammatory and antinociceptive properties in preclinical models. This suggests that the α-methylphenylpropanoic acid scaffold may have inherent analgesic and anti-inflammatory activities.

The following table summarizes the known and hypothesized biological activities of these compounds.

CompoundKey Structural FeaturesKnown/Hypothesized Biological EffectsPrimary Molecular Target(s)
This compound α-Methylation, 4-Fluoro substitutionHypothesized: LAT1 and/or ATB(0,+) transporter substrate/inhibitor, potential anti-inflammatory and/or anticancer activity.L-type amino acid transporter 1 (LAT1), Amino acid transporter B(0,+)
L-Phenylalanine Parent amino acidEssential amino acid, precursor to neurotransmitters.Various amino acid transporters
4-Fluoro-L-phenylalanine 4-Fluoro substitutionIncorporation into proteins, alters protein stability and function.Amino acid transporters, protein synthesis machinery
(S)-2-Amino-2-methyl-3-phenylpropanoic Acid α-MethylationAnti-inflammatory, antinociceptive.Not fully elucidated, likely involves inflammatory pathways

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized biological effects and enable a direct comparison, the following detailed experimental protocols are provided.

In Vitro Amino Acid Transporter Inhibition Assay (LAT1)

This assay will determine the inhibitory potential of the test compounds on the L-type amino acid transporter 1 (LAT1).

Principle: This is a competitive binding assay where the ability of a test compound to inhibit the uptake of a radiolabeled LAT1 substrate (e.g., [14C]-L-leucine) in cells overexpressing LAT1 is measured. A reduction in the uptake of the radiolabeled substrate in the presence of the test compound indicates inhibition of LAT1.[7][8]

Workflow Diagram:

lat1_inhibition_assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed LAT1-overexpressing cells in 24-well plates incubate_24h Incubate for 24-48 hours seed_cells->incubate_24h wash_cells Wash cells with pre-warmed HBSS pre_incubate Pre-incubate with test compound or vehicle (10 min) wash_cells->pre_incubate add_radiolabel Add [14C]-L-leucine and incubate (1-5 min) pre_incubate->add_radiolabel wash_cold Wash with ice-cold HBSS to terminate uptake add_radiolabel->wash_cold lyse_cells Lyse cells with 0.1 N NaOH wash_cold->lyse_cells scintillation Measure radioactivity using a scintillation counter lyse_cells->scintillation calculate_ic50 Calculate IC50 values scintillation->calculate_ic50 carrageenan_paw_edema cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_data_analysis Data Analysis acclimatize Acclimatize male Wistar rats (180-200g) for 1 week fasting Fast animals overnight with free access to water acclimatize->fasting baseline_paw Measure baseline paw volume (plethysmometer) administer_drug Administer test compounds or vehicle (intraperitoneally) baseline_paw->administer_drug wait_30min Wait for 30 minutes administer_drug->wait_30min inject_carrageenan Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw wait_30min->inject_carrageenan measure_edema Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection inject_carrageenan->measure_edema calculate_inhibition Calculate the percentage inhibition of edema measure_edema->calculate_inhibition

References

A Comparative Analysis of PET Probes for Amino acid Transporter Imaging: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncologic molecular imaging, the targeting of aberrant cellular metabolism has emerged as a cornerstone for diagnostics, therapeutic monitoring, and drug development. While [¹⁸F]FDG PET, which interrogates glucose metabolism, has been a clinical workhorse, its limitations, particularly in neuro-oncology and in differentiating tumors from inflammatory processes, have paved the way for alternative metabolic imaging strategies.[1][2] Among these, positron emission tomography (PET) probes targeting amino acid transport have demonstrated remarkable utility, capitalizing on the "methionine addiction" and general upregulation of amino acid metabolism in cancer cells.[2] This guide provides a comprehensive comparative analysis of key PET probes for amino acid transporter imaging, offering insights into their mechanisms, performance, and practical applications to empower researchers, scientists, and drug development professionals in their endeavors.

The Rationale for Targeting Amino Acid Transport

Cancer cells exhibit an increased demand for amino acids to fuel rapid proliferation, protein synthesis, and to maintain redox balance. This heightened demand is met by the overexpression of various amino acid transporters on the cell surface.[3][4] Unlike the high physiological glucose uptake in the brain, amino acid metabolism in healthy brain tissue is relatively low, providing a high tumor-to-background contrast for PET imaging of brain tumors.[1][5][6][7] Key amino acid transporter systems exploited for PET imaging include the L-type amino acid transporter 1 (LAT1), the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), and the cystine/glutamate antiporter (system xCT-).[1][8][9][10] The choice of PET probe is dictated by its affinity for these transporters, its metabolic fate, and its pharmacokinetic properties.

Key Amino Acid Transporter Systems

AminoAcidTransporters cluster_extracellular cluster_intracellular LAT1 LAT1 (SLC7A5) AminoAcids_in Amino Acids LAT1->AminoAcids_in ASCT2 ASCT2 (SLC6A15) ASCT2->AminoAcids_in xCT System xCT- (SLC7A11) xCT->AminoAcids_in AminoAcids_out Amino Acids (e.g., Leucine, Glutamine, Cystine) AminoAcids_out->LAT1 AminoAcids_out->ASCT2 AminoAcids_out->xCT ProteinSynthesis Protein Synthesis AminoAcids_in->ProteinSynthesis RedoxBalance Redox Balance (Glutathione Synthesis) AminoAcids_in->RedoxBalance

Caption: Major amino acid transporter systems upregulated in cancer.

Comparative Analysis of Leading PET Probes

This section delves into a comparative analysis of the most prominent PET probes for amino acid transporter imaging, highlighting their unique characteristics and clinical utility.

O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)

[¹⁸F]FET is one of the most widely used amino acid PET tracers, particularly in Europe, for neuro-oncology.[1][11] Its popularity stems from an efficient radiosynthesis process, allowing for widespread distribution.[1]

  • Mechanism of Action: [¹⁸F]FET is transported into cells primarily by the LAT1 transporter.[6] It is not incorporated into proteins and is not a substrate for dopamine synthesis, which reduces background signal in the striatum compared to ¹⁸F-DOPA.[11][12]

  • Performance and Applications:

    • Brain Tumors: [¹⁸F]FET PET demonstrates high accuracy in differentiating tumor recurrence from post-treatment changes, guiding biopsies, and delineating tumor extent for radiotherapy planning.[13][14][15][16] It has been shown to change clinical management in a significant number of cases by clarifying equivocal MRI findings.[13][14] Studies have reported an accuracy of 85% for identifying malignancy at new diagnosis and 93% for detecting true progression.[13][14]

    • Limitations: While effective in the brain, the utility of [¹⁸F]FET for systemic cancers has been limited.[17]

3,4-dihydroxy-6-[¹⁸F]-fluoro-L-phenylalanine ([¹⁸F]DOPA)

[¹⁸F]DOPA is another well-established amino acid tracer with significant applications in neuro-oncology.[18][19]

  • Mechanism of Action: [¹⁸F]DOPA is a substrate for the LAT1 transporter and is also taken up by amino acid decarboxylase, an enzyme involved in dopamine synthesis.[6][20]

  • Performance and Applications:

    • Brain Tumors: [¹⁸F]DOPA PET provides a high tumor-to-background signal and is highly sensitive for glioma imaging.[18] It is valuable for biopsy targeting, resection planning, and radiotherapy target delineation.[18] In cases of suspected tumor recurrence, the addition of ¹⁸F-DOPA PET has been shown to increase diagnostic accuracy.[19][21]

    • Neuroendocrine Tumors: [¹⁸F]DOPA is also a valuable tool for imaging neuroendocrine tumors due to their expression of amino acid decarboxylase.

    • Comparison with [¹⁸F]FET: Direct comparisons have shown that while visual uptake patterns are similar in high-grade gliomas, [¹⁸F]FET may have significantly higher tumor-to-background ratios.[11] However, both tracers are considered equally feasible for imaging primary and recurrent high-grade gliomas.[11]

L-[methyl-¹¹C]methionine ([¹¹C]MET)

[¹¹C]MET is one of the earliest and most extensively studied amino acid PET tracers.[22]

  • Mechanism of Action: [¹¹C]MET is actively transported into cells, primarily via the LAT1 transporter, and is subsequently incorporated into proteins.[6][23] This reflects the "methionine addiction" of many cancers.[2]

  • Performance and Applications:

    • Brain Tumors: [¹¹C]MET PET is highly sensitive and accurate for detecting gliomas and can be more effective than [¹⁸F]FDG PET, especially for low-grade tumors.[2][24] It aids in delineating active tumor volume, even in non-contrast-enhancing regions on MRI.[23][24]

    • Systemic Cancers: Recent studies suggest the superiority of [¹¹C]MET PET over [¹⁸F]FDG PET for various systemic cancers, including rectal, bladder, lung, and kidney cancers, due to the strong methionine addiction of these tumors.[2]

    • Limitations: The major drawback of [¹¹C]MET is the short half-life of Carbon-11 (approximately 20 minutes), which restricts its use to facilities with an on-site cyclotron.[23]

[¹⁸F]Fluciclovine (Axumin®)

[¹⁸F]Fluciclovine is a synthetic amino acid analog approved for PET imaging in men with suspected prostate cancer recurrence.[10][25]

  • Mechanism of Action: [¹⁸F]Fluciclovine is transported into cells by both ASCT2 and LAT1 transporters, which are upregulated in prostate cancer cells.[8][9] It is not metabolized or incorporated into proteins.

  • Performance and Applications:

    • Prostate Cancer: [¹⁸F]Fluciclovine PET/CT has demonstrated high diagnostic accuracy for detecting recurrent prostate cancer, particularly in patients with low PSA levels.[25][26] It has limited urinary excretion, which can be advantageous for visualizing lesions near the bladder.[27]

    • Comparison with PSMA PET: In the context of primary prostate cancer detection, [¹⁸F]Fluciclovine and PSMA PET have shown similar diagnostic accuracy.[28][29] For biochemical recurrence, PSMA PET generally shows a higher detection rate, though [¹⁸F]Fluciclovine may be superior for detecting local recurrences near the bladder.[27][30]

(4S)-4-(3-[¹⁸F]Fluoropropyl)-L-Glutamate ([¹⁸F]FSPG)

[¹⁸F]FSPG is a newer PET probe that targets the system xCT- transporter.[31]

  • Mechanism of Action: System xCT- exchanges intracellular glutamate for extracellular cystine, a precursor for the antioxidant glutathione. Increased [¹⁸F]FSPG uptake reflects elevated system xCT- activity, which is associated with oxidative stress resistance in cancer.[31][32]

  • Performance and Applications:

    • Brain Tumors: Preclinical and pilot clinical studies have shown high uptake of [¹⁸F]FSPG in brain metastases, with better contrast than [¹⁸F]FDG due to low background uptake in the normal brain.[31]

    • Other Cancers: [¹⁸F]FSPG has shown promise in imaging various other cancers, including prostate and lung cancer, though heterogeneity in uptake has been observed.[32][33][34] Its primary utility may lie in monitoring therapeutic response and predicting treatment resistance.[33]

Quantitative Comparison of PET Probes

PET ProbePrimary Transporter(s)Key ApplicationsHalf-life of IsotopeAdvantagesDisadvantages
[¹⁸F]FET LAT1[6]Brain Tumors (Gliomas)[13][15]~110 minEfficient radiosynthesis, low striatal uptake.[1][12]Limited utility outside the brain.[17]
[¹⁸F]DOPA LAT1, AADC[6][20]Brain Tumors, Neuroendocrine Tumors[18][19]~110 minHigh tumor-to-background signal.[18]Striatal uptake can interfere with interpretation.[12]
[¹¹C]MET LAT1[6][23]Brain Tumors, various systemic cancers[2][24]~20 min[23]High sensitivity, reflects protein synthesis.[2]Requires on-site cyclotron.[23]
[¹⁸F]Fluciclovine ASCT2, LAT1[8][9]Recurrent Prostate Cancer[25]~110 min[25]Low urinary excretion.Lower detection rate than PSMA PET in some scenarios.[27][30]
[¹⁸F]FSPG System xCT-[31][32]Brain Metastases, Prostate Cancer, Lung Cancer[31][32]~110 minImages oxidative stress resistance.[33]Heterogeneous uptake, still under investigation.[33]

Experimental Protocols

In Vitro Cell Uptake Assay

This protocol provides a standardized method for evaluating the uptake of a novel radiolabeled amino acid probe in cancer cell lines.

  • Cell Culture: Plate cancer cells of interest (e.g., U87MG for glioma, LNCaP for prostate cancer) in 24-well plates and grow to 80-90% confluency.

  • Preparation of Radiotracer: Dilute the PET probe to the desired final concentration in a buffered salt solution (e.g., Krebs-Ringer bicarbonate buffer).

  • Uptake Assay:

    • Wash cells twice with warm buffer.

    • Add the radiotracer solution to each well and incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

    • To determine non-specific uptake, incubate a parallel set of wells with a high concentration of a corresponding non-radioactive amino acid analog.

  • Termination and Lysis:

    • Remove the radiotracer solution and quickly wash the cells three times with ice-cold buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Measure the radioactivity in the cell lysate using a gamma counter.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Data Analysis: Express the results as a percentage of the added dose per milligram of protein and plot the uptake over time.

CellUptakeWorkflow start Start cell_culture Culture Cancer Cells start->cell_culture prepare_tracer Prepare PET Probe Solution cell_culture->prepare_tracer wash_cells1 Wash Cells prepare_tracer->wash_cells1 incubation Incubate with PET Probe wash_cells1->incubation wash_cells2 Wash Cells (Ice-Cold) incubation->wash_cells2 lysis Lyse Cells wash_cells2->lysis gamma_count Gamma Counting lysis->gamma_count protein_assay Protein Assay lysis->protein_assay analysis Data Analysis gamma_count->analysis protein_assay->analysis end End analysis->end

Caption: Workflow for an in vitro cell uptake assay.

In Vivo PET Imaging in a Xenograft Mouse Model

This protocol outlines the procedure for evaluating a PET probe in a preclinical animal model.

  • Animal Model: Establish tumor xenografts by subcutaneously injecting cancer cells into immunocompromised mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Administration: Administer a defined dose of the PET probe (e.g., 3.7-7.4 MBq) to the tumor-bearing mouse via tail vein injection.

  • Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • PET/CT Imaging:

    • Position the mouse in the PET/CT scanner.

    • Acquire dynamic or static PET images at specified time points post-injection.

    • Perform a CT scan for anatomical co-registration.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and various organs on the co-registered images.

    • Calculate the standardized uptake value (SUV) for each ROI.

  • Biodistribution (Optional): At the end of the imaging session, euthanize the mouse and collect major organs and the tumor. Weigh the tissues and measure the radioactivity using a gamma counter to determine the percent injected dose per gram of tissue (%ID/g).

Conclusion and Future Directions

PET imaging with radiolabeled amino acids has become an indispensable tool in oncology, particularly for the management of brain tumors and recurrent prostate cancer.[22][35] Probes such as [¹⁸F]FET, [¹⁸F]DOPA, and [¹¹C]MET have demonstrated significant clinical impact by providing metabolic information that complements anatomical imaging with MRI.[13][18][24] The development of newer probes like [¹⁸F]Fluciclovine and [¹⁸F]FSPG has expanded the repertoire of targeted amino acid transport systems, offering new avenues for cancer diagnosis and therapeutic monitoring.[25][32]

Future research will likely focus on the development of more specific and selective PET probes for various amino acid transporters, including those that are less well-characterized.[1][3] Furthermore, the integration of amino acid PET with other advanced imaging modalities and its application in guiding targeted therapies and immunotherapies hold immense promise for advancing personalized medicine in oncology.

References

Evaluating the Antitumor Properties of Novel 2-(4-Aminophenyl)benzothiazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Promising Scaffold in Oncology Research

The 2-(4-aminophenyl)benzothiazole scaffold has emerged as a compelling pharmacophore in the landscape of anticancer drug discovery.[1][2][3] These compounds have demonstrated potent and selective antitumor activity against a range of human cancer cell lines, including those derived from breast, colon, ovarian, and renal tumors.[1][2][4] Notably, their mechanism of action appears to be distinct from currently utilized chemotherapeutic agents, suggesting a novel avenue for treating cancers, particularly those with poor prognoses.[4][5][6] This guide provides a comprehensive evaluation of novel 2-(4-aminophenyl)benzothiazole derivatives, offering a comparative analysis of their biological activities, a deep dive into their mechanism of action, and standardized protocols for their preclinical assessment.

Mechanism of Action: A Tale of Metabolic Activation and DNA Damage

The antitumor activity of 2-(4-aminophenyl)benzothiazoles is intricately linked to their metabolic activation within sensitive cancer cells.[1][2][5] The central hypothesis, supported by extensive research, involves a multi-step process initiated by the binding of these compounds to the aryl hydrocarbon receptor (AhR).[1][2]

Signaling Pathway of 2-(4-Aminophenyl)benzothiazole-Induced Apoptosis

G Benzothiazole Benzothiazole AhR_complex AhR-Hsp90-XAP2 Benzothiazole->AhR_complex Binds to AhR Activated_AhR Activated AhR-ARNT Complex AhR_complex->Activated_AhR Translocation to Nucleus XRE Xenobiotic Response Element (XRE) Activated_AhR->XRE Binds to DNA CYP1A1_mRNA CYP1A1 mRNA CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation Reactive_Metabolite Electrophilic Reactive Metabolite CYP1A1_protein->Reactive_Metabolite Metabolic Activation of Benzothiazole DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts XRE->CYP1A1_mRNA Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces Cell Death

Caption: Proposed signaling pathway for the antitumor activity of 2-(4-aminophenyl)benzothiazoles.

This activation cascade proceeds as follows:

  • AhR Agonism: 2-(4-aminophenyl)benzothiazoles act as potent agonists of the AhR.[1][2]

  • CYP1A1 Induction: Binding to the AhR leads to the induction of cytochrome P450 1A1 (CYP1A1) expression.[1][2][7] The level of CYP1A1 induction is a critical determinant of cellular sensitivity to these compounds.[7]

  • Metabolic Bioactivation: CYP1A1 metabolizes the parent benzothiazole into electrophilic reactive species.[1][2][7]

  • DNA Adduct Formation: These reactive metabolites then form covalent adducts with DNA.[1][2][7]

  • Apoptosis Induction: The resulting DNA damage triggers the apoptotic machinery, leading to selective cancer cell death.[1][2]

Interestingly, metabolism can also lead to inactive metabolites. For instance, C-6 oxidation of the benzothiazole nucleus generates inactive compounds.[1][2] This highlights the crucial role of the specific metabolic pathways active in a given cancer cell in determining its sensitivity.

Comparative Analysis of Novel Analogs: Structure-Activity Relationships

The parent compound, 2-(4-aminophenyl)benzothiazole (often referred to as CJM-126), demonstrated promising nanomolar activity, particularly against breast cancer cell lines.[1][2][4][8] However, subsequent medicinal chemistry efforts have yielded analogs with significantly enhanced potency and a broader spectrum of activity.

Substitutions on both the phenyl ring and the benzothiazole moiety have been explored to delineate structure-activity relationships (SAR).[8] A key finding is that substitutions at the 3'-position of the 2-phenyl ring with small lipophilic groups, such as methyl or halogen atoms, dramatically increase antitumor potency.[8][9][10] One of the most extensively studied and potent analogs is 2-(4-amino-3-methylphenyl)benzothiazole, also known as DF 203 (NSC 674495).[10][11][12] Further modification, such as the introduction of a fluorine atom at the 5-position of the benzothiazole ring of DF 203, led to the development of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786), another highly potent analog.[11][12][13]

Compound IDStructureKey ModificationsIn Vitro Potency (IC50)Target Cell LinesReference(s)
CJM-126 2-(4-aminophenyl)benzothiazoleParent CompoundnM rangeBreast (MCF-7, MDA-MB-468)[1][2][8]
DF 203 2-(4-amino-3-methylphenyl)benzothiazole3'-methyl substitutionSub-nM to pM rangeBreast, Ovarian, Colon, Renal[8][9][10][11][12]
5F 203 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole3'-methyl and 5-fluoro substitutionspM rangeBreast, Ovarian, Renal[11][12]
Compound 9c 2-(4-amino-3-bromophenyl)benzothiazole3'-bromo substitutionPotent activityOvarian, Lung, Renal[8][9]
Compound 9i 2-(4-amino-3-chlorophenyl)benzothiazole3'-chloro substitutionPotent activityOvarian, Lung, Renal[8][9]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To evaluate and compare the antitumor properties of novel 2-(4-aminophenyl)benzothiazole derivatives, a robust and reproducible cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow for MTT Assay

G Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h (allow attachment) Cell_Seeding->Incubation1 Drug_Treatment 3. Treat with varying concentrations of benzothiazole analogs Incubation1->Drug_Treatment Incubation2 4. Incubate for 48-72h Drug_Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h (formazan formation) MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cancer cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well flat-bottom microplate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete growth medium).

    • Include wells for vehicle control (e.g., DMSO) and untreated controls.

  • Cell Attachment:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach to the bottom of the wells.

  • Compound Treatment:

    • Prepare serial dilutions of the novel 2-(4-aminophenyl)benzothiazole derivatives in complete growth medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO < 0.5%) across all wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

  • Incubation:

    • Incubate the plate for the desired exposure time (typically 48 to 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

  • Formazan Crystal Formation:

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol solution, to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Conclusion and Future Directions

The 2-(4-aminophenyl)benzothiazole class of compounds represents a highly promising and selective family of antitumor agents with a unique mechanism of action.[1][2][4] The potent, low nanomolar to picomolar activity of optimized analogs like DF 203 and 5F 203 underscores the therapeutic potential of this scaffold.[8][11][12] The reliance on metabolic activation by CYP1A1 presents both an opportunity for tumor-specific targeting and a challenge in terms of patient selection and potential drug resistance.[6][12]

Future research in this area should focus on:

  • Elucidating the precise structure of the DNA adducts to better understand the downstream signaling events leading to apoptosis.

  • Developing biomarkers , such as CYP1A1 expression levels, to identify patients most likely to respond to these agents.[12]

  • Investigating mechanisms of acquired resistance to devise strategies to overcome or circumvent them.[6][14]

  • Exploring combination therapies with other anticancer agents to enhance efficacy and combat resistance.

The continued exploration of novel 2-(4-aminophenyl)benzothiazole derivatives holds significant promise for the development of new and effective cancer therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid. As a novel, fluorinated amino acid derivative, this compound's specific toxicological properties may not be fully characterized. Therefore, this guide is built upon the foundational principles of chemical safety, treating the substance with the caution it warrants based on its chemical structure and the known hazards of analogous compounds. Our primary objective is to empower you with the knowledge to work safely, effectively, and in full compliance with environmental regulations.

The Rationale for Caution: A Hazard-Informed Approach

Understanding the "why" behind safety protocols is critical. This compound is a halogenated aromatic amino acid. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, the hazards can be inferred from structurally similar compounds.

  • Skin and Eye Irritation: Aromatic compounds and amino acid derivatives frequently cause skin irritation (Category 2) and serious eye irritation (Category 2A).[1][2][3] The precautionary statements for related chemicals consistently advise wearing protective gloves and eye protection.[2]

  • Respiratory Tract Irritation: Fine powders of complex organic molecules can cause respiratory irritation if inhaled.[1][3][4] All handling of the solid form should be conducted in a manner that avoids dust generation and inhalation.[5]

  • Potential for Sensitization: A closely related structure, (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, is flagged for potentially causing an allergic skin reaction (H317), necessitating careful avoidance of skin contact.

  • Unknown Systemic Effects: The incorporation of fluorine can significantly alter the physicochemical properties, metabolic stability, and biological activity of a molecule.[6][] This modification is a key strategy in drug design but also mandates a higher degree of caution, as the full toxicological profile is often unknown.

Given this profile, a robust personal protective equipment (PPE) plan is not merely a suggestion but a mandatory component of the experimental design.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling this compound.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed containers)Safety glasses with side shieldsNitrile glovesStandard lab coatNot typically required
Weighing Solid (<1g)Chemical splash gogglesNitrile gloves (double-gloving recommended)Standard lab coatRequired if not in a fume hood or ventilated enclosure. Use a NIOSH-approved N95 or higher-rated respirator.[8][9]
Preparing Solutions Chemical splash gogglesNitrile glovesChemical-resistant lab coatRequired if not performed within a certified chemical fume hood.
Syntheses / Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant lab coatWork must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatNIOSH-approved respirator with organic vapor/particulate cartridges.

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step protocol minimizes risk and ensures experimental integrity.

Step 1: Pre-Handling & Area Preparation
  • Designate the Workspace: All work with this compound must be performed in a designated area, preferably within a certified chemical fume hood.[1][10]

  • Verify Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[1][3]

  • Assemble Materials: Gather all necessary equipment, including spatulas, glassware, solvents, and a designated, labeled hazardous waste container before introducing the chemical.

Step 2: Handling the Solid Compound (Weighing)
  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Minimize Dust: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control airborne particulates.

  • Use Appropriate Tools: Use a dedicated, clean spatula for transfers.

  • Seal Promptly: Tightly seal the source container immediately after dispensing the required amount.

Step 3: Preparing Solutions
  • Perform in Fume Hood: All solution preparations must occur within a chemical fume hood.

  • Controlled Addition: Add the solid compound slowly and carefully to the solvent to avoid splashing.

  • Ensure Compatibility: Do not mix with strong oxidizing agents or strong acids unless this is a validated part of your experimental protocol.[10]

Step 4: Post-Handling Decontamination
  • Clean Equipment: Decontaminate spatulas and non-disposable equipment with a suitable solvent (e.g., ethanol or acetone). The initial rinsate must be collected as halogenated organic waste.[11]

  • Wipe Down Surfaces: Clean the work surface within the fume hood thoroughly.

  • Doff PPE Correctly: Remove gloves using the proper technique (glove-in-glove) to avoid contaminating your skin, followed by your lab coat and goggles.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[1][2]

Emergency & Disposal Logistics

Emergency Response Plan
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]

  • Spill Management:

    • Evacuate and alert personnel in the immediate area.[11]

    • Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material like vermiculite, sand, or earth.[10][11]

    • Sweep up the absorbed material carefully to avoid creating dust and place it into a sealed, chemically compatible container.[1]

    • Label the container clearly as "Hazardous Waste" with the full chemical name.[10]

    • Clean the spill area with a suitable solvent and then with soap and water, collecting all cleaning materials as hazardous waste.[11]

Waste Disposal Plan

Chemical waste management is a critical responsibility.

  • Waste Classification: As a fluorinated organic compound, this compound and any materials contaminated with it are classified as halogenated organic waste .[13]

  • Segregation: It is imperative to segregate this waste stream. Do not mix with non-halogenated organic solvents, aqueous waste, or solid waste.[13]

  • Containerization: Use only designated, sealable, and clearly labeled waste containers for halogenated organic compounds.[10][13] The label must include "Hazardous Waste," the full chemical name, and any other identifiers required by your institution.[10]

  • Disposal: All disposal must be arranged through your institution's Environmental Health and Safety (EHS) office or an equivalent hazardous waste management service.[10][11] Never pour this chemical down the drain or discard it in the regular trash.[11]

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Handling this compound start Start: Assess Task task_type What is the scale and form? start->task_type weighing Weighing Solid task_type->weighing Solid solution Preparing / Using Solution task_type->solution Liquid / Solution fume_hood_check Working in a certified chemical fume hood? weighing->fume_hood_check ppe_medium Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat solution->ppe_medium fume_hood_check->ppe_medium Yes ppe_respirator Additional PPE Required: - NIOSH-approved N95  (or higher) Respirator fume_hood_check->ppe_respirator No ppe_high Minimum PPE: - Chemical Splash Goggles - Face Shield - Nitrile/Neoprene Gloves - Chemical-Resistant Lab Coat ppe_respirator->ppe_medium

Caption: PPE selection workflow based on task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.